molecular formula C7H8BClN2O3 B1418432 (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid CAS No. 850589-37-6

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Cat. No.: B1418432
CAS No.: 850589-37-6
M. Wt: 214.41 g/mol
InChI Key: GGSCPZNIWIKQJZ-UHFFFAOYSA-N
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Description

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BClN2O3 and its molecular weight is 214.41 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-chloro-4-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSCPZNIWIKQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NN)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657342
Record name [3-Chloro-4-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-37-6
Record name [3-Chloro-4-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic Acid: A Multifunctional Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phenylboronic acids represent a cornerstone of modern medicinal chemistry, valued both as versatile synthetic intermediates and as potent pharmacophores. This guide provides an in-depth technical analysis of a specific, multifunctional scaffold: (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. While experimental data for this precise molecule is limited, this document synthesizes information from closely related analogues and foundational chemical principles to present its predicted properties, synthesis strategies, and key applications. We explore its potential as a building block in palladium-catalyzed cross-coupling reactions and as a bioactive agent for enzyme inhibition. Detailed protocols, mechanistic diagrams, and safety considerations are provided to equip researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this promising chemical entity.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

The ascent of boronic acids in drug discovery has been remarkable, transitioning from synthetic curiosities to FDA-approved therapeutic agents.[1] Their value is twofold: as exceptionally versatile building blocks in synthetic chemistry and as moieties capable of forming reversible covalent bonds with biological targets.[2]

The specific scaffold, This compound , integrates three distinct functional groups, each imparting unique chemical properties and potential for molecular recognition:

  • The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the cornerstone of its utility. It readily engages in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a foundational transformation in modern synthesis.[3][4] Furthermore, it can form a stable, tetrahedral complex with the catalytic serine residues of proteases, making it a powerful "warhead" for designing enzyme inhibitors.[5][6]

  • The Hydrazinecarbonyl (Hydrazide) Moiety (-C(O)NHNH₂): This functional group is a versatile hydrogen bond donor and acceptor, capable of forming critical interactions within a biological target's binding pocket. It also serves as a reactive handle for forming hydrazones, a common linkage in bioconjugation and prodrug strategies.[7][8]

  • The 3-Chloro Substituent: The presence of a chlorine atom on the phenyl ring modulates the electronic properties of the molecule. It is an electron-withdrawing group that can influence the pKa of the boronic acid and the reactivity of the aromatic ring, while also providing a potential site for metabolic stability or specific steric interactions.

This guide will deconstruct the chemical attributes of this scaffold, offering predictive insights and practical methodologies for its application in research and development.

Physicochemical and Structural Properties

While a dedicated entry for this compound is not available in major chemical databases, its core properties can be reliably inferred from its constituent parts and closely related analogues such as (3-Chloro-4-carboxyphenyl)boronic acid and 3-Chlorophenylboronic acid.[9][10]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale / Comparative Data
CAS Number Not AssignedNot found in public databases as of this writing.
Molecular Formula C₇H₇BClN₂O₃Derived from chemical structure.
Molecular Weight 216.41 g/mol Calculated from molecular formula.
Appearance White to off-white crystalline solidTypical appearance for arylboronic acids.
Melting Point (°C) >180 (with decomposition)Inferred from analogues like 3-Chlorophenylboronic acid (185-189 °C) and [3-chloro-4-(methoxycarbonyl)phenyl]boronic acid (174-178 °C).[10][11] The hydrazide may alter decomposition temperature.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol)General solubility profile for functionalized phenylboronic acids.[10]
Stability Air-sensitive; hygroscopic. Prone to forming trimeric anhydrides (boroxines) upon dehydration.A common characteristic of boronic acids. Storage under inert atmosphere is recommended.[12]

Synthesis and Derivatization Strategy

The synthesis of this compound can be approached through established organometallic methods. A plausible retrosynthetic analysis points to a key transformation: the borylation of a suitable aryl halide precursor.

Proposed Synthetic Workflow

A robust and widely practiced method involves the reaction of an aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate ester.[13] The resulting boronic ester is then hydrolyzed to the desired boronic acid.

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis to Carboxylic Acid cluster_3 Step 4: Hydrazide Formation A Starting Material: 4-Bromo-2-chlorobenzonitrile B Organolithium Intermediate A->B  n-BuLi, THF, -78 °C   C Boronic Ester Intermediate B->C  1. B(OiPr)₃  2. Quench   D (3-Chloro-4-carboxyphenyl)boronic acid C->D  Acidic Hydrolysis (e.g., HCl)   E Final Product: This compound D->E  1. SOCl₂ or EDC/HOBt  2. Hydrazine (NH₂NH₂)  

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthetic Protocol (Illustrative)

Causality: This protocol is designed around the high reactivity of organolithium species at low temperatures to prevent side reactions. The two-step hydrazide formation via an activated carboxylic acid is a standard and high-yielding method.

  • Preparation of the Organolithium Reagent: Dissolve 4-bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise. Allow the reaction to stir at -78 °C for 1 hour before slowly warming to room temperature overnight.

  • Hydrolysis and Isolation: Quench the reaction by adding 2 M HCl. The nitrile and boronic ester will hydrolyze. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (3-Chloro-4-carboxyphenyl)boronic acid.[9]

  • Activation of Carboxylic Acid: Suspend the crude boronic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of the acid chloride.

  • Hydrazide Formation: In a separate flask, dissolve hydrazine monohydrate (2.0 eq) in DCM and cool to 0 °C. Add the freshly prepared acid chloride solution dropwise. Stir for 2-4 hours, allowing the reaction to warm to room temperature.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final compound.

Key Applications in Medicinal Chemistry

The trifunctional nature of this scaffold opens avenues for its use as both a structural building block and a pharmacologically active agent.

A Versatile Building Block: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and heteroaryl structures, which are prevalent in marketed drugs.[3][14] this compound serves as a versatile coupling partner, enabling the introduction of its substituted phenyl ring into a wide range of molecular scaffolds.

G cluster_reactants Pd0 Pd(0)Ln R1X R¹-X (Aryl Halide) PdII_A R¹-Pd(II)Ln-X PdII_B R¹-Pd(II)Ln-OR' PdII_A->PdII_B Metathesis (Base) PdII_C R¹-Pd(II)Ln-R² PdII_B->PdII_C Transmetalation PdII_C->Pd0 Product R¹-R² (Coupled Product) PdII_C->Product Reductive Elimination R1X->PdII_A Oxidative Addition R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][15]

Generalized Protocol for Suzuki-Miyaura Coupling:

Trustworthiness: This protocol includes degassing steps and the use of a pre-catalyst and ligand, which are critical for ensuring reproducibility and high yields by maintaining a catalytically active Pd(0) species.[16]

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (e.g., aryl bromide, 1.0 mmol), this compound (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a suitable ligand (e.g., SPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).[16]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) for 2-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.[16]

A Bioactive Scaffold: Covalent Enzyme Inhibition

Boronic acids are well-established as potent, reversible covalent inhibitors of serine proteases.[2][17] The boron atom acts as an electrophile that is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis and effectively inhibiting the enzyme.[1][6]

G cluster_legend Interaction Key Enzyme Enzyme Active Site (Ser-OH, His-Im) Complex Tetrahedral Adduct (Aryl-B(OH)₃⁻---Ser-OH₂⁺) Enzyme->Complex Nucleophilic Attack BoronicAcid Aryl-B(OH)₂ (Trigonal Planar) BoronicAcid->Complex Ser Serine Residue His Histidine Residue (Proton Shuttle) ArylBOH2 Boronic Acid Inhibitor

Caption: Mechanism of serine protease inhibition by a boronic acid.[2][5]

The hydrazinecarbonyl moiety can further anchor the inhibitor in the active site through specific hydrogen bonding interactions with backbone amides or other residues, enhancing both potency and selectivity. This dual-functionality makes this compound a compelling starting point for developing targeted inhibitors for enzymes implicated in cancer, inflammation, and infectious diseases.

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling of this compound is essential. Safety protocols should be based on data from similar compounds, such as Phenylboronic acid and 3-Chlorophenylboronic acid.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[21]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended to prevent degradation from moisture and air. Arylboronic acids can be weakly mutagenic and should be handled as potentially genotoxic impurities.[22]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound is a chemical scaffold of significant potential for drug discovery and development. Its unique combination of a reactive boronic acid, a hydrogen-bonding hydrazide, and an electronically-modifying chloro group makes it a highly versatile tool. It can serve as a key building block for constructing complex molecular architectures via Suzuki-Miyaura coupling or act as a foundational fragment for the rational design of potent and selective enzyme inhibitors.

Future research should focus on the experimental validation of its predicted properties, optimization of its synthesis, and exploration of its inhibitory activity against a panel of therapeutically relevant serine proteases. The insights and protocols provided in this guide serve as a robust starting point for scientists aiming to leverage the unique chemical advantages of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid in Modern Drug Discovery

This compound is a bespoke chemical entity of significant interest to researchers, scientists, and drug development professionals. Its trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and a hydrazinecarbonyl group, makes it a highly valuable building block in the synthesis of complex organic molecules. The boronic acid group is a cornerstone of modern medicinal chemistry, primarily for its role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2] The chloro and hydrazinecarbonyl functionalities introduce specific steric and electronic properties, and potential hydrogen bonding interactions, which are crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] This guide provides a comprehensive overview of a proposed synthetic protocol for this compound, grounded in established chemical principles and field-proven insights.

Strategic Approach to Synthesis: A Multi-step Protocol

The synthesis of a molecule with the nuanced functionalities of this compound necessitates a carefully planned, multi-step approach. A direct, one-pot synthesis is unlikely to be feasible due to the potential for cross-reactivity between the functional groups under various reaction conditions. The proposed strategy begins with a readily available starting material, 4-amino-3-chlorobenzoic acid, and proceeds through a series of transformations including protection of the amine, esterification of the carboxylic acid, borylation of the aromatic ring, and finally, hydrazinolysis to install the desired hydrazinecarbonyl group.

Visualizing the Synthetic Workflow

The following diagram outlines the proposed multi-step synthesis of this compound.

Synthesis_Workflow A 4-Amino-3-chlorobenzoic acid B Amine Protection A->B  Ac₂O, Pyridine   C Esterification B->C  MeOH, H₂SO₄ (cat.)   D Miyaura Borylation C->D  B₂pin₂, PdCl₂(dppf), KOAc, Dioxane   E Amine Deprotection D->E  Aq. HCl   F Hydrazinolysis E->F  N₂H₄·H₂O, EtOH   G This compound F->G  Workup  

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 4-acetamido-3-chlorobenzoate

Causality Behind Experimental Choices: The initial steps focus on protecting the reactive amino group as an acetamide and converting the carboxylic acid to a methyl ester. The acetylation of the amine prevents its interference in subsequent reactions, particularly the palladium-catalyzed borylation. The esterification increases the solubility of the compound in organic solvents typically used for cross-coupling reactions and prevents the free carboxylic acid from interfering with the basic conditions of the Miyaura borylation.

Step-by-Step Methodology:

  • Amine Protection:

    • To a solution of 4-amino-3-chlorobenzoic acid (1.0 eq) in pyridine (5-10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-acetamido-3-chlorobenzoic acid.

  • Esterification:

    • Dissolve the crude 4-acetamido-3-chlorobenzoic acid in methanol (10-20 vol).

    • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

    • Remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-acetamido-3-chlorobenzoate.

Parameter Value Reference
Starting Material4-amino-3-chlorobenzoic acid[2][4]
Reagents (Protection)Acetic anhydride, PyridineGeneral knowledge
Reagents (Esterification)Methanol, Sulfuric acid[5]
Typical Yield85-95% (over two steps)Estimated
Part 2: Miyaura Borylation of Methyl 4-acetamido-3-chlorobenzoate

Causality Behind Experimental Choices: The Miyaura borylation is a powerful method for forming carbon-boron bonds.[6] It utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction is known for its excellent functional group tolerance, making it suitable for our substrate which contains an amide and an ester.[7][8] The pinacol ester of the boronic acid is formed, which is generally more stable and easier to handle than the free boronic acid.[1]

Step-by-Step Methodology:

  • To a mixture of methyl 4-acetamido-3-chlorobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in a flame-dried flask, add anhydrous 1,4-dioxane (10-15 vol).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, PdCl₂(dppf) (0.03 eq), to the mixture.

  • Heat the reaction to 80-90 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-acetamido-3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Parameter Value Reference
Borylation ReagentBis(pinacolato)diboron (B₂pin₂)[6][8]
CatalystPdCl₂(dppf)[6][7]
BasePotassium Acetate (KOAc)[8]
Solvent1,4-Dioxane[9]
Temperature80-90 °C[10]
Typical Yield70-85%Estimated

Mechanism of Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process involving a palladium(0)/palladium(II) cycle.

Miyaura_Borylation cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-Cl(L₂) Pd0->PdII_A Oxidative Addition (Ar-Cl) PdII_B Ar-Pd(II)-OAc(L₂) PdII_A->PdII_B Ligand Exchange (KOAc) PdII_C Ar-Pd(II)-Bpin(L₂) PdII_B->PdII_C Transmetalation (B₂pin₂) PdII_C->Pd0 Reductive Elimination (Ar-Bpin)

Caption: Catalytic cycle of the Miyaura borylation reaction.

Part 3: Final Steps - Deprotection and Hydrazinolysis

Causality Behind Experimental Choices: The final two steps involve the removal of the acetyl protecting group from the amine and the conversion of the methyl ester to the desired hydrazinecarbonyl group. Acidic hydrolysis is a standard method for the deprotection of acetamides. The subsequent reaction with hydrazine hydrate (hydrazinolysis) is a common and efficient way to convert esters to hydrazides.[11] Performing the hydrazinolysis after the borylation and deprotection steps is strategic to avoid potential side reactions of the free hydrazine with the palladium catalyst or other intermediates.

Step-by-Step Methodology:

  • Amine Deprotection:

    • Dissolve the borylated ester in a mixture of methanol and 6M HCl.

    • Reflux the solution for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, cool the mixture and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to yield the deprotected amino ester.

  • Hydrazinolysis:

    • Dissolve the deprotected amino ester in ethanol (10-20 vol).

    • Add hydrazine hydrate (5-10 eq) and reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate out.

    • If precipitation occurs, filter the solid and wash with cold ethanol.

    • If no precipitation, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization to afford this compound. Note that the boronic acid pinacol ester may hydrolyze to the free boronic acid during the acidic deprotection step or the aqueous workup.

Parameter Value Reference
Deprotection Reagent6M Hydrochloric AcidGeneral knowledge
Hydrazinolysis ReagentHydrazine Hydrate[5][11]
Solvent (Hydrazinolysis)Ethanol[12]
Typical Yield60-75% (over two steps)Estimated

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. Each intermediate can be isolated and characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity before proceeding to the next step. This modular approach ensures that any unforeseen issues can be identified and addressed at intermediate stages, enhancing the overall reliability and success of the synthesis. The functional group tolerance of the key Miyaura borylation step is well-documented, lending high confidence to the viability of this synthetic route.[13]

References

A Technical Guide to (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest search, a specific CAS (Chemical Abstracts Service) number for "(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid" has not been definitively assigned in public databases. This guide is therefore based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction

Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] Their unique ability to form reversible covalent bonds with diols also makes them invaluable in the design of sensors and targeted drug delivery systems.[3] This guide provides a comprehensive technical overview of a specific, yet less documented, boronic acid derivative: this compound. We will explore its inferred physicochemical properties, propose a detailed synthetic route, and discuss its potential applications in the field of drug development, drawing insights from closely related and well-characterized analogs.

Physicochemical Properties and Structural Analogs

The properties of this compound can be inferred from its constituent functional groups and comparison with known compounds.

PropertyInferred CharacteristicRationale
Molecular Formula C₇H₇BClN₂O₃Based on the chemical structure.
Molecular Weight 216.41 g/mol Calculated from the molecular formula.
Physical State Likely a solid at room temperature.Boronic acids are generally crystalline solids.[2]
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.The presence of polar functional groups (boronic acid, hydrazide) suggests some water solubility, while the phenyl ring and chloro group favor solubility in organic solvents.
Acidity The boronic acid moiety is a Lewis acid with an expected pKa around 9.[4]The chloro substituent, being electron-withdrawing, may slightly decrease the pKa.

Key Structural Analogs:

  • 3-Chloro-4-carboxyphenylboronic acid (CAS: 136496-72-5): This is the immediate precursor in the proposed synthesis. Its properties provide a baseline for understanding the electronic effects of the substituents on the phenyl ring.[5]

  • 4-(Hydrazinecarbonyl)phenylboronic acid pinacol ester (CAS: 276694-16-7): This compound contains the hydrazinecarbonyl group and a protected boronic acid. Its chemistry informs the reactivity of the hydrazide moiety.

  • 3-Chlorophenylboronic acid (CAS: 63503-60-6): Provides insight into the influence of the chloro group on the reactivity of the boronic acid.[6]

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound involves a two-step process starting from the commercially available 3-Chloro-4-carboxyphenylboronic acid.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 3-Chloro-4-carboxyphenylboronic acid Intermediate Methyl 2-chloro-4-(dihydroxyboryl)benzoate Start->Intermediate Reflux Product This compound Intermediate->Product Reflux in MeOH Reagent1 Methanol (MeOH) Catalytic H₂SO₄ Reagent1->Intermediate Reagent2 Hydrazine hydrate (N₂H₄·H₂O) Reagent2->Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Esterification of 3-Chloro-4-carboxyphenylboronic acid

Principle: The carboxylic acid is converted to its methyl ester via Fischer esterification. This is a standard procedure to activate the carboxyl group for subsequent nucleophilic acyl substitution.

Protocol:

  • To a solution of 3-Chloro-4-carboxyphenylboronic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

Step 2: Hydrazinolysis of the Methyl Ester

Principle: The methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate to form the corresponding hydrazide. This reaction is typically efficient and driven by the high nucleophilicity of hydrazine.[7]

Protocol:

  • Dissolve the crude methyl ester from Step 1 in methanol.

  • Add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the -NH and -NH₂ protons of the hydrazide group, and the -B(OH)₂ protons (which may be broad and exchangeable with D₂O).

    • ¹³C NMR: Will show distinct signals for the aromatic carbons, the carbonyl carbon of the hydrazide, and the carbon atom attached to the boron.

    • ¹¹B NMR: A key technique for characterizing boronic acids. A signal in the range of 28-33 ppm is expected for the trigonal planar boronic acid.[8][9][10][11]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the B-O, O-H, N-H, and C=O bonds.

Applications in Drug Discovery and Development

The unique combination of a boronic acid, a chloro substituent, and a hydrazinecarbonyl group in one molecule opens up several avenues for its application in drug discovery.

Applications cluster_Applications Potential Applications TargetMolecule This compound Suzuki Suzuki-Miyaura Cross-Coupling TargetMolecule->Suzuki Building Block Enzyme Enzyme Inhibition TargetMolecule->Enzyme Warhead Prodrug Prodrug Design TargetMolecule->Prodrug Scaffold Bioconjugation Bioconjugation TargetMolecule->Bioconjugation Linker SAR SAR Suzuki->SAR Generates diverse libraries for Structure-Activity Relationship (SAR) studies Protease Protease Enzyme->Protease Boronic acid can act as a transition-state analog for serine proteases. Targeted Targeted Prodrug->Targeted Hydrazide can be a cleavable linker for targeted drug delivery. Antibody Antibody Bioconjugation->Antibody Hydrazide can react with aldehydes on oxidized antibodies for Antibody-Drug Conjugates (ADCs).

Caption: Potential applications of the target compound in drug discovery.

Building Block in Suzuki-Miyaura Cross-Coupling

The primary application of this molecule is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This allows for the efficient formation of biaryl structures, which are common motifs in many approved drugs. The chloro and hydrazinecarbonyl substituents can be strategically utilized to modulate the electronic properties and provide points for further diversification of the final compound.

Enzyme Inhibition

Boronic acids are well-known for their ability to inhibit serine proteases by acting as transition-state analogs.[12] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The rest of the molecule can be tailored to enhance binding affinity and selectivity for a specific protease target.

Prodrug and Linker Strategies

The hydrazinecarbonyl group can serve as a versatile linker in prodrug design.[13] It can be part of a system that is cleaved under specific physiological conditions to release an active drug molecule. Furthermore, hydrazides can react with aldehydes, a functionality that can be introduced into biomolecules like antibodies, making this compound a potential tool for creating Antibody-Drug Conjugates (ADCs).

Conclusion

While this compound may not be a widely available reagent, its synthesis is feasible from common starting materials. Its unique combination of functional groups makes it a highly attractive molecule for researchers in medicinal chemistry and drug development. It holds significant potential as a versatile building block for creating diverse chemical libraries, a warhead for enzyme inhibition, and a scaffold for innovative prodrug and bioconjugation strategies. Further investigation into its synthesis, characterization, and application is warranted to fully explore its utility in the quest for novel therapeutics.

References

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid for Advanced Research Applications

Executive Summary

This compound is a specialized bifunctional organic compound of significant interest to the pharmaceutical and chemical synthesis sectors. This guide provides a comprehensive technical overview of its core attributes, from fundamental physicochemical properties and a reasoned synthesis pathway to robust analytical methodologies for quality control. We delve into the compound's critical applications in drug discovery, primarily as a versatile building block in palladium-catalyzed cross-coupling reactions and as a potential pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective use in advanced research and development programs.

Physicochemical Properties and Molecular Identification

The precise characterization of a reagent is the foundation of reproducible science. This compound is a substituted phenylboronic acid featuring a chloro group and a hydrazinecarbonyl moiety. These substitutions impart specific steric and electronic properties that are highly valuable in molecular design.

The molecular formula is C₇H₇BClN₂O₃ . Based on this, the calculated molecular weight is 214.41 g/mol .

Table 1: Core Physicochemical and Structural Data

PropertyValueRationale & Significance
Molecular Formula C₇H₇BClN₂O₃Defines the elemental composition.
Molecular Weight 214.41 g/mol Calculated from atomic weights; essential for all stoichiometric calculations.
IUPAC Name This compoundUnambiguous chemical identifier based on systematic nomenclature.
Functional Groups Boronic Acid [-B(OH)₂], Chloro [-Cl], Hydrazinecarbonyl [-C(O)NHNH₂]The combination of these groups enables its use in Suzuki couplings, provides hydrogen bonding sites, and offers a reactive handle for further derivatization.

Structural Diagram

Caption: 2D structure of this compound.

Proposed Synthesis Pathway and Rationale

While numerous methods exist for synthesizing arylboronic acids, a specific, documented pathway for this exact molecule is not prevalent.[1][2] A chemically sound and logical approach can be devised from commercially available starting materials, such as 4-amino-2-chlorobenzoic acid. This multi-step synthesis prioritizes robust and well-understood chemical transformations.

The Causality Behind the Workflow:

  • Diazotization & Sandmeyer Reaction: The initial conversion of the amine group to a hydrazine is not straightforward. A more robust pathway involves protecting the carboxylic acid, converting it to the acid chloride, reacting with hydrazine, and then introducing the boronic acid. An alternative starts with a bromo-precursor to introduce the boronic acid first via lithiation or Grignard formation.

  • Amide Formation: Converting the carboxylic acid to a more reactive species like an acid chloride (using thionyl chloride, SOCl₂) is a standard, high-yield method to facilitate amide bond formation with hydrazine.

  • Borylation via Lithiation: The introduction of the boronic acid moiety is often achieved via a lithium-halogen exchange at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate).[2] This is a highly effective method for creating the C-B bond. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Synthesis_Workflow start 2-Chloro-4-bromobenzoic acid step1 1. SOCl₂ 2. Hydrazine (NH₂NH₂) start->step1 intermediate1 (2-Chloro-4-bromophenyl)hydrazide step1->intermediate1 step2 1. n-BuLi, THF, -78°C 2. B(OMe)₃ intermediate1->step2 intermediate2 Boronate Ester Intermediate step2->intermediate2 step3 Acidic Workup (e.g., HCl) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for the target compound.

Quality Control and Analytical Methodologies

Ensuring the identity, purity, and stability of this compound is paramount for its successful application. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Purity Assessment via Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of boronic acids. However, the analysis is complicated by the potential for on-column hydrolysis of boronic acids and their common impurities, boronate esters and boroximes (anhydrides).[3][4] The following protocol is designed to minimize these analytical artifacts.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD).

  • Column Selection (The Critical Choice): A column with reduced silanol activity is essential to prevent hydrolysis. A Waters XTerra MS C18 (4.6 x 150 mm, 3.5 µm) is a proven choice.[5][6] Standard silica-based C18 columns can catalyze degradation.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in 5 mL of aprotic diluent such as acetonitrile (ACN). Avoid aqueous or protic solvents like methanol, which can cause hydrolysis prior to injection.[4]

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: DAD, 254 nm

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The limit of quantitation (LOQ) should be established, typically around 0.05%.

Table 2: Optimized HPLC Parameters

ParameterSettingRationale
Column Waters XTerra MS C18Minimizes on-column hydrolysis due to low silanol activity.[5][6]
Sample Diluent AcetonitrileAprotic solvent prevents pre-injection sample degradation.[4]
Mobile Phase Water/ACN with Formic AcidProvides good peak shape and resolution for polar aromatic compounds.
Detection DAD at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the molecular structure. A suite of experiments is required for full characterization.

¹H NMR:

  • Aromatic Region (7.0-8.5 ppm): Expect three distinct signals for the protons on the phenyl ring, showing characteristic ortho, meta, and para coupling patterns.

  • Amide/Amine Protons (Variable): The -NH- and -NH₂ protons of the hydrazinecarbonyl group will appear as broad signals that may exchange with D₂O. Their chemical shift is highly dependent on solvent and concentration.

  • Boronic Acid Protons (Variable): The -B(OH)₂ protons are typically very broad and often not observed or can be exchanged with D₂O.

¹³C NMR:

  • Will show seven distinct carbon signals: four for the substituted aromatic ring, one for the C=O of the hydrazinecarbonyl group, and two for the carbons attached to the boronic acid and chlorine, respectively.

¹¹B NMR:

  • This experiment provides direct evidence for the boron-containing functional group.

  • Expertise-Driven Insight: Boron has two NMR-active nuclei, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance). ¹¹B is preferred due to its higher sensitivity and smaller quadrupole moment, which results in sharper signals.[7]

  • Expected Chemical Shift: For tricoordinate arylboronic acids, the ¹¹B chemical shift is expected in the range of +26 to +45 ppm.[8]

  • Protocol Consideration: It is highly recommended to use quartz NMR tubes instead of standard borosilicate glass tubes. Borosilicate glass produces a very broad, large background signal that can obscure the analyte signal.[7]

Analytical_Workflow cluster_0 Purity Analysis cluster_1 Structure Verification sample1 Sample in ACN hplc RP-HPLC (XTerra MS C18) sample1->hplc purity_data Purity (%) hplc->purity_data sample2 Sample in DMSO-d6 nmr NMR Spectrometer (¹H, ¹³C, ¹¹B) sample2->nmr structure_data Verified Structure nmr->structure_data

Caption: Integrated workflow for quality control analysis.

Core Applications in Drug Discovery

The unique combination of functional groups in this compound makes it a powerful tool in medicinal chemistry.

Building Block for Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds. This reaction is a cornerstone of modern drug synthesis. This specific reagent allows for the coupling of the 3-chloro-4-(hydrazinecarbonyl)phenyl moiety to a wide range of aryl or vinyl halides and triflates.

Why this is important for drug development:

  • Structural Diversity: It enables the rapid synthesis of large libraries of complex biaryl compounds, which is essential for structure-activity relationship (SAR) studies.

  • Modularity: The hydrazinecarbonyl group can serve as a key hydrogen bond donor/acceptor or as a linker to attach other fragments, while the chlorine atom modifies the electronics and can provide a vector for further interactions within a protein binding pocket.

Suzuki_Coupling R_X R'–X (Aryl/Vinyl Halide) Catalyst Pd(0) Catalyst R_X->Catalyst Oxidative Addition Boronic_Acid Ar–B(OH)₂ (Our Compound) Boronic_Acid->Catalyst Transmetalation Base Base (e.g., K₂CO₃) Base->Boronic_Acid Product R'–Ar (Coupled Product) Catalyst->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The Boronic Acid as a Covalent Pharmacophore

Beyond its role as a synthetic intermediate, the boronic acid group is an established pharmacophore. It can act as a transition-state analogue inhibitor, forming a reversible covalent bond with the hydroxyl group of serine residues in the active sites of enzymes like serine proteases.[9][10]

  • Mechanism of Action: The trigonal planar sp²-hybridized boron atom readily accepts a lone pair from the serine hydroxyl, forming a stable, tetrahedral sp³-hybridized boronate adduct. This mimics the tetrahedral intermediate of peptide bond hydrolysis.

  • FDA-Approved Precedent: This mechanism is clinically validated. Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are boronic acid-containing proteasome inhibitors used to treat multiple myeloma.[9][11] Vaborbactam is a boronic acid-based β-lactamase inhibitor.[9] The presence of this functionality in the target molecule suggests its potential for direct use in inhibitor design.

Handling and Storage

Proper handling is crucial for maintaining the integrity of boronic acids.

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.

  • Anhydride Formation: Phenylboronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroximes.[12] While often in equilibrium in solution, the presence of significant boroxime content in the solid material can affect reactivity and requires accurate characterization. Storing the material dry mitigates this process.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its calculated molecular weight of 214.41 g/mol and its unique trifunctional structure provide medicinal chemists with a versatile platform for both molecular construction via Suzuki coupling and rational drug design leveraging the covalent inhibitory potential of the boronic acid moiety. The robust analytical and synthetic protocols outlined in this guide provide the necessary framework for its effective and reliable application, empowering scientists to accelerate the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Among these, (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid stands out as a bifunctional reagent of significant interest. Its structure incorporates a chloro-substituted phenylboronic acid moiety, a well-established partner in Suzuki couplings, and a hydrazide functional group, which is a versatile precursor for the synthesis of various heterocyclic compounds and can act as a pharmacophore in its own right.[2][3]

This technical guide provides a comprehensive overview of this compound, from its chemical structure and properties to detailed synthetic protocols and potential applications in drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and a deep dive into the practical aspects of utilizing this valuable chemical entity.

Chemical Structure and Physicochemical Properties

This compound is a unique molecule that combines the reactivity of a boronic acid with the functionality of a hydrazide. This dual nature makes it a valuable intermediate in the synthesis of complex organic molecules.

Chemical Structure:

Figure 1: 2D Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various chemical reactions and for developing appropriate handling and storage procedures.

PropertyValueSource
CAS Number 850589-37-6[4]
Molecular Formula C₇H₈BClN₂O₃[4]
Molecular Weight 214.41 g/mol [4]
IUPAC Name This compound[4]
Synonyms 4-Borono-2-chlorobenzohydrazide[4]
Appearance White to off-white solid[5]
Purity Typically ≥97%[4]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the formation of arylboronic acids and the conversion of carboxylic acids to hydrazides. The following proposed synthesis is based on common organic chemistry transformations.

Proposed Synthetic Pathway

start 4-Bromo-2-chlorobenzoic acid step1 Esterification (e.g., SOCl₂, MeOH) start->step1 intermediate1 Methyl 4-bromo-2-chlorobenzoate step1->intermediate1 step2 Borylation (e.g., Miyaura borylation) intermediate1->step2 intermediate2 Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate step2->intermediate2 step3 Hydrazinolysis (e.g., Hydrazine hydrate) intermediate2->step3 product This compound pinacol ester step3->product step4 Deprotection (e.g., Acidic hydrolysis) product->step4 final_product This compound step4->final_product

Figure 2: Proposed synthetic route for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound based on the proposed pathway.

Step 1: Esterification of 4-Bromo-2-chlorobenzoic acid

  • To a solution of 4-bromo-2-chlorobenzoic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-bromo-2-chlorobenzoate.

Step 2: Miyaura Borylation

  • In a reaction vessel, combine methyl 4-bromo-2-chlorobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane (20 vol) and heat the mixture to 80-90 °C for 8-12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Step 3: Hydrazinolysis

  • Dissolve the boronate ester from Step 2 (1.0 eq) in ethanol (15 vol).

  • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 6-8 hours.

  • Monitor the formation of the hydrazide by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound pinacol ester.

Step 4: Deprotection of the Boronic Acid

  • Suspend the pinacol ester (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, adjust the pH of the solution to near neutral with a mild base.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield the final product, this compound.

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the -NH- and -NH₂ protons of the hydrazide group, and the -OH protons of the boronic acid. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

  • ¹³C NMR: The carbon NMR will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the hydrazide and the carbon atom attached to the boron.

  • ¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids and their derivatives, with the chemical shift indicating the coordination state of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching of the hydrazide and the O-H stretching of the boronic acid.

Applications in Drug Discovery and Medicinal Chemistry

The unique bifunctional nature of this compound makes it a highly attractive building block in drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of the boronic acid moiety is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3] The presence of a chloro substituent on the phenyl ring can influence the electronic properties of the molecule and provide a site for further functionalization.

Aryl_Halide Aryl Halide (Ar-X) Pd_Catalyst Pd(0) Catalyst Base Aryl_Halide->Pd_Catalyst Boronic_Acid This compound Boronic_Acid->Pd_Catalyst Coupled_Product Biaryl Product Pd_Catalyst->Coupled_Product

Figure 3: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction allows for the facile introduction of the substituted phenyl ring into a wide range of molecular scaffolds, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Hydrazide as a Versatile Functional Group

The hydrazide moiety offers several avenues for further chemical modification:

  • Synthesis of Heterocycles: Hydrazides are key precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many biologically active compounds.[1]

  • Formation of Hydrazones: The hydrazide can react with aldehydes and ketones to form hydrazones, which can be stable linkages or can be used as dynamic covalent bonds in certain applications.

  • Pharmacophore: The hydrazide group itself can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets.

Potential as Enzyme Inhibitors

Boronic acids are known to be effective inhibitors of serine proteases, where the boron atom forms a covalent, yet reversible, bond with the catalytic serine residue. The specific substituents on the phenyl ring of this compound can be tailored to achieve selectivity for a particular protease.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and reactivity of boronic acids.

  • Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Stability: Boronic acids can undergo dehydration to form boroxines (cyclic trimers). This process is often reversible upon treatment with water. They are also susceptible to protodeboronation under certain conditions.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining the robust reactivity of a substituted arylboronic acid with the synthetic utility of a hydrazide, opens up a wide array of possibilities for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and potential applications, offering a solid foundation for researchers to incorporate this promising reagent into their drug development programs. The continued exploration of such unique chemical entities will undoubtedly fuel the discovery of the next generation of therapeutics.

References

An In-depth Technical Guide to the Solubility Profile of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted physicochemical properties influencing solubility and presents a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of this compound

This compound is a specialized organic compound that holds potential in various domains of chemical synthesis and pharmaceutical research. Its unique structure, incorporating a phenylboronic acid moiety, a chloro substituent, and a hydrazinecarbonyl group, makes it a versatile building block. Phenylboronic acids are well-recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The hydrazinecarbonyl functional group introduces a reactive site for the synthesis of more complex heterocyclic structures, which are prevalent in many biologically active molecules.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction conditions, purification methods, and is a fundamental parameter in the formulation of potential therapeutic agents. This guide will, therefore, equip the researcher with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Physicochemical Properties and Predicted Solubility

Structural Analysis:

  • Phenylboronic Acid: The boronic acid group, -B(OH)₂, is capable of hydrogen bonding and can engage in reversible dehydration to form a cyclic anhydride known as a boroxine. This equilibrium can influence solubility. Generally, phenylboronic acids exhibit low to moderate solubility in water and better solubility in polar organic solvents.[2][3]

  • Chloro Group: The presence of a chlorine atom on the phenyl ring increases the lipophilicity of the molecule, which would be expected to decrease its aqueous solubility.

  • Hydrazinecarbonyl Group: The -C(=O)NHNH₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group is anticipated to enhance solubility in polar solvents.

Predicted Solubility Profile:

Based on this structural analysis, it is predicted that this compound will exhibit:

  • Low solubility in non-polar organic solvents such as hexanes and toluene.

  • Moderate to good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), owing to the polar nature of the hydrazinecarbonyl and boronic acid groups.[2]

  • Moderate solubility in polar protic solvents such as methanol, ethanol, and acetone.[2]

  • Slight or poor solubility in water , as the lipophilic character of the chlorophenyl ring may counteract the hydrophilic nature of the boronic acid and hydrazinecarbonyl groups.[2][3] The pH of the aqueous medium is expected to significantly impact solubility due to the acidic nature of the boronic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section outlines a robust, self-validating protocol for the quantitative determination of the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • A range of solvents (e.g., water, methanol, ethanol, acetone, THF, DMSO, DMF, acetonitrile, ethyl acetate, toluene, hexanes)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5][6] or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 Dispense equil1 Seal vials and place in thermostatic shaker prep2->equil1 Transfer equil2 Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 Incubate sample1 Allow suspension to settle equil2->sample1 Reach Equilibrium sample2 Centrifuge to pellet undissolved solid sample1->sample2 Phase Separation sample3 Withdraw supernatant sample2->sample3 sample4 Filter through a 0.22 µm syringe filter sample3->sample4 Clarify analysis1 Prepare serial dilutions of the saturated solution sample4->analysis1 Prepare for Analysis analysis2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or mol/L) analysis2->analysis3

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid. This step is critical for ensuring that no solid particles are carried over into the analytical sample.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

Analytical Quantification: HPLC-UV Method

A validated HPLC-UV method is recommended for the accurate quantification of the dissolved compound.

Diagram of the HPLC Analytical Workflow:

G cluster_cal Calibration cluster_sample_analysis Sample Analysis cluster_quant Quantification cal1 Prepare stock solution of known concentration cal2 Create a series of calibration standards via serial dilution cal1->cal2 cal3 Inject standards into HPLC system cal2->cal3 cal4 Generate a calibration curve (Peak Area vs. Concentration) cal3->cal4 quant1 Interpolate the sample concentration from the calibration curve cal4->quant1 sample1 Inject diluted saturated solution sample sample2 Record the peak area from the chromatogram sample1->sample2 sample2->quant1 quant2 Apply the dilution factor to determine the original concentration in the saturated solution quant1->quant2

Caption: Workflow for Quantification using HPLC-UV.

Step-by-Step Protocol:

  • Method Development:

    • Develop a reversed-phase HPLC method capable of resolving the analyte from any potential impurities or degradation products. A C18 column is a common starting point.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Determine the optimal detection wavelength by acquiring a UV spectrum of the compound.

  • Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or methanol).

    • Perform serial dilutions to create a series of at least five calibration standards.

    • Inject each standard into the HPLC system and record the corresponding peak area.

    • Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The correlation coefficient (R²) should be > 0.99 for a reliable calibration.

  • Sample Analysis:

    • Inject the diluted saturated solution samples into the HPLC system.

    • Determine the peak area for the analyte in each sample.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the solubility of the compound in the original saturated solution.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)Record experimental valueRecord experimental value
MethanolRecord experimental valueRecord experimental value
EthanolRecord experimental valueRecord experimental value
AcetoneRecord experimental valueRecord experimental value
AcetonitrileRecord experimental valueRecord experimental value
Tetrahydrofuran (THF)Record experimental valueRecord experimental value
Dimethylformamide (DMF)Record experimental valueRecord experimental value
Dimethyl sulfoxide (DMSO)Record experimental valueRecord experimental value
Ethyl AcetateRecord experimental valueRecord experimental value
TolueneRecord experimental valueRecord experimental value
HexanesRecord experimental valueRecord experimental value

Conclusion

While pre-existing data on the solubility of this compound is scarce, a systematic approach based on its chemical structure allows for a reasoned prediction of its solubility profile. This guide provides a robust and detailed experimental protocol, grounded in established analytical techniques, to empower researchers to accurately and reliably determine this critical physicochemical parameter. The methodologies outlined herein ensure data integrity and provide a solid foundation for the successful application of this compound in further research and development endeavors.

References

Guide to the Stability and Storage of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. As building blocks, boronic acids are renowned for their versatile reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for their role as pharmacophores that can form reversible covalent bonds with target proteins.[1] The hydrazinecarbonyl moiety introduces a reactive handle for forming hydrazones or for use in other conjugation chemistries. The combination of these functionalities on a halogenated phenyl ring presents a unique scaffold for creating diverse compound libraries.

However, the very features that make this compound a versatile synthetic intermediate also introduce potential stability challenges. Boronic acids are known to be susceptible to degradation, and the hydrazine group can be reactive. This guide provides a comprehensive overview of the factors influencing the stability of this compound, offers field-proven protocols for its storage and handling, and details methodologies for empirical stability assessment. Understanding these parameters is critical for ensuring the integrity of starting materials, the reproducibility of experimental results, and the quality of downstream applications.

Core Chemical Structure and Inherent Stability Considerations

The stability of this compound is governed by the interplay of its three key functional groups: the arylboronic acid, the hydrazinecarbonyl linker, and the chloro-substituent on the aromatic ring.

  • Arylboronic Acid Moiety: Boronic acids are Lewis acids that exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in the presence of nucleophiles like water.[1] This equilibrium is pH-dependent. The primary degradation pathway for boronic acids is often protodeboronation, especially under harsh acidic or basic conditions. A more common and insidious issue is the propensity for dehydration to form cyclic anhydrides known as boroxines (trimeric anhydrides). This process is reversible but can complicate stoichiometry and reaction kinetics if not properly controlled. Furthermore, the carbon-boron bond can be susceptible to oxidation.[2]

  • Hydrazinecarbonyl Moiety: The hydrazine group is a nucleophile and a reducing agent, making it susceptible to oxidation. Its stability can be influenced by atmospheric oxygen and the presence of metal ions. The amide linkage within the hydrazinecarbonyl group is generally stable but can be liable to hydrolysis under strong acidic or basic conditions, cleaving the hydrazine from the phenyl ring. Studies on hydrazine borane, while a different class of compound, have shown it to be stable under inert and dry atmospheres, suggesting that minimizing exposure to air and moisture is crucial for hydrazine-containing compounds.[3][4]

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the acidity (pKa) of the boronic acid group. Electron-withdrawing groups generally decrease the pKa of arylboronic acids, making them more acidic.[1] This can affect the position of the trigonal-tetrahedral equilibrium and may influence the rate of degradation pathways like protodeboronation.

Potential Degradation Pathways

Due to the lack of specific degradation studies on this compound, we must infer potential pathways from the known chemistry of its constituent functional groups. Researchers should be vigilant for the appearance of impurities corresponding to these potential degradants.

  • Dehydration to Boroxine: The most common transformation for solid-state boronic acids is the intermolecular dehydration to form a six-membered boroxine ring. This is often observed upon storage, particularly in non-anhydrous conditions. While it can often be reversed by dissolving in a protic solvent, its formation alters the molecular weight and can lead to inaccurate measurements and inconsistent reaction performance.

  • Oxidative Deboronation: The carbon-boron bond can be cleaved by oxidative processes, replacing the boronic acid with a hydroxyl group. This pathway has been identified as a major degradation route for peptide boronic acids, particularly in the presence of oxidizing agents.[2] The resulting 2-chloro-4-(hydrazinecarbonyl)phenol would be an inactive impurity in Suzuki couplings.

  • Hydrolysis of the Hydrazinecarbonyl Group: Under significant aqueous exposure, particularly at non-neutral pH, the amide bond could hydrolyze to yield 3-chloro-4-carboxyphenylboronic acid and hydrazine.

  • Oxidation of Hydrazine: The hydrazine moiety itself is susceptible to oxidation, which could lead to various byproducts and potentially the generation of nitrogen gas.

A diagram illustrating these hypothetical degradation pathways is presented below.

Hypothetical Degradation Pathways Parent This compound Boroxine Trimeric Boroxine (Anhydride) Parent->Boroxine Dehydration (Heat, trace H₂O) Phenol 2-Chloro-4-(hydrazinecarbonyl)phenol Parent->Phenol Oxidative Deboronation (Air, Oxidants) CarboxylicAcid 3-Chloro-4-carboxyphenylboronic acid Parent->CarboxylicAcid Hydrolysis (H₂O, Acid/Base) HydrazineOxidation Oxidized Hydrazine Products Parent->HydrazineOxidation Hydrazine Oxidation (Air, Metal Ions) Boroxine->Parent Rehydration

Caption: Potential degradation routes for the title compound.

Recommended Storage and Handling Protocols

Given the compound's functionalities, a cautious approach to storage and handling is paramount. The following recommendations are synthesized from safety data sheets for structurally related arylboronic acids and hydrazine derivatives.[5][6][7][8]

ParameterRecommendationRationale
Temperature 2-8°C Refrigeration slows the rate of potential degradation reactions, including dehydration and oxidation. Some suppliers suggest storage at -20°C for long-term stability of stock solutions.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes exposure to atmospheric oxygen and moisture, protecting against oxidative deboronation, hydrazine oxidation, and boroxine formation.[10]
Light Amber Vial / Dark Location Protects against potential photolytic degradation pathways.
Moisture Store in a Desiccator Crucial for preventing both hydrolysis of the hydrazinecarbonyl group and the dehydration of the boronic acid to its boroxine anhydride. The product should be stored in a tightly closed container.[6][11]
Container Tightly sealed glass vial (e.g., amber screw-cap vial with a PTFE-lined cap).Ensures an inert and impermeable barrier to air and moisture.
Handling Use only in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust.[5][8][12]Arylboronic acids and hydrazines can be harmful if inhaled, ingested, or in contact with skin.[5][6]

Protocol for Empirical Stability Assessment

For any new batch of this compound, or when planning long-term experiments, an empirical stability study is strongly advised. This protocol provides a framework for a forced degradation study to identify liabilities.

Experimental Workflow

Workflow for Stability Assessment Start Obtain Initial T₀ Sample (HPLC, NMR, LC-MS) Prep Aliquot Compound into Vials Start->Prep Stress Expose to Stress Conditions (Temp, Humidity, Light, pH) Prep->Stress Sampling Collect Samples at Time Points (e.g., 1, 2, 4 weeks) Stress->Sampling Analysis Analyze Samples (HPLC, NMR, LC-MS) Sampling->Analysis Data Compare Data to T₀ (Calculate % Purity, Identify Degradants) Analysis->Data Conclusion Determine Shelf-Life & Optimal Storage Conditions Data->Conclusion

Caption: Step-by-step workflow for empirical stability testing.

Step-by-Step Methodology
  • Initial Characterization (T=0):

    • Obtain a baseline purity profile of a reference sample of the compound.

    • Method 1 (HPLC-UV): Develop a gradient HPLC method that shows a sharp, symmetrical peak for the main compound, well-resolved from any starting impurities. Record the peak area and retention time.

    • Method 2 (LC-MS): Confirm the mass of the parent compound.

    • Method 3 (¹H and ¹¹B NMR): Obtain high-resolution NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to serve as a structural fingerprint.

  • Sample Preparation for Stress Study:

    • Weigh 1-2 mg of the solid compound into several amber glass vials for each condition to be tested.

    • For solution stability, prepare stock solutions (e.g., in DMSO or an appropriate reaction solvent) and aliquot them.

  • Forced Degradation Conditions:

    • Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C) and one set at the recommended storage temperature (4°C) as a control.

    • Humidity Stress: Place open vials within a humidity chamber (e.g., 75% RH at 40°C).

    • Photostability: Expose samples to a controlled light source (as per ICH Q1B guidelines) and wrap a control sample in aluminum foil.

    • pH Stress (Solution): Expose solutions of the compound to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 9) aqueous buffers.

  • Time Points and Analysis:

    • Pull one vial from each stress condition at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks).

    • For solid samples, dissolve the entire content in a fixed volume of solvent.

    • Analyze each sample by the pre-developed HPLC-UV method.

    • Calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Analyze samples showing significant degradation by LC-MS to obtain masses of the new impurity peaks, aiding in the identification of degradation products.

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining versus time for each condition.

    • Identify the conditions under which the compound is least stable. For example, rapid degradation at 40°C/75% RH would indicate sensitivity to both heat and moisture.

    • Use the LC-MS data to tentatively identify degradants and confirm or refute the hypothetical pathways outlined in Section 2.

Conclusion

This compound is a compound with high synthetic potential, but its bifunctional nature necessitates a rigorous approach to its storage and handling. The primary stability concerns are dehydration to the inactive boroxine, oxidative deboronation, and hydrolysis. While general guidelines for arylboronic acids provide a strong starting point, the specific stability profile of this molecule is not widely documented. Therefore, it is incumbent upon the research scientist to implement stringent storage conditions—specifically, refrigerated, dry, and inert —and to perform empirical stability studies on each new batch. By following the protocols outlined in this guide, researchers can ensure the chemical integrity of their material, leading to more reliable and reproducible scientific outcomes.

References

An In-Depth Technical Guide to (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid, a compound of significant interest for researchers, medicinal chemists, and professionals in drug development. While direct historical data on this specific molecule is not extensively documented, this guide constructs a robust scientific narrative based on established principles of organic synthesis and the well-understood roles of its constituent functional groups. We will explore its logical synthesis, detailed protocols for its characterization, and its potential applications, particularly in the realm of targeted therapeutics.

Introduction: The Rationale for a Novel Boronic Acid Derivative

The convergence of boronic acid chemistry with pharmacologically active moieties represents a frontier in medicinal chemistry. Phenylboronic acids (PBAs) have garnered substantial attention for their unique ability to form reversible covalent bonds with diols, a feature that has been exploited for targeting sialic acid-rich cancer cells.[1][2][3] The hydrazinecarbonyl (hydrazide) functional group is also a well-established pharmacophore, present in numerous biologically active compounds and serving as a versatile synthetic intermediate for creating diverse heterocyclic systems.[4][5]

This compound emerges as a molecule of interest by integrating these two powerful functionalities. The strategic placement of a chloro substituent and a hydrazinecarbonyl group on the phenylboronic acid scaffold is hypothesized to modulate its electronic properties, binding affinity, and potential as a versatile building block for novel therapeutics. This guide provides a prospective analysis of its discovery, synthesis, and potential impact.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached through a two-stage process: first, the synthesis of the key intermediate, 4-carboxy-3-chlorophenylboronic acid, followed by its conversion to the target hydrazide.

Stage 1: Synthesis of 4-Carboxy-3-chlorophenylboronic acid

The creation of substituted phenylboronic acids is a well-established field. While multiple routes exist, a common and effective method involves the use of organometallic reagents.[6] The logical precursor for our intermediate is a di-halogenated toluene, which allows for selective metal-halogen exchange and subsequent borylation, followed by oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Synthesis of 4-Carboxy-3-chlorophenylboronic acid

  • Lithiation: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 1-bromo-2-chloro-4-methylbenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70°C. The bromine's higher reactivity compared to chlorine directs the lithiation to the desired position.

  • Stir the resulting aryllithium solution at -78°C for one hour.

  • Borylation: Add triisopropyl borate dropwise to the aryllithium solution, again ensuring the temperature remains below -70°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by slowly adding aqueous hydrochloric acid (2M) at 0°C. Stir vigorously for one hour.

  • Oxidation: The resulting 3-chloro-4-methylphenylboronic acid is then oxidized to the carboxylic acid. A common method involves using potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification to yield the desired 4-carboxy-3-chlorophenylboronic acid.[7][8][9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Synthesis_Stage_1 Precursor 1-bromo-2-chloro-4-methylbenzene Intermediate1 Aryllithium Intermediate Precursor->Intermediate1 1. n-BuLi, THF, -78°C Intermediate2 (3-Chloro-4-methylphenyl)boronic acid Intermediate1->Intermediate2 2. B(OiPr)₃ 3. H₃O⁺ Product1 4-Carboxy-3-chlorophenylboronic acid Intermediate2->Product1 4. KMnO₄, NaOH 5. H₃O⁺

Caption: Proposed synthesis of the key carboxylic acid intermediate.

Stage 2: Conversion of Carboxylic Acid to Hydrazide

The transformation of a carboxylic acid into a hydrazide is a standard and reliable reaction in organic synthesis. The most common method involves a two-step, one-pot procedure where the carboxylic acid is first converted to an activated ester, which is then reacted with hydrazine.[10][11][12]

Experimental Protocol: Synthesis of this compound

  • Esterification (Activation): In a round-bottom flask, suspend 4-carboxy-3-chlorophenylboronic acid (1 equivalent) in methanol. Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Hydrazinolysis: Dissolve the crude methyl ester intermediate in fresh methanol. Add hydrazine hydrate (a slight excess, ~1.2 equivalents) to the solution.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product, being a solid, may precipitate out of the solution. The precipitate can be collected by vacuum filtration and washed with cold methanol.

  • Further purification can be achieved by recrystallization to yield this compound as a solid.

Synthesis_Stage_2 Product1 4-Carboxy-3-chlorophenylboronic acid Intermediate_Ester Methyl 2-chloro-4-(dihydroxyboranyl)benzoate Product1->Intermediate_Ester 1. CH₃OH, H₂SO₄ (cat.), Reflux Final_Product This compound Intermediate_Ester->Final_Product 2. N₂H₄·H₂O, CH₃OH, Reflux Targeting_Mechanism cluster_0 Drug Molecule cluster_1 Cancer Cell Surface Drug This compound SialicAcid Sialic Acid (with cis-diols) Drug->SialicAcid Reversible Covalent Bonding

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction with the functionalized substrate, (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. This substrate presents a unique set of challenges due to the presence of a deactivated aryl chloride and a potentially reactive hydrazinecarbonyl functional group. This guide offers insights into the reaction mechanism, a detailed experimental protocol, and strategies for troubleshooting and optimization, grounded in established principles of organometallic catalysis.

Introduction: Navigating Complexity in Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] In the realm of drug discovery and development, this reaction is invaluable for the synthesis of complex biaryl structures, which are prevalent in medicinally active compounds.[4][5]

The subject of this guide, this compound, encapsulates a common challenge in medicinal chemistry: the need to couple substrates bearing both an unactivated halide and a sensitive functional group. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Suzuki-Miyaura catalytic cycle.[1][2] Furthermore, the hydrazinecarbonyl moiety introduces potential complications, including undesired side reactions or catalyst inhibition.

This application note aims to provide a comprehensive framework for successfully employing this challenging substrate in Suzuki-Miyaura couplings. By understanding the underlying mechanistic principles and adopting a rational approach to reaction design, researchers can effectively incorporate the (3-chloro-4-(hydrazinecarbonyl)phenyl) motif into their target molecules.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][6] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is often the rate-determining step for less reactive aryl chlorides and typically requires electron-rich and bulky ligands on the palladium to facilitate the reaction.[2][3]

  • Transmetalation: The subsequent step involves the transfer of the organic group from the boronic acid to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium complex, which regenerates the active Pd(0) catalyst and completes the cycle.[6]

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: A Starting Point for Optimization

The following protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is crucial to note that optimization of reaction conditions may be necessary for different coupling partners.

Reagents and Equipment
  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane/water mixture, Toluene, THF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Vial Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the chosen base (2.0-3.0 equivalents), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).[8]

  • Degassing: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove any oxygen, which can deactivate the catalyst.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like dioxane or toluene with water) via syringe. The final concentration of the limiting reagent should typically be between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[8] For microwave-assisted reactions, temperatures up to 150 °C for shorter durations can be employed.[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Key Reaction Parameters
ParameterRecommended Starting ConditionsRationale & Considerations
Catalyst System Pd₂(dba)₃ (1-2.5 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (2-5 mol%)Aryl chlorides require highly active catalysts for efficient oxidative addition. Buchwald-type ligands are well-suited for this purpose.[8]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)A moderately strong, non-nucleophilic base is needed to activate the boronic acid without promoting decomposition of the hydrazinecarbonyl group.[8]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)A mixture of an organic solvent and water is often beneficial for dissolving both the organic substrates and the inorganic base.[10]
Temperature 80-110 °C (conventional heating) or up to 150 °C (microwave)Higher temperatures are generally required to overcome the activation barrier for the oxidative addition of aryl chlorides.[8][9]
Boronic Acid Equivalents 1.1 - 1.5 equivalentsA slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for potential decomposition.[8]

Troubleshooting and Optimization

The coupling of this compound may present specific challenges. The following section provides guidance on addressing common issues.

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Low or No Conversion
  • Inactive Catalyst: Ensure the Pd(0) active species is generated. If using a Pd(II) precatalyst, the reaction conditions must be suitable for its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing is critical to prevent catalyst oxidation.

  • Poor Oxidative Addition: The C-Cl bond is strong. Employing more electron-rich and bulky ligands (e.g., Buchwald ligands) can facilitate this step. Increasing the reaction temperature may also be necessary.[8]

  • Inefficient Transmetalation: Ensure the base is sufficiently strong and soluble to form the active boronate species. The addition of a small amount of water can sometimes be beneficial.

Boronic Acid Decomposition
  • Protodeboronation: Boronic acids can be susceptible to cleavage of the C-B bond, especially under harsh basic conditions.[11] If this is observed, consider using a milder base like KF or switching to a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[12][13] These are generally more resistant to protodeboronation.[12]

  • Homocoupling: The formation of a biaryl product derived from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[6] Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.

Reactivity of the Hydrazinecarbonyl Group

The hydrazinecarbonyl moiety could potentially coordinate to the palladium catalyst, leading to inhibition. While the amide-like nature of the hydrazide should render it relatively stable, its reactivity under the specific reaction conditions should be considered.

  • Potential N-Arylation: Although less likely under Suzuki-Miyaura conditions compared to Buchwald-Hartwig amination, the possibility of N-arylation of the hydrazine should not be entirely dismissed, especially at high temperatures.

  • Mitigation Strategies: If side reactions involving the hydrazinecarbonyl group are suspected, employing milder reaction conditions (lower temperature, weaker base) may be beneficial. Protecting the hydrazine functionality is another potential strategy, though this adds extra steps to the synthetic route. Recent studies on the palladium-catalyzed cross-coupling of hydrazine with aryl halides suggest that with the appropriate choice of ligand and base, selective mono-arylation can be achieved, indicating that the hydrazine moiety can be compatible with cross-coupling conditions.[14][15][16]

Characterization of the Product

The successful synthesis of the desired biaryl product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.

  • Mass Spectrometry (MS): LC-MS or high-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. By carefully selecting the catalyst system, base, and solvent, and by being mindful of potential side reactions, researchers can successfully utilize this valuable building block in the synthesis of complex molecules for drug discovery and other applications. The protocol and troubleshooting guide provided herein serve as a solid foundation for developing a robust and efficient coupling process.

References

Application Notes and Protocols for: (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid is a specialized organic reagent poised for significant applications in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional nature—a boronic acid for cross-coupling, a chloro-substituent for modulating electronic properties and providing an additional reaction handle, and a hydrazinecarbonyl moiety for derivatization or as a pharmacophore—makes it a valuable tool for researchers. Boronic acids are foundational in drug discovery, serving as key intermediates in the synthesis of numerous therapeutic agents.[1][2][3][4] This guide provides in-depth technical insights and detailed protocols for the effective use of this reagent in pivotal cross-coupling reactions.

The presence of the electron-withdrawing chloro group and the hydrazinecarbonyl group on the phenyl ring influences the reactivity of the boronic acid. The chloro group, being ortho to the boronic acid, can introduce steric hindrance and modify the electronic nature of the aryl system. The hydrazinecarbonyl group, with its nucleophilic nitrogen atoms, presents both opportunities for further functionalization and potential challenges, such as catalyst inhibition or participation in side reactions, which must be carefully managed.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of many complex organic molecules.[5] While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, significant advancements in catalyst technology have enabled their efficient use in these couplings.[6][7]

Scientific Rationale and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, specifically the ligand, is critical for activating the relatively inert C-Cl bond. Electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the Pd(0) center.[7][9][10] The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

The hydrazinecarbonyl group on our reagent of interest is relatively stable under typical Suzuki conditions but care should be taken with strong bases and high temperatures to avoid potential hydrolysis or other side reactions.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd->ArPdX Transmetalation Transmetalation (R-B(OH)₂) + Base ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR R-B(OH)₂ Base Transmetalation->ArPdR ArPdR->Pd0 ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R ArPdR->Product RedElim->Product start boronic_acid This compound aryl_halide Aryl/Heteroaryl Halide (Ar-X) boronic_acid->ArPdX Enters at Transmetalation aryl_halide->ArPdX Enters at Oxidative Addition

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is optimized for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable phosphine ligand[7][10]

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene or Dioxane, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare the catalyst solution. Add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (4-8 mol%) to the reaction solvent (Toluene or Dioxane).

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Precursors to the active Pd(0) catalyst.
Ligand P(t-Bu)₃, SPhos, XPhosBulky, electron-rich ligands facilitate oxidative addition of aryl chlorides/bromides.[7][10]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases promote transmetalation without hydrolyzing the product.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are standard for Suzuki reactions.[8]
Temperature 80-110 °CSufficient thermal energy is needed to overcome the activation barrier, especially for aryl chlorides.

II. Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom (C-N, C-O, C-S) bonds.[11] It is an attractive alternative to the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[11][12]

Scientific Rationale and Mechanistic Insight

The mechanism of the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is typically performed in the presence of an oxidant, often atmospheric oxygen, to regenerate the active copper catalyst.[11][13] A key consideration when using this compound is the presence of N-H bonds in the hydrazinecarbonyl moiety. These could potentially compete with the desired amine or alcohol coupling partner. To favor the desired reaction, a less reactive boronic acid coupling partner or a more nucleophilic amine/alcohol may be required. Alternatively, protection of the hydrazinecarbonyl group might be necessary in some cases.

Chan_Lam_Workflow cluster_workflow Chan-Lam Coupling Workflow Reagents Combine: - Boronic Acid (1.5 equiv) - Amine/Alcohol (1.0 equiv) - Cu(OAc)₂ (1.0-2.0 equiv) - Solvent (e.g., CH₂Cl₂ or MeOH) Stir Stir at Room Temperature (Air Atmosphere) Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up (e.g., NH₄Cl solution) Monitor->Workup Purify Column Chromatography Workup->Purify Product C-N or C-O Coupled Product Purify->Product

Caption: A typical experimental workflow for a Chan-Lam coupling reaction.

Protocol: Chan-Lam N-Arylation with an Aniline

This protocol describes the coupling of this compound with a primary aromatic amine.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or another suitable base/ligand (optional, can accelerate the reaction)[12]

  • Dichloromethane (DCM) or Methanol

  • Molecular sieves (optional, for anhydrous conditions if needed)

Procedure:

  • Reaction Setup: To a round-bottom flask open to the air, add the aniline derivative (1.0 equiv.), this compound (1.5-2.0 equiv.), and Cu(OAc)₂ (1.0-2.0 equiv.).

  • Solvent Addition: Add the solvent (DCM or Methanol) and, if used, pyridine (2.0 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction mixture will typically turn from blue to green.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS. Reactions are often complete within 12-24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove copper salts. Rinse the pad with the reaction solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove any remaining copper. Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Copper Source Cu(OAc)₂A common and effective catalyst for Chan-Lam couplings.[12]
Base/Ligand Pyridine, TMEDACan coordinate to the copper center and accelerate the reaction.[12]
Solvent DCM, Methanol, THFChoice of solvent can influence reaction rates and solubility.[12]
Atmosphere Air (Oxygen)Oxygen often serves as the terminal oxidant to regenerate the active catalyst.[11]
Temperature Room TemperatureA key advantage of the Chan-Lam coupling is its operation under mild conditions.

III. Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, and it is a cornerstone of modern medicinal chemistry.[14][15] It is particularly useful for coupling aryl halides with a wide range of amines.[16][17]

Scientific Rationale and Mechanistic Insight

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[16] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15]

When using this compound as a precursor to an aryl halide (via, for example, a halodeboronation reaction), the subsequent Buchwald-Hartwig coupling would need to be planned carefully. However, if this boronic acid were to be used in a different context where the boronic acid moiety is retained, one must still be mindful of the hydrazinecarbonyl group. The N-H protons of the hydrazine are acidic enough to react with the strong bases typically used in this reaction, and the nitrogen atoms could potentially coordinate to the palladium catalyst.

Protocol: Buchwald-Hartwig Amination (Conceptual)

This protocol outlines the general steps for a Buchwald-Hartwig amination, assuming the boronic acid has been converted to an appropriate aryl halide.

Materials:

  • Aryl halide derived from this compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)[14]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: Under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.) in a Schlenk flask.

  • Catalyst Addition: Add the palladium precatalyst (1-5 mol%) and the ligand (1.2-6 mol%).

  • Solvent and Heating: Add the anhydrous solvent and heat the mixture to the appropriate temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precatalysts.[17]
Ligand BINAP, Xantphos, JosiphosBidentate phosphine ligands are often used to stabilize the catalyst and promote reductive elimination.[14][18]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[17]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential for this reaction.[17]
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion.

IV. Handling and Safety

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritating to the eyes, respiratory system, and skin. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. Commercially available boronic acids may contain varying amounts of the corresponding boroxine trimer, which can be less reactive.[19] For reactions requiring high purity, recrystallization of the boronic acid may be necessary.[19]

V. Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds. Its utility in cornerstone reactions like the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings allows for the construction of diverse molecular architectures. A thorough understanding of the reaction mechanisms and careful consideration of the interplay between the functional groups are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile reagent.

References

Application Notes and Protocols: (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

Boronic acids have emerged as indispensable tools in modern medicinal chemistry, transitioning from niche reagents to key components in several FDA-approved drugs.[1][2] Their unique electronic properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, have established them as a premier class of enzyme inhibitors.[1][3] Among these, (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid is a strategically designed chemical scaffold poised for significant applications in the development of targeted therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. It outlines its utility as a versatile building block, particularly in the synthesis of inhibitors for enzymes implicated in inflammatory diseases and metabolic disorders.

Core Attributes and Medicinal Chemistry Rationale

The chemical architecture of this compound offers a trifecta of functionalities that are highly valuable in drug design:

  • The Boronic Acid Moiety: This is the pharmacophoric "warhead." Its trigonal planar geometry and empty p-orbital allow it to act as a Lewis acid, readily interacting with nucleophilic residues in enzyme active sites to form a stable, yet reversible, tetrahedral intermediate. This covalent interaction often leads to highly potent enzyme inhibition.[1][3]

  • The Phenyl Ring: This provides a rigid scaffold for orienting the other functional groups and can engage in crucial hydrophobic and π-stacking interactions within a target protein's binding pocket.

  • The Hydrazinecarbonyl Group: This is a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, and more importantly, it serves as a key reactive site for covalently linking the boronic acid core to other molecular fragments, such as amino acids, to create more complex and specific inhibitors.[4]

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the acidity of the boronic acid, potentially modulating its reactivity and binding affinity. It also provides an additional point for interaction within the enzyme's active site.

Primary Application: A Building Block for Dipeptidyl Peptidase Inhibitors

A primary and highly promising application of this compound is in the synthesis of inhibitors for dipeptidyl peptidases, such as Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin C (also known as Dipeptidyl Peptidase I).

Target Rationale: Cathepsin C and DPP-IV

Cathepsin C is a cysteine protease that plays a critical role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[5] These NSPs are deeply implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[5][6] By inhibiting Cathepsin C, the activation of these downstream proteases is blocked, offering a powerful anti-inflammatory strategy.[7][8]

DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating blood glucose levels.[9][10] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-IV inhibitors a cornerstone of treatment for type 2 diabetes.[9][11]

The following workflow illustrates the general strategy for synthesizing dipeptidyl peptidase inhibitors using this compound as a starting material.

G cluster_synthesis Synthesis of Dipeptide Boronic Acid Inhibitor A This compound B Amino Acid Coupling A->B Reaction with activated amino acid C Dipeptide Boronic Acid Inhibitor B->C Formation of dipeptide D Enzyme Active Site (e.g., Cathepsin C, DPP-IV) C->D Binding to target enzyme E Reversible Covalent Inhibition D->E Formation of tetrahedral intermediate with catalytic serine/cysteine

Caption: Synthetic workflow for dipeptide boronic acid inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method based on established procedures for the synthesis of substituted arylboronic acids.

Materials:

  • 2-Chloro-4-bromobenzoic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Synthesis of 2-chloro-4-bromobenzohydrazide:

    • In a round-bottom flask under an inert atmosphere, suspend 2-chloro-4-bromobenzoic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours until the solid has completely dissolved.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-bromobenzoyl chloride.

    • Dissolve the crude acid chloride in anhydrous THF and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of hydrazine hydrate and triethylamine in THF to the cooled solution of the acid chloride.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-4-bromobenzohydrazide.

  • Boronic Acid Formation:

    • Under an inert atmosphere, dissolve the 2-chloro-4-bromobenzohydrazide in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.2 equivalents) to the solution, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 1 hour.

    • Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture, again maintaining the temperature below -70°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1M HCl at 0°C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system to yield this compound.

Protocol 2: Synthesis of a Dipeptide Boronic Acid Inhibitor of Cathepsin C

This protocol describes a representative synthesis of a dipeptide boronic acid inhibitor using this compound as a key intermediate.

Materials:

  • This compound

  • N-Boc-protected amino acid (e.g., N-Boc-Leucine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard glassware for peptide synthesis

Procedure:

  • Peptide Coupling:

    • In a round-bottom flask, dissolve the N-Boc-protected amino acid in anhydrous DCM.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at 0°C.

    • Add a solution of this compound (1.0 equivalent) and DIPEA (2.5 equivalents) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-Boc-protected dipeptide boronic acid.

  • Boc-Deprotection:

    • Dissolve the N-Boc-protected dipeptide boronic acid in DCM.

    • Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the final dipeptide boronic acid inhibitor as its TFA salt.

    • The final product can be further purified by HPLC if necessary.

Data Presentation: Inhibitory Potency of Representative Boronic Acid Inhibitors

The following table summarizes the inhibitory constants (Ki) for representative dipeptide boronic acid inhibitors against DPP-IV, illustrating the high potency achievable with this class of compounds.

Compound ClassTarget EnzymeRepresentative Ki (nM)Reference
Dipeptide Boronic AcidsDPP-IV0.1 - 10[12][13]
Dipeptide Boronic AcidsCathepsin C1 - 50[14]

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory activity of boronic acid-based compounds stems from their ability to mimic the transition state of peptide hydrolysis by the target protease. The boron atom acts as an electrophile and is attacked by the nucleophilic serine or cysteine residue in the enzyme's active site. This forms a tetrahedral boronate adduct, which is a stable, yet reversible, complex that effectively blocks the enzyme's catalytic activity.

G cluster_mechanism Mechanism of Reversible Covalent Inhibition Enzyme Enzyme Active Site (with catalytic Ser-OH) Complex Tetrahedral Boronate Adduct (Enzyme-Ser-O-B(OH)2-R) Enzyme->Complex Nucleophilic attack Inhibitor Dipeptide Boronic Acid (R-B(OH)2) Inhibitor->Complex Complex->Enzyme Reversible dissociation

Caption: Reversible covalent inhibition mechanism.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient synthesis of potent enzyme inhibitors, particularly for the dipeptidyl peptidase family. The protocols and rationale presented herein provide a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutics for a range of diseases, from metabolic disorders to chronic inflammatory conditions. Future work could focus on expanding the diversity of dipeptide and peptidomimetic structures synthesized from this starting material to fine-tune selectivity and pharmacokinetic properties.

References

The Versatile Building Block: Application Notes for (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Reagent for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, functionalized aromatic compounds are the cornerstones of innovation. (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid emerges as a particularly valuable building block, distinguished by its bifunctional nature. It strategically combines a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a nucleophilic acyl hydrazide group. This unique arrangement allows for sequential and orthogonal synthetic transformations, making it an efficient tool for constructing complex molecular architectures.

The boronic acid group is a celebrated participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[1][2] The acyl hydrazide function, on the other hand, is a versatile precursor to a wide array of heterocycles (such as oxadiazoles, pyrazoles, and triazoles) and a key structural motif in numerous pharmacologically active agents.[3] The chloro-substituent further modulates the electronic properties of the phenyl ring and provides an additional vector for potential derivatization.

This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed, field-tested protocols for its preparation and its use in the Suzuki-Miyaura cross-coupling, a foundational reaction in modern synthetic chemistry.

Physicochemical Properties & Handling

While specific experimental data for this exact molecule is not widely published, its properties can be inferred from analogous structures.

PropertyEstimated Value / Comments
Molecular Formula C₇H₇BClNO₃
Molecular Weight 200.40 g/mol
Appearance Expected to be an off-white to pale yellow solid.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents.
Storage Store in a cool, dry place away from light and moisture. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which can affect reactivity.[4] It is recommended to store under an inert atmosphere (Nitrogen or Argon).
Safety Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

Protocol I: Synthesis of this compound

The synthesis is logically approached in two stages: first, the preparation of the key intermediate, 4-borono-2-chlorobenzoic acid, followed by its conversion to the target acyl hydrazide.

Workflow for Synthesis

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Hydrazide Formation A 2-Chloro-4-bromobenzoic acid B Lithiation / Borylation (n-BuLi, B(OiPr)₃) A->B C Acidic Work-up (HCl aq.) B->C D 4-Borono-2-chlorobenzoic acid C->D E 4-Borono-2-chlorobenzoic acid F Activation & Hydrazinolysis (e.g., SOCl₂, then N₂H₄·H₂O) E->F G This compound F->G

Caption: Two-stage synthesis of the title compound.

Part A: Synthesis of 4-Borono-2-chlorobenzoic acid

This protocol is adapted from established methods for the synthesis of aryl boronic acids from aryl halides via an organolithium intermediate.[5] The starting material, 2-chloro-4-bromobenzoic acid, is commercially available.

Materials & Reagents:

  • 2-Chloro-4-bromobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-4-bromobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 10 mL per 1 g of acid).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation & Lithiation: Slowly add n-BuLi (2.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching & Acidification: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 30 minutes. Adjust the pH to 1-2 with additional 2 M HCl to ensure the carboxylic acid and boronic acid are fully protonated.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes of THF).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-borono-2-chlorobenzoic acid can be purified by recrystallization from a water/ethanol mixture or by silica gel chromatography if necessary.

Part B: Conversion to this compound

This protocol employs a standard method for converting a carboxylic acid to an acyl hydrazide, often proceeding through an acyl chloride intermediate for high reactivity.[3]

Materials & Reagents:

  • 4-Borono-2-chlorobenzoic acid (from Part A)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Triethylamine (TEA)

  • Ice bath

Procedure:

  • Acyl Chloride Formation: Suspend 4-borono-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until the reaction mixture becomes a clear solution. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure. It is crucial to ensure all thionyl chloride is removed; co-evaporation with toluene can be effective.

  • Hydrazinolysis Setup: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Hydrazine Addition: In a separate flask, prepare a solution of hydrazine monohydrate (2.0 eq) and triethylamine (2.0 eq, to act as an HCl scavenger) in DCM. Add this solution dropwise to the cold acyl chloride solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: A precipitate of the product and triethylamine hydrochloride will likely form. Filter the solid and wash it thoroughly with cold water to remove the salt, followed by a wash with cold diethyl ether to remove any nonpolar impurities.

  • Drying: Dry the resulting solid product under high vacuum to yield this compound. Further purification, if needed, can be attempted by recrystallization from a suitable solvent system like ethanol/water.

Protocol II: Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner for aryl, heteroaryl, or vinyl halides and triflates. This protocol provides a general method for coupling with a representative aryl bromide.[4][6][7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B [Ar¹-Pd(II)-X]L₂ (Oxidative Addition) A->B Oxidative Addition D [Ar¹-Pd(II)-OH]L₂ (Transmetalation) B->D Transmetalation C [Ar¹-Pd(II)-Ar²]L₂ (Reductive Elimination) C->A Reductive Elimination Ar1Ar2 Ar¹-Ar² (Coupled Product) C->Ar1Ar2 D->C Ar1X Ar¹-X (Aryl Halide) Ar1X->B Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Borate [Ar²-B(OH)₃]⁻ Ar2BOH2->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->D

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Materials & Reagents:

  • This compound (1.2 eq)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂), (2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos) (4-8 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Ethyl acetate (EtOAc) for extraction

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. Causality Note: Degassing the solvent is critical as dissolved oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and poor yields.

  • Heating: Place the reaction mixture in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Cooling & Dilution: Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Work-up: Transfer the mixture to a separatory funnel. Wash with water to remove the inorganic base and salts. If emulsions form, a wash with brine can be helpful.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the desired biaryl product.

ComponentRole in the ReactionRationale for Choice
Aryl Halide/Triflate ElectrophileThe C-X bond is broken during oxidative addition to the Pd(0) center. Reactivity: I > Br > OTf > Cl.
Boronic Acid Nucleophile SourceTransfers the aryl group to the palladium center during the transmetalation step.
Palladium Catalyst Catalytic CoreMediates the C-C bond formation by cycling between Pd(0) and Pd(II) oxidation states.[8]
Ligand (e.g., PPh₃) Stabilizer/ActivatorStabilizes the Pd center, prevents precipitation of palladium black, and modulates its reactivity. Bulky, electron-rich phosphines often accelerate the reaction, especially for less reactive aryl chlorides.
Base (e.g., K₂CO₃) ActivatorActivates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is essential for the transmetalation step.[1]
Solvent Reaction MediumA mixture of an organic solvent and water is common. The organic solvent solubilizes the reactants, while water solubilizes the base and facilitates the formation of the active boronate.

Characterization Insights

Full characterization is essential to confirm the identity and purity of the synthesized building block.

  • ¹H NMR: The aromatic region should show a distinct splitting pattern consistent with the 1,2,4-trisubstituted phenyl ring. The hydrazide protons (-CONHNH₂) will appear as exchangeable signals, often broad, whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR: The number of signals should correspond to the unique carbons in the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield (~160-170 ppm).

  • ¹¹B NMR: This technique is particularly useful for boronic acids.[9][10] A signal around 25-30 ppm is characteristic of a trigonal planar sp²-hybridized boronic acid. The presence of a significant signal around 5-10 ppm could indicate the formation of the sp³-hybridized boroxine trimer.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches to look for include the B-O-H stretch (~3200-3400 cm⁻¹, broad), N-H stretches from the hydrazide (~3200-3300 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1640-1680 cm⁻¹).

Conclusion and Future Outlook

This compound is a potent and versatile synthetic intermediate. The protocols detailed herein provide a robust pathway for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions. The dual functionality of this reagent opens avenues for the rapid construction of diverse chemical libraries. For instance, after performing a Suzuki coupling at the boronic acid site, the acyl hydrazide handle remains available for cyclization reactions to form heterocycles, enabling the synthesis of complex, polycyclic structures relevant to pharmaceutical and materials science research. This building block represents a powerful tool for chemists aiming to streamline synthetic routes and accelerate the discovery of novel functional molecules.

References

Application Notes and Protocols for the Synthesis of Derivatives from (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid is a versatile bifunctional molecule that holds significant potential in medicinal chemistry and drug development. Its unique structure, featuring a reactive boronic acid moiety, a nucleophilic hydrazinecarbonyl group, and a chlorinated phenyl ring, offers multiple avenues for chemical modification. This allows for the generation of diverse libraries of compounds for screening and lead optimization. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl systems.[1][2] Concurrently, the hydrazinecarbonyl functional group is amenable to condensation reactions with various carbonyl compounds to form stable hydrazone linkages, a common motif in bioactive molecules.[3]

This document provides detailed protocols for the synthesis of various derivatives from this compound, focusing on leveraging its key functional groups. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

General Safety Precautions

Working with boronic acids and hydrazine derivatives requires strict adherence to safety protocols. Boronic acids are generally considered irritants and may cause respiratory tract, skin, and eye irritation.[4][5] Hydrazine and its derivatives are often toxic and can be corrosive.[6][7][8]

Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

Synthetic Protocols

This section outlines detailed procedures for the derivatization of this compound via two primary pathways: Suzuki-Miyaura cross-coupling and hydrazone formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between the boronic acid and a variety of aryl or vinyl halides.[1][9][10] This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine Starting Material, Aryl Halide, Catalyst, Base, and Solvent start->reagents degas Degas Mixture (e.g., N2 bubbling) reagents->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl bromide (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for C-C bond formation.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[1]
Solvent Dioxane/Water, Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.[2]
Temperature 80 - 100 °CProvides thermal energy to overcome the activation barrier.
Protocol 2: Hydrazone Synthesis via Condensation Reaction

The hydrazinecarbonyl moiety readily undergoes condensation with aldehydes and ketones to form stable hydrazone derivatives.[3] This reaction is typically acid-catalyzed and proceeds with the loss of a water molecule.

Mechanism of Hydrazone Formation

Hydrazone_Formation reactants Hydrazinecarbonyl Derivative + Aldehyde/Ketone protonation Protonation of Carbonyl Oxygen (Acid Catalyst) reactants->protonation H+ attack Nucleophilic Attack by Hydrazine protonation->attack intermediate Tetrahedral Intermediate attack->intermediate dehydration Dehydration (Loss of H2O) intermediate->dehydration product Hydrazone Product dehydration->product - H2O

Caption: Simplified mechanism for acid-catalyzed hydrazone formation.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.1 equiv.) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 2-6 hours. The product may precipitate out of the solution upon formation.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography if necessary.

  • Characterization: Confirm the structure of the hydrazone derivative by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Parameter Condition Rationale
Solvent Ethanol, MethanolGood solubility for reactants and often allows for product precipitation.
Catalyst Acetic AcidA weak acid is sufficient to catalyze the reaction without degrading the boronic acid.
Temperature Room Temperature to 60 °CMild conditions are generally sufficient for hydrazone formation.

Potential for Further Derivatization

Beyond the two primary protocols detailed above, the structure of this compound allows for other synthetic explorations:

  • Boronic Ester Formation: The boronic acid can be converted to a more stable boronic ester (e.g., a pinacol ester) through reaction with a diol like pinacol. This can be advantageous for certain coupling reactions or for purification purposes.[11]

  • N-Functionalization: The hydrazinecarbonyl moiety could potentially undergo N-acylation or N-alkylation under appropriate conditions, although care must be taken to avoid side reactions with the boronic acid group.

  • Modification of the Chloro Group: While challenging, nucleophilic aromatic substitution of the chloro group could be explored with potent nucleophiles under forcing conditions, further expanding the diversity of accessible derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of derivatives. The protocols provided herein for Suzuki-Miyaura cross-coupling and hydrazone formation offer reliable and versatile methods for modifying this scaffold. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate compound libraries for applications in drug discovery and materials science.

References

Application Notes and Protocols: (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid represents a promising scaffold for the design of potent enzyme inhibitors, particularly targeting serine proteases. This document provides a comprehensive guide to the application of this compound in drug discovery, detailing its synthesis, mechanism of action, and protocols for evaluating its inhibitory activity. By leveraging the unique chemical properties of the boronic acid moiety in conjunction with the structural features of the chloro and hydrazinecarbonyl substituents, researchers can explore the development of novel therapeutics for a range of diseases, including bacterial infections and cancer.

Introduction: The Potential of Boronic Acids in Enzyme Inhibition

Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, most notably for their ability to act as transition-state analog inhibitors of serine proteases.[1][2] The first FDA-approved boronic acid-containing drug, Bortezomib, a proteasome inhibitor for treating multiple myeloma, validated this approach and spurred further research into this versatile functional group.[3] The core of their inhibitory activity lies in the electrophilic nature of the boron atom, which can form a reversible covalent bond with the catalytic serine residue within the enzyme's active site.[2] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent and often highly selective inhibition.[4]

This compound is a synthetic organic compound featuring three key functional groups that can be strategically exploited in inhibitor design:

  • The Boronic Acid Group: This is the "warhead" of the molecule, responsible for the direct interaction with the catalytic serine of the target enzyme.

  • The Chloro Substituent: The presence of a halogen, such as chlorine, on the phenyl ring can influence the electronic properties of the boronic acid, potentially enhancing its reactivity. Furthermore, it can engage in specific halogen bonding interactions within the enzyme's active site, contributing to binding affinity and selectivity.[5]

  • The Hydrazinecarbonyl Group: This functional group, also known as a hydrazide, offers a versatile handle for further chemical modification. It can also participate in hydrogen bonding interactions within the enzyme's active site, enhancing the overall binding affinity of the inhibitor. The hydrazinecarboxamide scaffold is a known pharmacophore with a broad range of biological activities, including enzyme inhibition.[6]

This application note will provide a detailed framework for researchers to synthesize, characterize, and evaluate this compound and its derivatives as enzyme inhibitors.

Proposed Synthesis of this compound

Step 1: Synthesis of 2-Chloro-4-(dihydroxyboryl)benzoic acid

This intermediate can be synthesized from 2-chloro-4-bromobenzoic acid via a lithium-halogen exchange followed by reaction with a borate ester, a common method for the preparation of arylboronic acids.[7]

Step 2: Formation of the Hydrazide

The carboxylic acid of 2-Chloro-4-(dihydroxyboryl)benzoic acid can then be converted to the corresponding hydrazide by reaction with hydrazine hydrate, typically in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the amide bond formation.

DOT Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Boronic Acid Intermediate cluster_1 Step 2: Hydrazide Formation 2-chloro-4-bromobenzoic_acid 2-Chloro-4-bromobenzoic acid reagents_step1 1. n-BuLi, THF, -78°C 2. B(OMe)3 3. H3O+ 2-chloro-4-bromobenzoic_acid->reagents_step1 intermediate 2-Chloro-4-(dihydroxyboryl)benzoic acid reagents_step1->intermediate reagents_step2 Hydrazine hydrate (NH2NH2·H2O) EDC, HOBt, DMF intermediate->reagents_step2 final_product This compound reagents_step2->final_product

Caption: Proposed two-step synthesis of the target compound.

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory activity of this compound against serine proteases is predicated on the formation of a reversible, covalent adduct with the catalytic serine residue in the enzyme's active site. The mechanism can be summarized as follows:

  • Initial Binding: The inhibitor first binds non-covalently to the active site, guided by interactions between the phenyl ring, the chloro substituent, and the hydrazinecarbonyl group with complementary pockets in the enzyme.

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser195 in chymotrypsin, for example) performs a nucleophilic attack on the electrophilic boron atom of the boronic acid.

  • Tetrahedral Adduct Formation: This attack results in the formation of a stable, tetrahedral boronate adduct. This adduct is a mimic of the high-energy tetrahedral intermediate of the natural substrate hydrolysis, and its stability effectively blocks the enzyme's catalytic activity.[4]

  • Reversibility: The covalent bond formed is typically reversible, allowing for the inhibitor to dissociate from the enzyme, although the kinetics of this process can vary significantly depending on the specific inhibitor and enzyme.

DOT Diagram: Mechanism of Inhibition

G Enzyme_Inhibitor Enzyme (with Ser-OH) + Inhibitor-B(OH)2 Noncovalent_Complex Enzyme...Inhibitor (Non-covalent complex) Enzyme_Inhibitor->Noncovalent_Complex Ki Covalent_Adduct Enzyme-Ser-O-B(OH)2-Inhibitor (Covalent adduct) Noncovalent_Complex->Covalent_Adduct kon Covalent_Adduct->Noncovalent_Complex koff

Caption: Reversible covalent inhibition mechanism.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of this compound against a model serine protease, such as chymotrypsin or a bacterial β-lactamase.

Materials and Reagents
  • Target Enzyme (e.g., Bovine α-Chymotrypsin, β-lactamase)

  • This compound (synthesized or purchased)

  • Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin, Nitrocefin for β-lactamase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2 for chymotrypsin)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplates

  • Microplate reader

Step-by-Step Assay Procedure
  • Prepare Stock Solutions:

    • Dissolve the enzyme in assay buffer to a final concentration of 2X the desired assay concentration.

    • Dissolve the substrate in a suitable solvent (e.g., DMSO or assay buffer) to a concentration of 10X the desired final concentration.

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of the inhibitor dilutions to the test wells. For control wells (no inhibitor), add 2 µL of DMSO.

    • Add 50 µL of the 2X enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the Reaction:

    • Add 10 µL of the 10X substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from the chymotrypsin substrate, 486 nm for hydrolyzed nitrocefin) at regular intervals for 10-20 minutes.

Data Analysis
  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Determine Inhibition Kinetics (Optional): To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burke or Michaelis-Menten plots.

G Start Start Prepare_Solutions Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) Start->Prepare_Solutions Assay_Setup Set up 96-well plate (Buffer, Inhibitor/DMSO) Prepare_Solutions->Assay_Setup Add_Enzyme Add Enzyme Solution Assay_Setup->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance Over Time Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate V₀, % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Use of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for molecular diversity and synthetic efficiency is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions facilitate the construction of carbon-carbon bonds with high efficiency and selectivity under mild conditions, enabling the rapid assembly of complex molecular scaffolds. The functionalization of the phenyl ring on these boronic acids with specific substituents, such as chloro and hydrazinecarbonyl groups, provides medicinal chemists with powerful tools to modulate the physicochemical properties, pharmacokinetic profiles, and target engagement of novel therapeutic agents.

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid is a bifunctional reagent poised for significant utility in drug discovery. The chloro substituent can influence the electronic properties of the aromatic ring and provide a vector for further chemical modification. The hydrazinecarbonyl moiety is a versatile functional group that can participate in a variety of chemical transformations to form heterocycles, which are common motifs in bioactive molecules. This application note will provide a detailed exploration of the potential applications of this specific boronic acid in the synthesis of bioactive molecules, with a focus on a hypothetical synthesis of a Poly(ADP-ribose) polymerase (PARP) inhibitor scaffold.

Application Focus: Synthesis of a PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) inhibitors have garnered significant attention as a class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The core structure of many PARP inhibitors features a biaryl system, which can be efficiently synthesized via Suzuki-Miyaura coupling.

The following sections will detail a hypothetical, yet scientifically grounded, protocol for the synthesis of a key biaryl intermediate for a PARP inhibitor using this compound. While direct literature for this specific reagent is limited, the protocols are based on well-established methods for structurally similar boronic acids and chloro-heterocycles.

Reaction Principle and Workflow

The central transformation is a Suzuki-Miyaura cross-coupling reaction between an aryl halide (or triflate) and this compound. The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the general procedure for the coupling of this compound with a hypothetical aryl bromide partner to form a biaryl scaffold.

Materials and Reagents:

ReagentRoleSupplier PurityNotes
This compoundArylating agent>95%Store under inert gas.
Aryl BromideCoupling partner>98%Ensure it is free of impurities that could poison the catalyst.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium catalyst>97%Air-sensitive; handle under an inert atmosphere.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Phosphine ligand>98%Air-sensitive; handle under an inert atmosphere.
K₃PO₄ (Potassium phosphate)Base>98%Should be finely powdered and dried before use. For aryl chlorides, a stronger base like K₃PO₄ is often required.
1,4-DioxaneSolventAnhydrousDegas thoroughly before use.
WaterCo-solventDegassedUse a 4:1 to 5:1 ratio of dioxane to water.
Ethyl acetateExtraction solventACS grade-
BrineWashing solutionSaturated-
Anhydrous Na₂SO₄ or MgSO₄Drying agent--
Silica GelStationary phase230-400 meshFor column chromatography.

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

    • Add finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).

    • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%). Add this mixture to the Schlenk flask.

    • Rationale: The use of a slight excess of the boronic acid can help drive the reaction to completion. A strong base like K₃PO₄ is often necessary for efficient transmetalation, especially with less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand like SPhos can enhance the rate of oxidative addition and stabilize the palladium catalyst.

  • Inert Atmosphere and Solvent Addition:

    • Seal the Schlenk flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

    • Rationale: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Degassing the solvent is crucial for reproducible results.

  • Reaction Execution and Monitoring:

    • Immerse the reaction flask in a preheated oil bath (typically 80-120 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

    • Rationale: Higher temperatures may be required for the activation of C-Cl bonds if an aryl chloride is used as the coupling partner. Careful monitoring prevents the formation of degradation products from prolonged heating.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

    • Rationale: The aqueous workup removes the inorganic base and salts. Purification by column chromatography is typically necessary to isolate the desired biaryl product from residual starting materials, catalyst, and any side products.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification A Combine boronic acid, aryl bromide, and base in a Schlenk flask. B Add Pd catalyst and phosphine ligand. A->B C Establish inert atmosphere (evacuate/backfill with Ar/N2). B->C D Add degassed solvent. C->D E Heat and stir (80-120 °C). D->E F Monitor reaction progress (TLC, LC-MS). E->F G Cool to room temperature. F->G H Aqueous workup: Dilute with EtOAc & H2O, separate layers, extract. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J K Characterize product (NMR, MS). J->K

A step-by-step workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

Causality and Troubleshooting

Potential IssueLikely CauseRecommended Solution
Low or No Conversion Inactive catalyst or ligand.Handle catalyst and ligand under strictly inert conditions. Use fresh, high-purity reagents.
Insufficiently strong base.Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and finely powdered.
Low reaction temperature.For less reactive aryl halides (especially chlorides), increase the reaction temperature.
Formation of Side Products Homocoupling of the boronic acid.Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
Protodeborylation (loss of the boronic acid group).Ensure anhydrous conditions for the base and solvent if water is not part of the solvent system.
Decomposition of Reagents Prolonged reaction time at high temperature.Monitor the reaction closely and stop it once the starting material is consumed.
Reactivity of the hydrazinecarbonyl group.If the hydrazinecarbonyl group interferes with the reaction, consider using a protecting group strategy (e.g., Boc protection) prior to coupling.

Conclusion and Future Perspectives

This compound represents a valuable, albeit under-explored, building block for the synthesis of bioactive molecules. Its strategic placement of chloro and hydrazinecarbonyl functional groups offers multiple avenues for molecular elaboration. The protocols and insights provided herein, based on established principles of Suzuki-Miyaura cross-coupling, offer a robust starting point for researchers and drug development professionals to incorporate this reagent into their synthetic campaigns. Future work should focus on exploring the full synthetic potential of the hydrazinecarbonyl moiety post-coupling, for instance, in the construction of diverse heterocyclic systems to generate libraries of novel compounds for biological screening. The continued development and application of such specialized boronic acids will undoubtedly accelerate the discovery of next-generation therapeutics.

Catalytic Applications of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide on the potential catalytic applications of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond standard protocols to offer insights into the strategic application of this unique bifunctional reagent. We will explore its hypothesized utility in cornerstone cross-coupling reactions and delve into the prospective role of its distinct functional groups in directing chemical transformations.

Introduction: A Molecule of Strategic Potential

This compound is a bespoke chemical entity, not yet extensively documented in peer-reviewed literature. However, its structural composition—a trifecta of a boronic acid, a chloro substituent, and a hydrazinecarbonyl moiety—suggests a versatile profile for advanced catalytic applications.

  • The Boronic Acid Group: This functional group is the cornerstone of its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds, respectively.[1]

  • The Chloro Substituent: Positioned meta to the boronic acid, this electron-withdrawing group is anticipated to influence the electronic properties of the aromatic ring, thereby modulating its reactivity in cross-coupling reactions.

  • The Hydrazinecarbonyl Moiety: This functional group, situated para to the boronic acid, presents intriguing possibilities. It can act as a hydrogen-bond donor and potentially as a coordinating ligand or a directing group in metal-catalyzed reactions.[2]

This guide will, therefore, extrapolate from established chemical principles and analogous systems to provide robust, scientifically-grounded protocols and application insights for this promising, yet under-explored, molecule.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of biaryl structures.[1] The reactivity of this compound in this context will be influenced by its unique substitution pattern.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the phenylboronic acid can impact the transmetalation step. The electron-withdrawing chloro group may affect the rate of this step.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar'-X Ar'-Pd(II)-X Ar'-Pd(II)-X Oxidative Addition->Ar'-Pd(II)-X Transmetalation Transmetalation Ar'-Pd(II)-X->Transmetalation Ar-B(OH)2 Ar'-Pd(II)-Ar Ar'-Pd(II)-Ar Transmetalation->Ar'-Pd(II)-Ar Reductive Elimination Reductive Elimination Ar'-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-B(OH)2 This compound Ar'-X Aryl Halide Ar-Ar' Biaryl Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are common and effective catalysts for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[3]
Solvent Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Table 1. Recommended starting conditions for Suzuki-Miyaura coupling.

Application II: Copper-Catalyzed Chan-Lam Cross-Coupling

The Chan-Lam coupling is an effective method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[4] This reaction is attractive due to its mild conditions and tolerance of air and moisture.[5]

Mechanistic Insights

The Chan-Lam coupling proceeds through a copper(II)-mediated pathway. The reaction is believed to involve the formation of a copper-aryl species, followed by coordination of the nucleophile and reductive elimination to afford the product.[6]

Chan_Lam_Cycle cluster_legend Legend Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Ar-B(OH)2 Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination Nu-H [Ar-Cu(II)-NuH] [Ar-Cu(II)-NuH] Coordination->[Ar-Cu(II)-NuH] Reductive Elimination Reductive Elimination [Ar-Cu(II)-NuH]->Reductive Elimination Cu(0) Cu(0) Reductive Elimination->Cu(0) Ar-Nu Cu(0)->Cu(II) Oxidant (O2) Ar-B(OH)2 This compound Nu-H Amine or Alcohol Ar-Nu Arylated Product

Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling.

Protocol: General Procedure for Chan-Lam C-N Coupling

This protocol provides a starting point for the coupling of this compound with amines.

Materials:

  • This compound

  • Amine

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., Pyridine, Et₃N)

  • Solvent (e.g., CH₂Cl₂, THF)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a flask, add the amine (1.0 equiv), this compound (1.5 equiv), and the copper catalyst (1.0-2.0 equiv for stoichiometric, or 0.1-0.2 equiv for catalytic reactions).

  • Add the solvent and the base.

  • Stir the reaction mixture at room temperature and open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Cu(OAc)₂A common and effective copper source for Chan-Lam couplings.
Base Pyridine, Et₃NA base is often used to facilitate the reaction, though some systems are base-free.
Solvent CH₂Cl₂, THFAprotic solvents are generally used.
Temperature Room TemperatureA key advantage of the Chan-Lam coupling is its operation at ambient temperatures.[4]

Table 2. Recommended starting conditions for Chan-Lam C-N coupling.

Prospective Application: Hydrazinecarbonyl as a Directing Group

The hydrazinecarbonyl moiety in this compound opens up the possibility of its use as a directing group in C-H activation chemistry.[2] Directing groups can coordinate to a metal catalyst and position it in proximity to a specific C-H bond, enabling regioselective functionalization.[7] While the hydrazinecarbonyl group itself is not a classical directing group, related hydrazone-based directing groups have been successfully employed in palladium-catalyzed C-H oxidation.[8]

Conceptual Workflow

The hydrazinecarbonyl group could potentially direct the ortho-C-H functionalization of the phenyl ring of a coupled partner in a subsequent reaction or even direct functionalization of an adjacent molecule in an intermolecular fashion.

Directing_Group_Concept Substrate Substrate with Hydrazinecarbonyl Group (Potential Directing Group) Catalyst Metal Catalyst (e.g., Pd) Substrate:port->Catalyst Coordination Intermediate Chelation-Assisted Intermediate Catalyst->Intermediate C-H Activation Product Regioselectively Functionalized Product Intermediate->Product Functionalization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. This guide is structured to provide in-depth, practical solutions to common challenges encountered during its application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to empower you with the scientific understanding to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, stability, and general use of this compound.

Q1: How should I store this compound to ensure its stability?

A1: Like many boronic acids, this compound is susceptible to decomposition over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated, and protected from light. The presence of both a chloro and a hydrazinecarbonyl group can influence its stability, making adherence to these storage conditions crucial to prevent degradation.

Q2: I've noticed my boronic acid has poor solubility in my reaction solvent. What can I do?

A2: The polarity imparted by the hydrazinecarbonyl group can lead to solubility issues in less polar aprotic solvents commonly used in Suzuki couplings (e.g., toluene, dioxane). You might consider using a more polar solvent system, such as a mixture of dioxane/water, DMF, or THF/water. Gentle heating can also aid dissolution, but be mindful of potential thermal degradation.

Q3: Can the hydrazinecarbonyl group interfere with the palladium catalyst?

A3: Yes, the nitrogen and oxygen atoms in the hydrazinecarbonyl moiety have the potential to coordinate with the palladium center. This chelation can sometimes act as an inhibitory ligand, slowing down or even halting the catalytic cycle. If catalyst inhibition is suspected, the use of more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands) can often mitigate this effect by outcompeting the substrate for coordination to the palladium.

Q4: What is a boroxine, and should I be concerned about its formation?

A4: A boroxine is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[1][2] While boroxines are often in equilibrium with the monomeric boronic acid in solution and can participate in the Suzuki reaction, their formation can complicate accurate massing of the reagent. For critical applications requiring precise stoichiometry, it is advisable to use freshly opened or properly stored boronic acid.

II. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This guide is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low to No Product Yield

Low or no yield is a common issue in cross-coupling reactions. The table below outlines potential causes and their corresponding solutions when using this compound.

Potential Cause Scientific Rationale & Explanation Recommended Solution(s)
Catalyst Inactivity The Pd(0) species is the active catalyst in the Suzuki-Miyaura cycle. Pd(II) precatalysts must be reduced in situ, and both Pd(0) and phosphine ligands are susceptible to oxidation by atmospheric oxygen.[3]Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly degassed solvents. Consider using a fresh batch of catalyst and ligand.
Inefficient Transmetalation The transfer of the aryl group from boron to palladium is a critical step. The electron-withdrawing nature of the chloro and hydrazinecarbonyl groups can make the boronic acid less nucleophilic, slowing transmetalation. The base is crucial for activating the boronic acid to a more reactive boronate species.[4][5]Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction. Increasing the temperature may also facilitate this step.
Protodeboronation This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly prevalent with electron-deficient boronic acids.[6] The presence of water and a strong base can accelerate this process.Minimize water content by using anhydrous solvents and reagents. Switch to a milder base like KF or K₂CO₃. Consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate, which provides a slow release of the active boronic acid.[1]
Catalyst Inhibition by Hydrazinecarbonyl Group The lone pairs on the nitrogen and oxygen atoms of the hydrazinecarbonyl group can chelate to the palladium center, leading to an inactive catalyst complex.Employ sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) that can favor the desired catalytic cycle over substrate inhibition.
Problem 2: Significant Formation of Homocoupling Byproduct

The formation of a biaryl product derived from the coupling of two molecules of your boronic acid is a common side reaction.

Potential Cause Scientific Rationale & Explanation Recommended Solution(s)
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by Pd(II) species.[2]Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.
Inefficient Pd(II) to Pd(0) Reduction If a Pd(II) precatalyst is used, its slow or incomplete reduction to the active Pd(0) can lead to side reactions, including homocoupling.Use a pre-catalyst that efficiently generates the active Pd(0) species. Alternatively, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, disfavoring the homocoupling pathway.

III. Experimental Protocols & Methodologies

A. General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization will likely be necessary for specific substrates.

  • Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

B. Purification of this compound

Due to the polarity of the hydrazinecarbonyl group, standard silica gel chromatography can be challenging. An acid/base extraction is often a more effective purification method.

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a mild base (e.g., 1 M NaHCO₃). The boronic acid will be deprotonated to its water-soluble boronate salt. Repeat the extraction 2-3 times.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify with 1 M HCl until the boronic acid precipitates out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

IV. Visualizing Key Processes

A. Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

B. Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for troubleshooting low-yielding reactions with this compound.

Troubleshooting_Workflow Start Low or No Product Yield Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Base Evaluate Base Strength & Solubility Check_Inert->Check_Base No Issue Solution_Degas Solution: Thoroughly Degas Solvents, Use Fresh Catalyst Check_Inert->Solution_Degas Issue Found Check_Ligand Assess Ligand for Potential Chelation Issues Check_Base->Check_Ligand No Issue Solution_Base Solution: Switch to Stronger Base (K₃PO₄, Cs₂CO₃) or Change Solvent System Check_Base->Solution_Base Issue Found Consider_Protection Consider Boronic Acid Protection Strategy Check_Ligand->Consider_Protection No Issue Solution_Ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., SPhos) Check_Ligand->Solution_Ligand Issue Found Solution_Protection Solution: Convert to Pinacol Ester or MIDA Boronate Consider_Protection->Solution_Protection

Caption: A step-by-step guide to troubleshooting low yields.

V. References

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. --INVALID-LINK--

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem. --INVALID-LINK--

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. --INVALID-LINK--

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. --INVALID-LINK--

  • The Importance of Boronic Acids in Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem. --INVALID-LINK--

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. --INVALID-LINK--

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

References

Common byproducts in (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team Last Updated: December 31, 2025

Welcome to the technical support guide for reactions involving (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting guides, and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our focus is on anticipating and resolving common issues, particularly the formation of process-related byproducts.

Overview of Reactivity

This compound is a multifunctional reagent primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its reactivity is governed by three key functional groups: the arylboronic acid , the hydrazide moiety, and the aryl chloride . While powerful, the interplay between these groups under catalytic conditions can lead to specific and often predictable byproducts. This guide will help you identify, understand, and mitigate their formation.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm seeing a symmetrical dimer of my starting material in my reaction analysis (a dichlorinated biaryl with two hydrazide groups). What is this byproduct and why did it form?

A1: This is a classic case of boronic acid homocoupling.

This byproduct, bis(4-chloro-3-(hydrazinecarbonyl)phenyl), is one of the most common impurities observed in Suzuki-Miyaura reactions.[1][2] It arises from the palladium-catalyzed coupling of two molecules of your boronic acid starting material.

Causality & Mechanism: The primary culprit for homocoupling is often the presence of molecular oxygen (O₂) in the reaction vessel.[2] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, (η²-O₂)PdL₂.[3][4] This complex readily reacts with two molecules of the boronic acid to generate the symmetrical biaryl, short-circuiting the desired cross-coupling catalytic cycle. This side reaction can consume a significant portion of your starting material and catalyst, leading to reduced yields of the target product.

Troubleshooting & Mitigation for Homocoupling

Contributing Factor Underlying Cause Recommended Mitigation Strategy
Oxygen Contamination Reaction of O₂ with Pd(0) catalyst initiates the homocoupling pathway.[3][4]Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. Use a robust technique like three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5]
Catalyst Choice Some Pd(II) precatalysts may be more prone to side reactions if their reduction to Pd(0) is slow or incomplete.Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst system (e.g., Buchwald precatalysts) to ensure rapid formation of the active catalyst.[5]
Slow Reaction Kinetics If the desired cross-coupling is sluggish, the competing homocoupling side reaction has more time to occur.Optimize reaction temperature, concentration, and ligand choice to accelerate the main catalytic cycle.

Visualization: Homocoupling Pathway

G cluster_main Main Suzuki Cycle (Simplified) cluster_side Homocoupling Side Reaction A Pd(0)L₂ B Ar-Pd(II)-X L₂ A->B Oxidative Addition (Ar'-X) C Ar-Pd(II)-Ar' L₂ B->C Transmetalation (ArB(OH)₂) C->A Reductive Elimination D Ar-Ar' C->D S1 Pd(0)L₂ S2 (η²-O₂)PdL₂ S1->S2 + O₂ S3 Ar-Pd(II)-Ar L₂ S2->S3 + 2 ArB(OH)₂ S3->S1 Reductive Elimination S4 Ar-Ar (Homocoupled Product) S3->S4 G ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ ArH Ar-H (Protodeboronated Product) ArBOH3->ArH + H₂O (Proton Source) BOH4 [B(OH)₄]⁻

References

Technical Support Center: Purification of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and related arylboronic acids.

Introduction to Purification Challenges

This compound is a specialized building block in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The purity of this reagent is paramount for the success of subsequent synthetic steps, as impurities can lead to low yields, side reactions, and difficulties in the purification of the final product.

Common impurities in the synthesis of arylboronic acids include:

  • Boroximes: Anhydride trimers formed by the dehydration of boronic acids. These are often less reactive in coupling reactions.[2]

  • Starting materials and byproducts: Residual aryl halides or organometallic reagents from the synthesis.[3][4]

  • Homocoupling products: Dimers of the starting material.[5]

  • Boric acid: Can be present in commercial samples or formed during workup.[6]

This guide provides troubleshooting advice and detailed protocols for the most common purification techniques applicable to this compound.

Troubleshooting and Purification Guides

This section is organized in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Crystallization

Crystallization is often the most effective method for purifying solid boronic acids.

Q1: My this compound won't crystallize. What should I do?

A1: Difficulty in crystallization can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Solvent Screening: The choice of solvent is critical. For boronic acids, common recrystallization solvents include hot water, ethanol, ethyl acetate, and mixtures of a soluble solvent with an anti-solvent.[5][7] Given the polar nature of your compound (due to the hydrazinecarbonyl and boronic acid groups), start with polar protic solvents.

  • Trial and Error: If a single solvent doesn't work, try a binary solvent system.[5] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble when hot) and then slowly add a "bad" solvent (in which it is poorly soluble) until you observe turbidity. Heating the mixture to get a clear solution and then allowing it to cool slowly can induce crystallization.[5]

  • Inducing Crystallization: If your compound remains as an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).[5]

  • Concentration: Ensure your solution is supersaturated. If it's too dilute, crystallization will not occur. Slowly evaporate the solvent until you see crystal formation.

Q2: My recrystallized product is still impure. How can I improve the purity?

A2: If a single recrystallization is insufficient, consider the following:

  • Multiple Recrystallizations: A second or even third recrystallization from a different solvent system can remove persistent impurities.

  • Charcoal Treatment: If your product is colored, adding activated charcoal to the hot solution before filtration can help remove colored impurities.

  • Slow Cooling: Rapid cooling can trap impurities in the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better recovery, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a versatile technique for purifying boronic acids, especially when crystallization is not effective.[5]

Q1: What stationary phase and mobile phase should I use for purifying my boronic acid?

A1: The choice depends on the polarity of your compound and the impurities.

  • Normal-Phase Chromatography (Silica Gel): Silica gel is the most common stationary phase.[5] However, polar boronic acids can sometimes adhere strongly to silica, leading to poor recovery.[5]

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used.[5] For your compound, a gradient elution starting with a lower polarity and gradually increasing the polarity might be necessary. Adding a small amount of acetic acid to the eluent can sometimes improve the separation of acidic compounds.[5]

  • Reversed-Phase Chromatography (C18): This is a good alternative for polar compounds.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. A buffer, such as ammonium acetate, is often added to control the pH and improve peak shape.[8]

Q2: My boronic acid is streaking on the TLC plate and the column. What can I do?

A2: Streaking is often a sign of strong interaction with the stationary phase or compound decomposition.

  • Modify the Mobile Phase: Adding a small amount of a modifier can help. For silica gel, adding a small amount of acetic acid or triethylamine (depending on the nature of your compound and impurities) can reduce streaking.[5]

  • Deactivate the Silica Gel: You can use silica gel impregnated with boric acid to reduce the over-adsorption of boronic esters.[9]

  • Consider a Different Stationary Phase: If streaking persists on silica, try neutral alumina.[5]

Experimental Protocol: Flash Column Chromatography on Silica Gel

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system should give your product a retention factor (Rf) of around 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Acid-Base Extraction

This technique takes advantage of the acidic nature of the boronic acid group.

Q1: How can I use extraction to purify my boronic acid?

A1: Boronic acids can be converted to their corresponding boronate salts, which have different solubility properties.[5]

  • Principle: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a basic aqueous solution (e.g., dilute sodium hydroxide or sodium carbonate). The acidic boronic acid will be deprotonated and move into the aqueous layer, while non-acidic organic impurities will remain in the organic layer.

  • Recovery: The aqueous layer is then acidified (e.g., with dilute HCl), which protonates the boronate salt, causing the purified boronic acid to precipitate out or be extracted back into an organic solvent.[10]

Q2: The yield from my acid-base extraction is low. What could be the reason?

A2: Low yield can result from several factors:

  • Incomplete Extraction: Ensure you are using a sufficient volume of the basic solution and performing multiple extractions.

  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can trap your product. Breaking the emulsion (e.g., by adding brine) is necessary.

  • Product Solubility: If your boronic acid has some solubility in the acidic aqueous phase after neutralization, you may need to perform multiple extractions with an organic solvent to recover it completely.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for choosing a purification strategy and the workflow for a typical purification technique.

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid crystallization Attempt Recrystallization is_solid->crystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil) purity_check Check Purity (TLC, HPLC, NMR) crystallization->purity_check chromatography->purity_check extraction Acid-Base Extraction extraction->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->chromatography further_purification->extraction

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Cool slowly to induce crystallization hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with cold solvent collect->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q: How can I detect and remove boroxine impurities?

A: Boroximes, the anhydrides of boronic acids, are a common impurity.[2] They can be detected by NMR spectroscopy. To convert boroximes back to the boronic acid, you can recrystallize the material from hot water or a solvent mixture containing water.[2]

Q: My boronic acid seems to be decomposing on the silica gel column. What are my options?

A: Some boronic acids are sensitive to the acidic nature of silica gel.[11] You can try using deactivated silica gel, neutral alumina, or reversed-phase chromatography.[5][8][9] Alternatively, a non-chromatographic method like crystallization or extraction might be more suitable.

Q: What is the best way to assess the purity of my final product?

A: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can confirm the structure and identify impurities. Boric acid, a common impurity, can be detected by ¹¹B NMR.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Data Summary Tables

Table 1: Recommended Solvents for Purification Techniques

Purification TechniqueRecommended Solvents
Crystallization Water, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, or mixtures thereof.[5][7]
Normal-Phase Chromatography Hexanes/Ethyl Acetate, Dichloromethane/Methanol.[5]
Reversed-Phase Chromatography Water/Acetonitrile, Water/Methanol (often with a buffer like ammonium acetate).[8]
Acid-Base Extraction Organic Phase: Ethyl Acetate, Diethyl Ether. Aqueous Phase: Dilute NaOH or Na₂CO₃ (basic), Dilute HCl (acidic).[5][10]

Table 2: Common Impurities and Their Removal

ImpurityIdentification MethodRecommended Removal Technique
Boroximes NMRRecrystallization from aqueous solvents.[2]
Starting Aryl Halide TLC, GC-MS, NMRColumn Chromatography, Recrystallization.
Homocoupling Products TLC, HPLC, MSColumn Chromatography.
Boric Acid ¹¹B NMRPartition between water and chilled diethyl ether.[6]

References

Technical Support Center: Troubleshooting Failed Reactions with (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid is a valuable bifunctional building block in contemporary drug discovery and materials science. Its structure presents a unique combination of a reactive boronic acid for Suzuki-Miyaura cross-coupling, an aryl chloride for subsequent functionalization, and a hydrazinecarbonyl moiety for derivatization or as a pharmacophore element. However, this very multifunctionality introduces specific challenges in synthetic execution. Failed reactions are common, but they are also diagnostic.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve the immediate problem but also to design more robust reactions in the future.

Section 1: Foundational Troubleshooting - The First Response

This section covers the essential checkpoints to verify before delving into more complex mechanistic problems. An error in these fundamental parameters is the most common reason for reaction failure.

Q1: My Suzuki-Miyaura reaction failed completely, with only starting materials visible on TLC/LC-MS. What are the first things I must check?

A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic cycle. Before suspecting complex side reactions, systematically validate the following:

  • Catalyst Activity: Palladium precatalysts, especially Pd(II) sources, must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[1][2] If your catalyst is old, has been improperly stored, or the reduction step is failing, the reaction will not start. Similarly, phosphine ligands are susceptible to oxidation.

    • Action: Use a fresh bottle of catalyst and ligand. Consider using a pre-formed, air-stable Pd(0) precatalyst like those developed by Buchwald's group (e.g., XPhos Pd G3) which are designed for reliable activation.[3]

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the oxidative homocoupling of your boronic acid, a common side reaction.[1][2]

    • Action: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (3 cycles is standard) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup.[4]

  • Reagent Quality & Stoichiometry:

    • Boronic Acid Quality: Boronic acids can dehydrate upon storage to form cyclic boroxine anhydrides. While often still reactive, their stoichiometry becomes uncertain. They are also prone to slow decomposition.

    • Base Integrity: Many inorganic bases (e.g., K₃PO₄, K₂CO₃) can be hygroscopic. Using a clumpy, wet base can introduce excess water and alter reaction kinetics.

    • Action: Use a fresh, high-purity batch of this compound. Dry your base in an oven before use if its quality is suspect. Double-check all mass and volume calculations.

  • Insufficient Mixing or Temperature: In biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to ensure phase transfer and interaction between reagents. Incorrect temperature control can lead to a stalled reaction or thermal decomposition.

    • Action: Use a stir plate with sufficient power to create a vortex. Calibrate your hotplate or use a temperature controller to ensure accurate heating.

Section 2: The Boronic Acid Moiety - Stability and Side Reactions

The boronic acid group is the heart of the Suzuki reaction, but it is also the most frequent point of failure through decomposition pathways.

Q2: My starting boronic acid is consumed, but the primary product is 2-chlorobenzohydrazide (the de-boronated compound). What is causing this?

You are observing protodeboronation , a classic and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] For your specific molecule, this is a significant risk.

Causality: Protodeboronation is highly dependent on the reaction conditions, particularly the base.[5][6] The mechanism often involves the formation of a tetracoordinate "ate" complex (Ar-B(OH)₃⁻), which is more susceptible to protonolysis by a proton source (like water) than the neutral boronic acid.[7][8] Electron-withdrawing groups on the aromatic ring can sometimes exacerbate this issue.

Troubleshooting Steps:

  • Modify the Base: This is the most critical parameter. Strong, aqueous bases like NaOH or KOH can accelerate protodeboronation.[9]

    • Action: Switch to a milder, less nucleophilic base. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[10] Fluoride sources like KF can also be effective by forming a more stable fluoroborate species.[9]

  • Minimize Water: Since water is often the proton source, reducing its concentration can suppress this side reaction.

    • Action: Switch to a rigorously dried, anhydrous solvent system (e.g., dry dioxane or THF) with an anhydrous base. If a co-solvent is needed for solubility, use a minimal amount of water or consider a polar aprotic solvent like DMF.

  • Increase Reaction Rate: Protodeboronation is a competing reaction. If you can accelerate the productive Suzuki coupling, the undesired pathway will be minimized.

    • Action: Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) or switch to a more active catalyst system known for rapid transmetalation (see Section 3).

Q3: My mass spectrum is dominated by a species with a mass corresponding to a dimer of my starting material. How do I prevent this?

This is oxidative homocoupling , where two molecules of your boronic acid couple to form a symmetrical biaryl.[2][6]

Causality: Homocoupling is primarily caused by two factors:

  • Oxygen in the system: As mentioned, O₂ can facilitate this side reaction.[2]

  • Inefficient Pd(II) to Pd(0) reduction: When using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), the boronic acid itself can act as the reductant, consuming two equivalents to produce the active Pd(0) catalyst and one equivalent of the homocoupled byproduct.[6]

Troubleshooting Steps:

  • Rigorous Degassing: This is the first and most important line of defense. Ensure your inert atmosphere is strictly maintained.

  • Use a Pd(0) Source or Precatalyst: Switching to a catalyst that is already in or rapidly generates the Pd(0) state, such as Pd(PPh₃)₄ or a modern Buchwald precatalyst, avoids having the boronic acid act as a reductant.[3]

  • Add a Reducing Agent (with caution): In some systems, adding a mild reductant like a small amount of phosphine ligand or an additive can help ensure the palladium remains in the Pd(0) state, but this can complicate the reaction.

Section 3: The Aryl Chloride Challenge

The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-limiting step and a common point of failure.

Q4: The reaction is extremely sluggish or stalls, with my aryl halide partner being consumed but my this compound remaining. What's wrong?

This scenario suggests that the oxidative addition of your aryl halide partner to the Pd(0) center is efficient, but the subsequent steps involving the boronic acid (transmetalation) are failing. However, if both starting materials remain, the issue is likely poor activation of the C-Cl bond of your coupling partner. Assuming you are coupling your title boronic acid with another aryl chloride, this section is critical.

Causality: The oxidative addition of an aryl chloride to a Pd(0) center is energetically demanding. The catalyst system must be highly active to break this bond efficiently. Standard catalysts like Pd(PPh₃)₄ are often ineffective for all but the most activated aryl chlorides.[11]

Troubleshooting Steps:

  • Employ Specialized Ligands: The key to activating aryl chlorides is the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center and promote the oxidative addition step.[12][13][14]

    • Action: Switch your catalyst system to one known for C-Cl activation. See the table below for recommendations.

  • Increase Temperature: Higher temperatures can provide the necessary activation energy.

    • Action: Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. Solvents like dioxane, toluene, or DMF allow for higher reaction temperatures.

Table 1: Recommended Catalyst Systems for Challenging Aryl Chloride Couplings

Catalyst/Ligand System Base Solvent Temperature (°C) Key Advantages & Considerations
XPhos Pd G3 (1-3 mol%) K₃PO₄, Cs₂CO₃ 1,4-Dioxane, Toluene 80 - 110 Excellent for sterically hindered and electron-neutral/rich aryl chlorides. Very reliable.[12]
SPhos Pd G2 (1-3 mol%) K₃PO₄, K₂CO₃ Dioxane/H₂O 80 - 100 High activity for a broad range of aryl chlorides.[3]
Pd₂(dba)₃ (1 mol%) + IPr (2-4 mol%) NaOtBu Toluene, Dioxane 80 - 110 NHC-based system, offers different reactivity profile. Base choice is critical.[11]

| Pd(OAc)₂ (2 mol%) + P(tBu)₃ (4 mol%) | K₃PO₄ | Dioxane | Room Temp - 80 | Highly active but the ligand is air-sensitive.[14] |

Section 4: The Hydrazinecarbonyl Moiety - A Potential Antagonist

The -CONHNH₂ group is a potential coordination site that can interfere with the palladium catalyst.

Q5: Could the hydrazinecarbonyl group be poisoning my catalyst or causing side reactions?

Yes, this is a valid concern. The nitrogen lone pairs on the hydrazine can coordinate to the palladium center, potentially displacing the necessary phosphine ligands and leading to catalyst deactivation or inhibition.

Causality: Palladium is a soft Lewis acid and can coordinate with soft Lewis bases like phosphines and amines. If the hydrazinecarbonyl group chelates strongly to the palladium, it can occupy coordination sites needed for the catalytic cycle to proceed.

Troubleshooting Steps:

  • Use Strongly Coordinating Ligands: Employ ligands that bind more strongly to palladium than the substrate's hydrazine group.

    • Action: Bulky biaryl phosphine ligands (like XPhos or SPhos) often form very stable complexes with palladium that are less susceptible to displacement.[12]

  • Consider Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 when generating the catalyst in situ) can help ensure the palladium center remains saturated with the desired ligand.

  • Monitor for N-Arylation: While less common in Suzuki reactions, Chan-Lam-type N-arylation is a possibility. Monitor your mass spec for byproducts corresponding to the coupling of your aryl halide partner to one of the hydrazine nitrogens.

Section 5: Diagnostic Workflows & Advanced Protocols

When standard optimizations fail, a more systematic approach is required.

Workflow 1: A Logic-Based Troubleshooting Flowchart

This diagram provides a visual guide to diagnosing your reaction's failure mode based on analytical data.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Analysis Analyze Crude Reaction (TLC, LC-MS) Start->Analysis SM_Only Only Starting Materials (SM) Remain Analysis->SM_Only Symptom Protodeboronation Protodeboronation Product (Ar-H) is Major Byproduct Analysis->Protodeboronation Symptom Homocoupling Homocoupling Product (Ar-B-Ar) Observed Analysis->Homocoupling Symptom Complex_Mixture Complex Mixture/ Decomposition Analysis->Complex_Mixture Symptom Sol_SM 1. Check Catalyst Activity 2. Improve Degassing 3. Check Reagents/Stoichiometry 4. Re-evaluate Catalyst/Ligand for C-Cl Activation SM_Only->Sol_SM Solution Path Sol_Proto 1. Use Milder/Anhydrous Base (K₃PO₄) 2. Minimize Water Content 3. Use Faster Catalyst System 4. Convert to Boronate Ester (Protocol 2) Protodeboronation->Sol_Proto Solution Path Sol_Homo 1. Rigorous Degassing 2. Use Pd(0) Precatalyst 3. Check Purity of SMs Homocoupling->Sol_Homo Solution Path Sol_Decomp 1. Lower Reaction Temperature 2. Use Milder Base 3. Check SM Stability Complex_Mixture->Sol_Decomp Solution Path

Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.

Protocol 1: Diagnostic Reaction Monitoring

To truly understand what is happening, you must monitor the reaction over time.

Objective: To identify the pathway of failure (e.g., rapid decomposition vs. stalled reaction). Method:

  • Set up the reaction as planned under a strict inert atmosphere.

  • At timed intervals (e.g., t=0, 15 min, 1 hr, 4 hr, 18 hr), withdraw a small aliquot (approx. 50 µL) using a nitrogen-purged syringe.

  • Immediately quench the aliquot in a vial containing 0.5 mL of a 1:1 mixture of ethyl acetate and water. Add a small amount of an internal standard if quantitative analysis is desired.

  • Vortex the vial, then spot the organic layer on a TLC plate and inject it into an LC-MS.

  • Analysis:

    • Stalled Reaction: You will see the initial formation of the product, which then plateaus while starting materials remain. This points to catalyst death.

    • Decomposition: You will see the starting boronic acid disappear rapidly, with a concurrent rise in the protodeboronated byproduct.

    • No Reaction: The concentrations of starting materials will not change over time.

Protocol 2: Protection as a Diethanolamine (DEA) Adduct to Suppress Decomposition

If protodeboronation is intractable, you can transiently protect the boronic acid as a more stable adduct. Diethanolamine adducts are often crystalline, air-stable solids that can be used directly in Suzuki reactions, releasing the boronic acid in situ under protic conditions.[15]

Objective: To synthesize a stable, easy-to-handle version of the boronic acid for use in problematic coupling reactions. Methodology:

  • Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF.

  • Adduct Formation: Add diethanolamine (1.0-1.1 equiv) dropwise while stirring. You may observe the initial solid dissolving completely, followed by the precipitation of a new solid.[15]

  • Isolation: Stir the resulting slurry for 20-30 minutes at room temperature.

  • Filtration: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (the one used for the reaction) and dry under vacuum.

  • Usage: This stable diethanolamine adduct can now be used directly in your Suzuki coupling reaction. The presence of water or an alcohol in the reaction mixture will facilitate the slow release of the active boronic acid.[15]

References

Technical Support Center: Optimizing Reactions with (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and troubleshoot experimental hurdles.

Troubleshooting Guide: Enhancing Reaction Yields

This section provides in-depth solutions to specific problems you may encounter when using this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is resulting in very low or no yield. What are the primary factors to investigate?

Answer:

Low yields in Suzuki-Miyaura couplings are a common issue that can often be resolved by systematically evaluating several key parameters. The primary areas to focus on are the catalyst system, reaction conditions, and the stability of the boronic acid itself.

Initial Checks & Solutions:

  • Catalyst Activity and Inert Atmosphere: The palladium catalyst is central to the reaction's success. Ensure that your palladium source, often a Pd(0) species or a Pd(II) precatalyst that reduces in situ, is active.[1] The catalytic cycle is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid.[1][2]

    • Protocol: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.[3][4]

    • Insight: If using a Pd(II) precatalyst such as Pd(OAc)₂, the initial reduction to Pd(0) is a critical step. Inefficient reduction can be a bottleneck. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced, air-stable precatalyst.[1][5]

  • Choice of Base and Its Role: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][6][7] The choice and quality of the base are paramount.

    • Commonly Used Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely effective.[4][6] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate may be required.[3][5]

    • Expert Tip: The base should be finely powdered and, for anhydrous reactions, thoroughly dried. The pKa of the boronic acid can influence the choice of base, with weaker bases sometimes favoring the reaction of boronic acids with lower pKa values.[8]

  • Solvent System: The solvent influences catalyst solubility, reactivity, and can play a role in the stability of intermediates. Aprotic solvents like toluene, dioxane, and THF are common, often with the addition of water to facilitate the dissolution of the inorganic base.[5][9]

    • Biphasic vs. Homogeneous: Biphasic systems (e.g., toluene/water) can be advantageous by limiting the concentration of the reactive boronate in the bulk organic phase, potentially reducing side reactions.[2] Vigorous stirring is essential in biphasic systems to ensure efficient phase transfer.[1]

Issue 2: Significant Protodeboronation as a Side Reaction

Question: I am observing a significant amount of the arene byproduct resulting from the replacement of the boronic acid group with a hydrogen atom. How can I minimize this protodeboronation?

Answer:

Protodeboronation is a well-known side reaction for boronic acids, especially in the presence of aqueous bases.[1][2] Water acts as the proton source for this undesired pathway.

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[1]

  • Anhydrous Conditions: Since water is the proton source, moving to strictly anhydrous conditions can significantly suppress this side reaction.[1] This involves using dry solvents and reagents.

  • Use of Boronic Acid Surrogates: Boronic acid pinacol esters or trifluoroborate salts are generally more stable and less prone to protodeboronation.[4][10] These can be used directly in the coupling reaction and often hydrolyze in situ to generate the active boronic acid slowly.[10][11]

  • Formation of a Diethanolamine Adduct: Boronic acids can be protected by reacting them with diethanolamine. This forms a stable, crystalline solid that can be used directly in Suzuki couplings with protic solvents.[12]

Issue 3: Challenges with Steric Hindrance or Electronically Deactivated Substrates

Question: My reaction involves a sterically hindered coupling partner, and the yield is poor. What modifications should I consider?

Answer:

Steric hindrance, particularly from ortho-substituents on either the boronic acid or the aryl halide, can significantly slow down the key steps of the catalytic cycle.[1] Overcoming this often requires more robust catalyst systems and more forcing conditions.

Optimization for Hindered Substrates:

  • Advanced Ligand Systems: The choice of phosphine ligand is critical. For sterically demanding couplings, bulky and electron-rich ligands are essential.

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][4] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Higher Reaction Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barriers associated with hindered substrates.[4][5] However, this must be balanced against the potential for catalyst decomposition or increased side reactions.

  • Specialized Precatalysts: Modern palladium precatalysts are designed to generate the active Pd(0) species rapidly and efficiently, which can be advantageous for challenging substrates.[10]

Frequently Asked Questions (FAQs)

Here we address common inquiries regarding the handling, properties, and reaction optimization for this compound.

Q1: What is the best way to store this compound to ensure its stability?

A1: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere (Argon or Nitrogen) at room temperature or refrigerated.[13] For long-term storage, keeping it at -20°C can extend its shelf life.[14][15]

Q2: What are the typical solubility characteristics of this boronic acid?

A2: Phenylboronic acids generally exhibit good solubility in polar organic solvents like DMF, DMSO, THF, and methanol.[13][16] Their solubility in water can be limited but is often sufficient for biphasic Suzuki-Miyaura reactions.[13][17] The hydrazinecarbonyl group may slightly alter its solubility profile compared to simpler phenylboronic acids.

Q3: I am observing homocoupling of my boronic acid. What causes this and how can it be prevented?

A3: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of Pd(II) species.[2][4] To minimize homocoupling, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions and consider using a Pd(0) source or a precatalyst system that efficiently generates the active Pd(0) catalyst.[4]

Q4: Can I use this compound with aryl chlorides as coupling partners?

A4: Yes, but couplings involving aryl chlorides are generally more challenging than those with aryl bromides or iodides due to the stronger C-Cl bond.[3] To achieve good yields, you will likely need a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand) or an N-heterocyclic carbene (NHC) ligand, along with potentially higher reaction temperatures.[4][18][19]

Data & Protocols

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a ligandPd(PPh₃)₄ is a direct Pd(0) source. Pd₂(dba)₃ requires a ligand to form the active catalyst.[20]
Ligand SPhos or XPhos (2.2-4.4 mol%)Bulky, electron-rich ligands are effective for a wide range of substrates, including challenging ones.[1][20]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is often effective for difficult couplings.[4] K₂CO₃ is a good general-purpose base.[6]
Solvent Toluene/H₂O (e.g., 5:1) or Dioxane/H₂O (e.g., 4:1)A biphasic system helps dissolve the inorganic base and can improve reaction outcomes.[2][21]
Temperature 80-110 °CHigher temperatures are often needed, especially for less reactive coupling partners like aryl chlorides.[4][22]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and homocoupling.[1][3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for your specific substrates.

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.022 mmol). Then add the degassed solvent system (e.g., 5 mL of Toluene/H₂O 5:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[20]

  • Monitoring: Monitor the reaction's progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yields

This diagram outlines a systematic approach to troubleshooting low-yield Suzuki-Miyaura reactions.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst 1. Verify Catalyst & Atmosphere start->check_catalyst check_base 2. Evaluate Base & Solvent check_catalyst->check_base Inert atmosphere confirmed? Fresh/active catalyst used? sub_catalyst Use fresh catalyst Ensure rigorous degassing check_catalyst->sub_catalyst check_stability 3. Assess Boronic Acid Stability check_base->check_stability Base appropriate for substrate? Solvent system optimized? sub_base Screen different bases (K₃PO₄, Cs₂CO₃) Adjust solvent/water ratio check_base->sub_base side_reactions 4. Identify Side Reactions check_stability->side_reactions Boronic acid pure? Considered using an ester? sub_stability Use boronic ester/trifluoroborate Employ anhydrous conditions check_stability->sub_stability optimize Optimization Successful side_reactions->optimize Protodeboronation or homocoupling addressed?

Caption: A workflow for troubleshooting low yields.

Diagram 2: Key Steps of the Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OH)₂ + Base) RedElim R¹-R² Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration R1 R¹ = Aryl/Vinyl Halide Group R2 R² = Boronic Acid Group

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Stability issues of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the handling and stability of this versatile reagent. Our goal is to provide you with a deeper understanding of the molecule's behavior in solution, enabling you to mitigate common issues, optimize your reaction outcomes, and ensure the integrity of your experimental data.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental stability characteristics of this compound, drawing from established principles of arylboronic acid chemistry.

Q1: What are the primary stability concerns for this compound in solution?

A1: Like most arylboronic acids, this compound is susceptible to two primary degradation pathways in solution: protodeboronation and oxidation.[1][2] A third common issue, while not a degradation pathway, is the formation of cyclic anhydrides (boroxines), which can alter the compound's solubility and reactivity.[3] These issues are highly dependent on the solution environment, including pH, solvent, temperature, and the presence of atmospheric oxygen or other reagents.[4]

Q2: Can you explain the main degradation pathways in more detail?

A2: Certainly. Understanding these mechanisms is the first step toward preventing them.

  • Protodeboronation: This is an undesired reaction where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond.[5] The result is the conversion of your starting material into 2-chloro-4-methylbenzohydrazide, an inactive byproduct that reduces your yield. This process can be catalyzed by acidic or basic conditions and is often accelerated by elevated temperatures.[1][6]

  • Oxidation: The boron center is electron-deficient and susceptible to attack by reactive oxygen species (ROS).[2][7] This leads to oxidative deboronation, converting the boronic acid into the corresponding phenol (3-chloro-4-hydrazinecarbonylphenol) and boric acid.[7][8] This pathway is a significant concern during long-term storage in solution or in reactions exposed to air, especially in the presence of certain metal catalysts.[9]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is formatted to directly address problems you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Low yield in Suzuki-Miyaura coupling & detection of a de-borylated byproduct. Protodeboronation. This is often the primary culprit. It is exacerbated by:• Strong aqueous bases (e.g., NaOH, K₂CO₃ in H₂O).• High reaction temperatures.• Presence of excess water.[4]1. Modify Base/Solvent System: Switch to a weaker or non-aqueous base like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[4] These bases are effective in the catalytic cycle but are less likely to promote protonolysis of the C-B bond.2. Use Anhydrous Conditions: Employ dry solvents and reagents where possible to minimize the availability of a proton source.[4]3. Lower Reaction Temperature: If your coupling is sluggish, consider screening different palladium catalysts or ligands that are more active at lower temperatures rather than simply increasing the heat.[4]4. Use a Protected Boronic Acid Derivative: N-methyliminodiacetic acid (MIDA) boronates or trifluoroborate salts offer a "slow-release" of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][10]
Inconsistent results or poor solubility of the boronic acid, especially when using an older solid sample. Boroxine Formation. Boronic acids can dehydrate to form a cyclic trimer anhydride called a boroxine.[3] This changes the compound's physical properties and stoichiometry.Equilibrium Shift: In many coupling reactions, the boroxine is in equilibrium with the monomeric boronic acid and can be used directly. However, if solubility is an issue, adding a controlled, small amount of water to the reaction mixture can help shift the equilibrium back toward the active monomeric acid.[3] For preparing stock solutions, gentle warming or sonication in the chosen solvent may be required.
Appearance of new impurities in a stock solution after storage. Oxidation and/or Hydrolysis. Exposure to air (oxygen) and trace moisture over time, especially at room temperature or in light, will lead to degradation.1. Strict Storage Protocol: Store stock solutions under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for short-term, -80°C for long-term).[11][12] Use amber vials to protect from light.2. Fresh is Best: Prepare solutions fresh whenever possible, especially for sensitive or quantitative applications. Avoid repeated freeze-thaw cycles.[12]
Broad or distorted peaks during HPLC analysis. On-column Degradation. The pH and composition of the mobile phase can cause the boronic acid to degrade or interact poorly with the stationary phase during the analytical run.[13]1. Optimize Mobile Phase: Use a mobile phase with a neutral or slightly acidic pH to minimize hydrolysis.[1] Buffering the mobile phase (e.g., with ammonium acetate) can improve peak shape and reproducibility.[14]2. Fast Gradients: Employ rapid UPLC/HPLC methods to minimize the residence time of the analyte on the column.[14]3. Low Temperature: Use a cooled autosampler and column compartment (if available) to reduce the rate of degradation prior to and during injection.[13]
Logical Flow for Troubleshooting Low Reaction Yields

The following diagram outlines a systematic approach to diagnosing and solving issues related to low product yield, a common problem linked to the instability of the boronic acid reagent.

G cluster_0 Troubleshooting Workflow: Low Product Yield start Low Yield Observed in Reaction check_reagent 1. Verify Reagent Quality (LCMS/NMR of starting material) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Pass reagent_bad Degradation Detected check_reagent->reagent_bad Fail check_conditions 2. Assess Reaction Conditions (Base, Solvent, Temp) conditions_harsh Conditions Promote Protodeboronation? check_conditions->conditions_harsh reagent_ok->check_conditions solution_reagent Action: Use Fresh or Purified Reagent reagent_bad->solution_reagent conditions_ok Conditions are Mild conditions_harsh->conditions_ok No solution_base Solution A: Change Base/Solvent (e.g., Cs₂CO₃ in Dioxane) conditions_harsh->solution_base Yes solution_temp Solution B: Lower Temperature & Screen Catalyst/Ligand conditions_ok->solution_temp solution_protect Solution C: Use Protected Derivative (MIDA Boronate)

Caption: Systematic workflow for diagnosing low reaction yields.

Section 3: Experimental Protocols & Best Practices

Adhering to validated protocols for solution preparation and analysis is critical for reproducible results.

Protocol 3.1: Preparation and Storage of a Stock Solution (e.g., 10 mM in DMSO)

This protocol is designed to maximize the short-term stability of the boronic acid for screening or arrayed synthesis.

  • Preparation:

    • Allow the solid this compound to equilibrate to room temperature inside a desiccator to prevent moisture condensation.

    • Weigh the required amount of solid in a clean, dry amber glass vial.

    • Add anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to achieve the target concentration of 10 mM.

    • Cap the vial tightly under a blanket of argon or nitrogen.

    • Gently vortex or sonicate at room temperature until the solid is fully dissolved. Avoid excessive heating.

  • Storage:

    • For use within 1 month, store the solution at -20°C.[12]

    • For longer-term storage (up to 6 months), aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -80°C.[12]

    • Causality: Storing under an inert atmosphere at low temperatures drastically reduces the rates of both oxidation and hydrolysis, the two main degradation pathways.[1][2] Aliquoting prevents the introduction of atmospheric moisture and oxygen into the main stock vial during repeated use.

Protocol 3.2: Stability Assessment by Reverse-Phase HPLC

This stability-indicating method allows for the quantification of the parent boronic acid and the detection of its primary degradants.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC or UPLC with a UV/PDA detector.[13]

    • Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.0.[14]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection Wavelength: Monitor at 254 nm or use a PDA to capture the full spectrum.

    • Sample Preparation: Dilute the stock solution to ~0.1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Prepare fresh for each time point.

  • Procedure (Forced Degradation Study):

    • Prepare separate samples of the boronic acid solution under stress conditions (e.g., acidic pH 2, basic pH 10, 60°C, 3% H₂O₂).[1]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, dilute as described above, and inject immediately onto the HPLC system.

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which correspond to degradation products.[1]

    • Self-Validation: A true stability-indicating method will show a decrease in the parent peak area with a corresponding increase in one or more new, well-resolved degradant peaks.

Visualization of Key Degradation Pathways

The diagram below illustrates the chemical transformations that occur during protodeboronation and oxidation.

G cluster_main Degradation of this compound cluster_proto Protodeboronation cluster_ox Oxidation Start (3-Chloro-4-(hydrazinecarbonyl) phenyl)boronic acid (Active Reagent) Proto_Product 2-chloro-4-methylbenzohydrazide (Inactive Byproduct) Start->Proto_Product H⁺ or OH⁻ High Temp Ox_Product 3-chloro-4-hydrazinecarbonylphenol + Boric Acid (Inactive Byproducts) Start->Ox_Product O₂ / ROS Metals

Caption: The two primary degradation pathways for the boronic acid.

References

Side reactions of the hydrazinecarbonyl group in (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we will delve into the common side reactions, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: This molecule possesses two primary reactive functional groups: the boronic acid (-B(OH)₂) and the hydrazinecarbonyl (-CONHNH₂) group. The boronic acid is susceptible to reactions typical of this class, such as Suzuki-Miyaura cross-coupling and protodeboronation. The hydrazinecarbonyl group, an acylhydrazide, can undergo hydrolysis, oxidation, and cyclization reactions. The interplay between these two groups dictates the compound's reactivity and potential side reactions.

Q2: My reaction yield is consistently low when using this reagent in a Suzuki-Miyaura coupling. What could be the cause?

A2: Low yields in Suzuki-Miyaura couplings involving this reagent often stem from side reactions of either the boronic acid or the hydrazinecarbonyl group. Common culprits include:

  • Protodeboronation: The cleavage of the C-B bond, replacing it with a C-H bond, is a frequent issue, particularly in the presence of water, strong bases, or high temperatures.[1]

  • Hydrolysis of the Hydrazinecarbonyl Group: Under acidic or strongly basic conditions, the acylhydrazide can hydrolyze, leading to the formation of the corresponding carboxylic acid.[2][3][4][5]

  • Oxidation of the Hydrazinecarbonyl Group: The hydrazinecarbonyl moiety is susceptible to oxidation, which can lead to the formation of azo compounds or other undesired byproducts.[6][7][8]

  • Catalyst Inhibition: The hydrazinecarbonyl group or its byproducts might coordinate with the palladium catalyst, leading to deactivation.

Q3: I am observing an unexpected peak in my LC-MS analysis that corresponds to the molecular weight of my desired product minus the boronic acid group. What is happening?

A3: This observation is a classic sign of protodeboronation. This side reaction replaces the boronic acid group with a hydrogen atom, leading to a byproduct that is often difficult to separate from the desired product. Refer to the troubleshooting section on protodeboronation for mitigation strategies.

Q4: Can I use any base for reactions involving this compound?

A4: The choice of base is critical. Strong bases can promote both protodeboronation of the boronic acid and hydrolysis of the hydrazinecarbonyl group.[1][9] Weaker, non-aqueous bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often preferred to minimize these side reactions.[1]

II. Troubleshooting Guides for Common Side Reactions

This section provides in-depth troubleshooting for the most common side reactions encountered with this compound.

Protodeboronation: The Unwanted Hydrogen Swap

Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction consumes the starting material and reduces the overall yield.

Causality and Mechanism:

Several factors can accelerate protodeboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.

  • Basic Conditions: While necessary for activating the boronic acid in many cross-coupling reactions, bases can also increase the rate of protonolysis.[9]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for this undesired pathway.

  • Palladium Catalyst: Certain palladium species, particularly Pd(II), can catalyze protodeboronation.

Protodeboronation A This compound C 3-Chloro-4-(hydrazinecarbonyl)benzohydrazide (Protodeboronated Product) A->C Protodeboronation B Proton Source (H₂O, etc.) Base, Heat, Pd(II)

Caption: Factors leading to protodeboronation.

Troubleshooting Protocol:
Symptom Potential Cause Recommended Solution
Low yield of desired product; presence of a byproduct corresponding to the starting material without the boronic acid group.Excess water, strong base, high temperature.1. Use Anhydrous Conditions: Dry solvents and reagents are crucial. Consider using molecular sieves. 2. Optimize Base Selection: Switch to a weaker, non-aqueous base like Cs₂CO₃ or KF.[1] 3. Lower Reaction Temperature: If the primary reaction allows, reducing the temperature can significantly slow down protodeboronation. 4. Use a Protected Boronic Acid: Employing a boronate ester (e.g., pinacol ester) can offer a "slow-release" of the boronic acid, minimizing its decomposition.[10]
Hydrolysis of the Hydrazinecarbonyl Group

The acylhydrazide functionality is susceptible to hydrolysis, especially under harsh pH conditions, yielding the corresponding carboxylic acid and hydrazine.

Causality and Mechanism:

Acylhydrazine hydrolysis can be catalyzed by both acids and bases.[2][3][4][5] In acidic media, protonation of the carbonyl oxygen or the nitrogen atoms makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3][4] In basic media, the hydroxide ion directly attacks the carbonyl carbon.

Hydrolysis A This compound C (3-Chloro-4-carboxyphenyl)boronic acid + Hydrazine A->C Hydrolysis B H₃O⁺ or OH⁻

Caption: Hydrolysis of the hydrazinecarbonyl group.

Troubleshooting Protocol:
Symptom Potential Cause Recommended Solution
Presence of a carboxylic acid byproduct in the reaction mixture.Reaction conditions are too acidic or basic.1. Maintain Neutral pH: Whenever possible, conduct reactions under neutral or near-neutral conditions. 2. Careful Base/Acid Selection: If a base or acid is required, use the mildest conditions possible. For example, use a buffered system if pH control is critical. 3. Limit Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate hydrolysis.
Oxidation of the Hydrazinecarbonyl Group

The hydrazinecarbonyl group can be oxidized to form various products, including azo compounds, which can complicate purification and reduce the yield of the desired product.

Causality and Mechanism:

Oxidizing agents, including atmospheric oxygen under certain conditions (e.g., in the presence of metal catalysts), can lead to the dehydrogenation of the hydrazine moiety.[8][11] This can result in the formation of a highly reactive diazo intermediate, which can then undergo further reactions.

Oxidation A This compound C Azo or other oxidation byproducts A->C Oxidation B Oxidizing Agent (e.g., O₂, metal catalyst)

Caption: Oxidation of the hydrazinecarbonyl group.

Troubleshooting Protocol:
Symptom Potential Cause Recommended Solution
Formation of colored byproducts; complex mixture of products observed by TLC or LC-MS.Presence of oxidizing agents or air.1. Deoxygenate Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the reaction. 2. Use Fresh Solvents: Peroxides in older solvents can act as oxidizing agents. Use freshly distilled or inhibitor-free solvents. 3. Avoid Incompatible Reagents: Be mindful of other reagents in the reaction that could have oxidizing properties.
Intramolecular Cyclization

The proximity of the boronic acid and hydrazinecarbonyl groups can, under certain conditions, lead to intramolecular cyclization, forming a cyclic boronate ester.

Causality and Mechanism:

Arylboronic acids with ortho-neighboring groups containing lone pairs of electrons can form cyclic structures.[12] In this case, the nitrogen or oxygen of the hydrazinecarbonyl group can interact with the boronic acid, particularly under dehydrating conditions, to form a five- or six-membered ring.

Cyclization A This compound C Cyclic Boronate Ester A->C Intramolecular Cyclization B Dehydrating Conditions

Caption: Potential intramolecular cyclization.

Troubleshooting Protocol:
Symptom Potential Cause Recommended Solution
Inconsistent reactivity; formation of an unexpected, stable byproduct.Anhydrous conditions promoting cyclization.1. Controlled Addition of Water: In some cases, the addition of a small, controlled amount of water can shift the equilibrium away from the cyclic form and back to the open-chain boronic acid.[1] 2. Use of Boronate Esters: Converting the boronic acid to a pinacol or MIDA ester can prevent this intramolecular interaction.[10]

III. Concluding Remarks

This compound is a valuable building block in drug discovery and organic synthesis. A thorough understanding of its reactivity and potential side reactions is paramount for its successful application. By carefully controlling reaction parameters such as pH, temperature, and the choice of reagents, and by being prepared to troubleshoot common issues like protodeboronation and hydrolysis, researchers can effectively harness the synthetic potential of this compound.

References

Technical Support Center: Analytical Methods for (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique combination of a boronic acid, a hydrazinecarbonyl moiety, and a chloro-substituent presents specific challenges and opportunities in reaction monitoring and optimization. This guide provides field-proven protocols, data interpretation insights, and troubleshooting solutions in a direct question-and-answer format to ensure the success of your experiments.

Section 1: High-Performance Liquid Chromatography (HPLC) & LC-Mass Spectrometry (LC-MS)

HPLC and LC-MS are the workhorse techniques for quantitative analysis of reaction mixtures, offering high resolution and sensitivity to track starting materials, intermediates, products, and byproducts.[1]

Q1: What is a reliable starting point for an HPLC method to monitor reactions involving this compound?

A robust reversed-phase HPLC method is the most common approach. The polarity of the hydrazinecarbonyl group and the boronic acid requires careful mobile phase selection to achieve good peak shape.

Core Rationale: The selection of a C18 column provides a standard hydrophobic stationary phase suitable for most aromatic compounds.[2] The use of a buffer like ammonium acetate is crucial; it helps maintain a consistent pH, which prevents the boronic acid's acidic protons from interacting variably with residual silanols on the column, thereby minimizing peak tailing.[2] A gradient elution is necessary to resolve compounds with different polarities, from the starting boronic acid to potentially less polar coupled products.

Table 1: Recommended Starting HPLC Protocol

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18), 2.1/4.6 x 150 mm, 3.5/5 µmLow silanol activity columns are preferred to minimize on-column hydrolysis and peak tailing of boronic acids.[3]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Provides ionic strength and buffering for improved peak shape.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Standard organic solvents for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA typical screening gradient to elute a wide range of components.
Flow Rate 0.8 mL/min (for 4.6 mm ID) or 0.25 mL/min (for 2.1 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 30 °CProvides consistent retention times and improves peak efficiency.
Detection (UV) 254 nmA common wavelength for aromatic compounds. A full diode array detector (DAD) scan is recommended to find the optimal wavelength.
Injection Vol. 5-10 µLStandard volume; adjust based on sample concentration.

Experimental Protocol: HPLC Monitoring

  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a 50:50 ACN/Water mixture in an HPLC vial. This stops the reaction and prepares the sample for analysis. If quantification is needed, this dilution solvent should contain a suitable internal standard.

  • Filtration: If the sample contains particulates (e.g., heterogeneous base), filter it through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared sample onto the HPLC system using the conditions outlined in Table 1.

  • Quantification: Monitor the disappearance of the starting material peak and the appearance of the product peak. Calculate percent conversion by comparing peak areas relative to time zero.[1]

Q2: How should I interpret LC-MS data for this compound? What ions are expected?

LC-MS is invaluable for confirming the identity of peaks in your chromatogram. For this compound (Molecular Weight: 214.4 g/mol ), you should monitor for several key ions in both positive and negative ionization modes.

Core Rationale: Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Boronic acids have a known tendency to dehydrate and trimerize to form boroxines, especially in the MS source.[2] Recognizing the mass of this trimer is crucial for correct peak identification.

Table 2: Expected Mass-to-Charge (m/z) Ratios for Starting Material

Ion SpeciesFormulaExpected m/zIonization ModeNotes
[M+H]⁺ C₇H₈BClN₂O₃ + H⁺215.0ESI (+)Protonated parent molecule.
[M-H]⁻ C₇H₈BClN₂O₃ - H⁻213.0ESI (-)Deprotonated parent molecule.
[M+Na]⁺ C₇H₈BClN₂O₃ + Na⁺237.0ESI (+)Sodium adduct, common with salts in the mobile phase.
[M-H₂O+H]⁺ C₇H₇BClN₂O₂ + H⁺197.0ESI (+)Loss of water from the boronic acid moiety.
Boroxine [M₃-3H₂O+H]⁺ (C₇H₅BClN₂O)₃ + H⁺583.0 (for ³⁵Cl₃ isotope)ESI (+)Cyclic trimer (anhydride). Often observed with boronic acids.[2]
HPLC/LC-MS Troubleshooting
  • Q: My boronic acid peak is broad and tails significantly. What can I do?

    • A: This is a classic issue caused by the interaction of the acidic boronic acid group with free silanol groups on the silica-based column packing.

      • Use a Modern Column: Employ an end-capped column with low silanol activity (as recommended in Table 1).[3]

      • Adjust Mobile Phase pH: Ensure your buffer is effective. Operating at a lower pH (e.g., 2-3 with formic or trifluoroacetic acid) can suppress the ionization of silanol groups, but may not be ideal for the hydrazide. A pH of 4-6 is often a good compromise.

      • Increase Buffer Concentration: Try increasing the ammonium acetate concentration to 20 mM to better mask the silanol sites.

  • Q: I see a large, broad, late-eluting peak in my chromatogram that seems to correspond to my starting material by mass. What is it?

    • A: You are likely observing the boroxine trimer. Boronic acids can reversibly form these cyclic anhydrides. They are typically much less polar than the monomeric acid and thus elute later in a reversed-phase method. Their formation can be concentration-dependent. Confirm its identity by checking for the correct m/z in your MS data (see Table 2).

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed structural information and is inherently quantitative when used with an internal standard.[1]

Q1: How can I use ¹H NMR to monitor my reaction's progress?

Core Rationale: ¹H NMR allows you to directly observe the disappearance of protons on your starting material and the simultaneous appearance of new signals corresponding to your product. By integrating these signals against a stable, non-reactive internal standard, you can accurately quantify the reaction progress.

Experimental Protocol: In-situ NMR Monitoring

  • Tube Preparation: In a clean NMR tube, combine this compound, the coupling partner, catalyst, and base in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇). DMSO-d₆ is often an excellent choice as it solubilizes many organic compounds and inorganic bases, and the N-H protons of the hydrazide are often clearly visible.[1]

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone) whose peaks do not overlap with any reactant or product signals.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum before initiating the reaction (e.g., before heating) to get a baseline measurement.

  • Reaction Monitoring: Heat the NMR tube in the spectrometer to the desired reaction temperature and acquire spectra at regular intervals.

  • Analysis: Compare the integral of a characteristic starting material proton signal to the integral of the internal standard over time.

Table 3: Characteristic ¹H NMR Shifts (Hypothetical, in DMSO-d₆)

ProtonsApprox. δ (ppm)MultiplicityNotes
B(OH)₂ ~8.2broad singletSignal for the boronic acid protons. Disappears upon reaction.
-CONH- ~10.5singletAmide proton. Position is solvent and concentration dependent.
-NH₂ ~4.6broad singletHydrazine protons.
Aromatic H 7.5 - 8.0mAromatic protons on the boronic acid ring. Their chemical shifts and splitting patterns will change significantly upon product formation.

Q2: Is ¹¹B NMR a useful technique for this compound?

A: Absolutely. While less common for routine monitoring due to lower sensitivity, ¹¹B NMR is an exceptionally powerful tool for diagnosing issues related to the boron atom itself.[4]

Core Rationale: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.[5] An sp²-hybridized trigonal planar boronic acid gives a signal in a distinct region from an sp³-hybridized tetrahedral boronate ester or other complexes. This allows you to directly see if your boronic acid is engaging in the catalytic cycle or forming undesired species.

  • sp² Boronic Acid (R-B(OH)₂): Typically δ ≈ 25-35 ppm.

  • sp³ Boronate Esters/Complexes: Typically δ ≈ 5-15 ppm.[6]

This technique can definitively show if your boronic acid is being consumed and converted to a boronate intermediate during the transmetalation step of a Suzuki coupling.

Section 3: General Reaction Troubleshooting (Focus on Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling is a primary application for arylboronic acids. However, it is sensitive to several parameters.

Q1: My Suzuki-Miyaura coupling reaction is not working (low to no yield). What are the first things I should check?

A: When a Suzuki coupling fails, methodically verify the three most common culprits: the catalyst's activity, the inertness of the atmosphere, and the quality of your reagents.[7]

G Start Suzuki Reaction Failed (Low/No Conversion) Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Catalyst_Active Is Pd source active? Is ligand appropriate? Check_Catalyst->Catalyst_Active Yes Catalyst_Sol Use fresh catalyst. Consider a pre-catalyst. Screen bulky ligands (e.g., XPhos) for hindered substrates. Check_Catalyst->Catalyst_Sol No Check_Atmosphere 2. Verify Inert Atmosphere Atmosphere_Degassed Was solvent properly degassed? Is system free of leaks? Check_Atmosphere->Atmosphere_Degassed Yes Atmosphere_Sol Degas solvent via sparging or freeze-pump-thaw. Ensure positive pressure of N₂/Ar. Check_Atmosphere->Atmosphere_Sol No Check_Reagents 3. Assess Reagents & Conditions Reagents_OK Is boronic acid pure? Is base dry and appropriate? Is solvent correct? Check_Reagents->Reagents_OK Yes Reagents_Sol Check BA purity (potential for protodeboronation). Use a freshly opened/dried base. Screen alternative bases/solvents. Check_Reagents->Reagents_Sol No Success Problem Solved Catalyst_Active->Check_Atmosphere Catalyst_Sol->Success Atmosphere_Degassed->Check_Reagents Atmosphere_Sol->Success Reagents_OK->Start Re-evaluate Mechanism Reagents_Sol->Success

Caption: Troubleshooting Decision Tree for Failed Suzuki Couplings.

  • Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ.[8] Ensure your catalyst and ligands are from a reliable source and have not decomposed. Air-stable pre-catalysts (e.g., Buchwald-type) are often more reliable.[7]

  • Oxygen Contamination: Oxygen is poison to the catalytic cycle. It can cause homocoupling of the boronic acid to form a biaryl dimer and lead to the formation of inactive palladium black.[8] Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 30 minutes or via several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).[9]

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture.[7] The choice of base is also critical; it must be strong enough to activate the boronic acid for transmetalation but not so harsh that it degrades other components. Ensure bases like K₃PO₄ or K₂CO₃ are finely powdered and dry.[7]

Q2: I am observing significant protodeboronation of my starting material. How can I prevent this?

A: Protodeboronation is the undesired replacement of the -B(OH)₂ group with a hydrogen atom. It is a common side reaction, especially in the presence of water and strong bases.[8]

  • Use a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate this process. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7]

  • Switch to Anhydrous Conditions: Since water is the proton source for this side reaction, moving to a rigorously anhydrous solvent system (e.g., dry dioxane or toluene) can significantly reduce its occurrence.[7]

  • Protect the Boronic Acid: In difficult cases, the boronic acid can be converted to a more robust N-methyliminodiacetic acid (MIDA) boronate ester or protected by complexation with diethanolamine.[10] These derivatives are more stable and release the boronic acid slowly under the reaction conditions.

Section 4: FAQs Specific to this compound

Q1: Could the hydrazinecarbonyl group be interfering with my palladium-catalyzed reaction?

A: Yes, this is a distinct possibility. The hydrazinecarbonyl group contains nitrogen and oxygen atoms with lone pairs of electrons that can act as ligands and coordinate to the palladium center. This chelation could potentially occupy coordination sites on the palladium, inhibiting key steps of the catalytic cycle like oxidative addition or reductive elimination. If you suspect this is an issue, consider using ligands with a stronger binding affinity for palladium, such as bulky biarylphosphines (e.g., XPhos, SPhos), which are less likely to be displaced.

Q2: How does the 3-chloro substituent affect the reactivity of the boronic acid?

A: The chlorine atom is an electron-withdrawing group. This has two main effects:

  • Increased Acidity: It makes the boronic acid a stronger Lewis acid, which can be beneficial for certain interactions.

  • Slower Transmetalation: It reduces the electron density on the aromatic ring, making the aryl group less nucleophilic. This can slow down the transmetalation step (the transfer of the aryl group from boron to palladium), which is often the rate-limiting step in the Suzuki-Miyaura cycle. If your reaction is sluggish, you may need more forcing conditions (higher temperature) or a catalytic system known to accelerate transmetalation.[7]

Q3: What is the recommended way to store this compound to ensure its stability?

A: Like most boronic acids, this compound is sensitive to moisture and air over the long term.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator.

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidative degradation and gradual dehydration to the boroxine.

  • Purity Check: Before use, especially after prolonged storage, it is good practice to check the purity by HPLC or NMR to ensure it has not significantly degraded.

References

Impact of base and solvent on (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of its reactivity, particularly concerning the impact of bases and solvents.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this substituted phenylboronic acid can stem from several sources. Here is a checklist of the most critical parameters to assess:

  • Catalyst Activity and Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded. Many palladium precatalysts require in-situ reduction from Pd(II) to the active Pd(0) state.[1][2] If this reduction is inefficient, the catalytic cycle will not initiate.[1] The presence of oxygen can also lead to catalyst decomposition.[2]

  • Oxygen Contamination: Rigorous exclusion of oxygen is paramount. Oxygen can lead to the oxidative homocoupling of the boronic acid to form a biaryl byproduct and can deactivate the Pd(0) catalyst.[1][2] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection and Concentration: The choice and amount of base are critical. The base activates the boronic acid by converting it to a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4] However, an overly strong base or prolonged reaction times can lead to decomposition of the starting material or product.

  • Solvent System: The solvent plays a crucial role in dissolving the reagents and stabilizing the catalytic species.[5][6] For this compound, a mixture of an organic solvent (like dioxane, THF, or toluene) with water is often necessary to dissolve the inorganic base and facilitate the reaction.[1][7]

  • Stability of the Hydrazinecarbonyl Moiety: The hydrazinecarbonyl group may be susceptible to hydrolysis or other side reactions under harsh basic conditions. Consider using milder bases like K₃PO₄ or K₂CO₃.

Q2: How does the choice of base specifically impact the reactivity of my boronic acid?

A2: The base plays a multifaceted role in the Suzuki-Miyaura reaction, primarily by facilitating the crucial transmetalation step.[8] There are two predominant mechanistic proposals for how the base promotes this step:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This boronate is more readily transferred to the palladium center.[3][9]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide) first coordinates to the palladium(II) center, forming a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid.[9][10]

The choice of base can influence which pathway is favored. Stronger bases like NaOH or Cs₂CO₃ can readily form the boronate, but may also promote side reactions. Milder bases like K₃PO₄ or even fluoride sources (e.g., KF, CsF) are also effective and can sometimes offer better functional group tolerance.[7] For boronic acids that are sensitive to decomposition, a weaker base may be preferable.[11]

Troubleshooting Guide

Problem 1: Significant formation of a homocoupled biaryl byproduct from this compound.
  • Cause: This is a classic symptom of oxygen in the reaction system. Pd(II) species, which can form from the oxidation of the active Pd(0) catalyst by oxygen, can promote the homocoupling of two boronic acid molecules.[1]

  • Solution:

    • Improve Degassing Technique: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

    • Use an Active Pd(0) Source: While Pd(II) precatalysts are common, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate issues related to incomplete in-situ reduction.

    • Maintain a Positive Inert Gas Pressure: Throughout the reaction setup and duration, ensure a slight positive pressure of an inert gas to prevent atmospheric oxygen from entering the reaction vessel.

Problem 2: Protodeboronation is consuming my starting material.
  • Cause: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be catalyzed by both acid and base, and is particularly relevant under the basic conditions of the Suzuki coupling.[9] Electron-rich arylboronic acids can be more susceptible to this process.

  • Solution:

    • Use a Milder Base: Switch from strong bases like NaOH to milder options such as K₃PO₄ or K₂CO₃.

    • Lower the Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can slow down the rate of protodeboronation.

    • Minimize Water Content: While some water is often necessary, an excessive amount can promote hydrolysis of the C-B bond. Use the minimum amount of water required to dissolve the base.

    • Consider a Boronic Ester: If protodeboronation is persistent, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) may be a viable strategy.[12]

Problem 3: Potential instability of the hydrazinecarbonyl group.
  • Cause: The hydrazinecarbonyl moiety contains N-H bonds that could potentially coordinate to the palladium center, inhibiting catalysis. Additionally, this group may be unstable under strongly basic or high-temperature conditions, leading to hydrolysis or other decomposition pathways. Hydrazine itself is a known reducing agent and can problematically reduce Pd(II) to inactive palladium black.[13]

  • Solution:

    • Screen Milder Bases: Use bases known for their compatibility with sensitive functional groups, such as K₃PO₄ or Cs₂CO₃.

    • Optimize Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating after the reaction is complete.

    • Select an Appropriate Catalyst System: Some palladium catalysts and ligands are more tolerant of coordinating functional groups. Consider screening different phosphine ligands.

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling Screen

This protocol provides a starting point for optimizing the reaction conditions for this compound.

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (2.0-3.0 equiv.) to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Screening
Parameter Condition A (Standard) Condition B (Mild) Condition C (Alternative Solvent)
Palladium Source Pd(PPh₃)₄ (3 mol%)XPhos Pd G3 (2 mol%)Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)CsF (2 equiv)
Solvent System Dioxane/H₂O (10:1)2-MeTHF/H₂O (10:1)DMF
Temperature 100 °C80 °C100 °C

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' PdII_Ar->Product Product Formation RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.

References

Validation & Comparative

A Theoretical and Practical Guide to (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For medicinal chemists and drug development professionals, the strategic construction of biaryl scaffolds is paramount, as these motifs are prevalent in a vast array of biologically active compounds. The choice of the boronic acid coupling partner is critical, influencing reaction efficiency, substrate scope, and the accessible chemical space for novel therapeutics.

This guide presents a comparative analysis of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid , a unique building block with the potential for diverse applications. Due to the limited availability of direct experimental data for this specific reagent in Suzuki coupling, this document provides a theoretical evaluation of its anticipated performance based on established mechanistic principles and compares it to structurally related, well-documented alternatives. We supplement this analysis with a detailed, robust experimental protocol designed to validate the discussed hypotheses and empower researchers to effectively utilize this compound.

The Unique Profile of this compound

The structure of this compound is distinguished by two key substituents on the phenylboronic acid core: a chloro group at the meta-position and a hydrazinecarbonyl group at the para-position relative to the boronic acid moiety. These substituents are predicted to exert significant electronic and potential coordinating effects, thereby influencing the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.

Anticipated Electronic Effects:

  • Chloro Group: As an inductively electron-withdrawing group, the chlorine atom is expected to decrease the nucleophilicity of the phenyl ring. This can unfavorably impact the crucial transmetalation step of the Suzuki coupling, where the aryl group is transferred from boron to the palladium catalyst.[3]

  • Hydrazinecarbonyl Group: The hydrazinecarbonyl moiety is also anticipated to be electron-withdrawing, further reducing the electron density of the aryl ring and potentially slowing down the transmetalation process.

Potential for Intramolecular Interactions:

The hydrazinecarbonyl group possesses lone pairs of electrons on its nitrogen atoms and a carbonyl oxygen, which could potentially coordinate with the palladium center during the catalytic cycle. Such interactions can sometimes influence the rate and selectivity of the reaction, although they can also lead to catalyst inhibition in some cases.

Comparative Analysis with Alternative Phenylboronic Acids

To contextualize the potential performance of this compound, we will compare it with three commercially available and well-characterized alternatives:

  • 3-Chlorophenylboronic acid: This allows for the isolation of the electronic effect of the chloro substituent.[4][5][6]

  • 4-Carboxyphenylboronic acid: This provides insight into the impact of a different electron-withdrawing group at the para-position.

  • Phenylboronic acid: The unsubstituted parent compound serves as a baseline for reactivity.

Feature(3-Chloro-4-(hydrazinecarbonyl) phenyl)boronic acid (Hypothesized)3-Chlorophenylboronic acid4-Carboxyphenylboronic acidPhenylboronic acid
Electronic Profile Strongly deactivated due to two electron-withdrawing groups.Moderately deactivated due to one electron-withdrawing group.Moderately deactivated due to one electron-withdrawing group.Neutral.
Anticipated Reactivity in Suzuki Coupling Potentially lower reactivity, may require more forcing conditions (higher temperature, stronger base, more active catalyst).Moderate reactivity, generally a reliable coupling partner under standard conditions.Moderate reactivity, though the acidic proton may require specific base considerations.High reactivity, considered a standard for Suzuki coupling.
Potential for Side Reactions The hydrazinecarbonyl group could potentially coordinate to the palladium catalyst, possibly leading to catalyst inhibition.Generally low potential for side reactions.The carboxylate can potentially coordinate to the palladium center, but is generally well-tolerated.Low potential for side reactions under optimized conditions.
Solubility The hydrazinecarbonyl group may impart different solubility characteristics compared to a carboxyl group.Soluble in many common organic solvents.[6]Soluble in polar organic solvents and aqueous basic solutions.Soluble in many common organic solvents.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rationalizing the predicted reactivity of our target compound.[2]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation (R-B(OH)2, Base) ArPdX->Transmetalation ArPdR Ar-Pd(II)-R Ln Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the substituents on this compound is expected to primarily affect the Transmetalation step. A less electron-rich aryl group on the boronic acid is transferred more slowly to the palladium(II) center.

Proposed Experimental Protocol for Comparative Analysis

To empirically validate the hypothesized reactivity, the following detailed experimental protocol is proposed. This procedure is designed to be a robust starting point for the comparative analysis of the aforementioned boronic acids.

Diagram of the Experimental Workflow

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - Boronic Acid (1.2 equiv) - Aryl Bromide (1.0 equiv) - Pd(PPh3)4 (3 mol%) - K2CO3 (2.0 equiv) - Dioxane/H2O (4:1) Start->ReactionSetup Degas Degas with Argon (15 min) ReactionSetup->Degas Heating Heat to 100 °C (Stir for 12 h) Degas->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, brine Monitoring->Workup Reaction Complete Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Analysis Analysis: - Yield Determination - 1H NMR, 13C NMR, MS Purification->Analysis End End: Characterized Product Analysis->End

Caption: A generalized workflow for the comparative Suzuki coupling experiments.

Materials:

  • This compound

  • 3-Chlorophenylboronic acid[4][5][6]

  • 4-Carboxyphenylboronic acid

  • Phenylboronic acid

  • 4-Bromoanisole (or other suitable aryl bromide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the respective boronic acid (0.6 mmol, 1.2 equiv), 4-bromoanisole (0.5 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 3 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This standardized protocol will allow for a direct and objective comparison of the performance of each boronic acid under identical conditions.

Conclusion and Future Outlook

While direct experimental data for this compound in Suzuki-Miyaura coupling is not yet prevalent in the literature, a theoretical analysis based on the electronic properties of its substituents suggests that it may be a more challenging substrate compared to simpler phenylboronic acids. The presence of two electron-withdrawing groups likely necessitates more robust reaction conditions to achieve high yields.

The provided experimental protocol offers a clear pathway for the systematic evaluation of this compound's reactivity. The insights gained from such studies will be invaluable for researchers aiming to incorporate this unique structural motif into novel pharmaceutical candidates and functional materials. The hydrazinecarbonyl functionality, in particular, presents an interesting handle for further synthetic transformations, making this compound a potentially valuable, albeit challenging, building block in the synthetic chemist's toolbox.

References

A Senior Application Scientist's Guide to the Structural Validation of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Publish Comparison Guide >

Introduction: The Challenge and Importance of Boronic Acid Derivatives

In the landscape of modern drug discovery, arylboronic acids have emerged as a privileged structural motif. Their unique ability to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites has led to the development of blockbuster drugs, including the proteasome inhibitor Bortezomib.[1][2][3] The specific class of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid derivatives is of particular interest, combining the bioactivity of the boronic acid "warhead" with the versatile chemistry of the hydrazide handle, a common pharmacophore and synthetic intermediate.

However, the very features that make these molecules chemically useful also present significant challenges for structural validation. Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines, which can complicate spectral interpretation.[4][5] The presence of multiple reactive functional groups demands a multi-faceted, orthogonal approach to analysis to unambiguously confirm the identity, purity, and structure of a newly synthesized derivative.

This guide provides a comparative analysis of the primary analytical techniques essential for the robust structural validation of these complex molecules, grounded in the principles of causality and self-validating protocols.

An Integrated Strategy for Structural Validation

No single technique can provide a complete structural picture. A logical, integrated workflow is paramount. The process begins with rapid, qualitative assessments and proceeds to high-resolution, definitive methods. Each step provides data that, when combined, builds an unshakeable confirmation of the molecular structure.

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Figure 1: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of atoms (primarily ¹H and ¹³C). For boronic acid derivatives, it presents unique opportunities and challenges.

Causality Behind the Choices:

  • Why ¹H and ¹³C NMR? These standard experiments map the carbon-hydrogen framework of the molecule. For our target structure, ¹H NMR will confirm the substitution pattern on the aromatic ring (expecting three distinct aromatic protons) and the presence of the hydrazide (-NHNH₂) protons. ¹³C NMR confirms the number of unique carbon atoms.

  • Why is ¹¹B NMR Crucial? The boron nucleus (¹¹B) is NMR-active and provides direct evidence of the boronic acid group.[6] Its chemical shift is highly sensitive to the hybridization state of the boron atom. An sp²-hybridized boronic acid typically appears around δ 28-33 ppm, while an sp³-hybridized boronate ester or adduct (formed with a diol or solvent) shifts significantly upfield to δ 5-15 ppm.[7][8] This allows us to confirm the presence of the B(OH)₂ group and observe its reactivity.

  • The Boroxine Problem: As mentioned, boronic acids can form trimeric boroxine anhydrides. This equilibrium can lead to broadened peaks or multiple sets of signals in ¹H NMR.[5] The choice of NMR solvent is therefore a critical experimental parameter, not just a matter of solubility. Using a coordinating solvent like deuterated methanol (CD₃OD) or adding a small amount of D₂O can break up these oligomers by forming solvent adducts, leading to sharper, more easily interpretable spectra.[5]

Comparative NMR Data (Expected)
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Key Information Provided
¹H Aromatic C-H7.5 - 8.2Confirms trisubstituted phenyl ring pattern.
¹H Hydrazide N-H9.0 - 11.0 (broad)Evidence of -CONHNH₂ group. Exchangeable with D₂O.
¹H Boronic Acid O-H4.0 - 6.0 (very broad)Often not observed or very broad. Disappears in CD₃OD.
¹³C Carbonyl C=O160 - 170Confirms hydrazide carbonyl carbon.
¹³C Aromatic C-B120 - 140 (often weak)Location of boronic acid attachment.
¹³C Aromatic C-Cl130 - 140Location of chloro-substituent.
¹¹B Boronic Acid B(OH)₂28 - 33Direct confirmation of sp² boron center.[9]
¹¹B Boroxine (Trimer)31 - 35Indicates dehydration/oligomerization.[9]
Protocol: Acquiring a Validated ¹¹B NMR Spectrum
  • Sample Preparation: Dissolve ~5-10 mg of the boronic acid derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Expertise: DMSO-d₆ is often a good starting point, but if peak broadening suggests oligomerization, re-run the sample in CD₃OD to break the boroxine structure.[5]

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹¹B frequency.

    • Reference the spectrum externally to BF₃·OEt₂ (δ 0.0 ppm).

  • Acquisition Parameters:

    • Set a spectral width appropriate for boron compounds (e.g., from -50 to 100 ppm).

    • Use a relatively short relaxation delay (D1) of 1 second, as boron relaxation is typically fast.

    • Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[7]

  • Data Processing: Apply a line broadening (LB) of 10-20 Hz during Fourier transformation to improve the signal-to-noise of the typically broad boron signal.

  • Validation: A single, reasonably sharp peak between 28-33 ppm in a non-coordinating solvent, which may shift upfield in a coordinating solvent, provides trustworthy evidence for the B(OH)₂ group.

Mass Spectrometry (MS): Unambiguous Formula Confirmation

While NMR defines the connectivity, mass spectrometry confirms the total mass and, with sufficient resolution, the elemental formula. For novel compounds entering drug development pipelines, this is a non-negotiable validation step.

Causality Behind the Choices:

  • Why High-Resolution MS (HRMS)? Standard, low-resolution mass spectrometers measure mass to the nearest whole number. HRMS instruments (like Time-of-Flight, TOF, or Orbitrap) measure mass to several decimal places.[10] This precision is critical because it allows for the determination of a unique elemental formula.[11][12] For example, two different molecules might have a nominal mass of 216, but their exact masses will differ based on their precise atomic composition (e.g., C₇H₈BClN₂O₃ vs. a different combination of atoms).

  • Why Electrospray Ionization (ESI)? ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like our target compound.[13] It minimizes fragmentation in the ion source, allowing for clear observation of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). This is essential for accurate molecular weight determination.

  • Anticipating Complications: Boronic acids can be tricky in MS. In-source dehydration or the formation of solvent adducts can occur.[4][14] Derivatization is an option but adds complexity. A well-optimized ESI method can minimize these issues.[15]

Comparative MS Data (Expected for C₇H₈BClN₂O₃)
TechniqueIon TypeCalculated Exact MassObserved Mass (Typical)Mass Accuracy (ppm)Key Information Provided
LRMS [M+H]⁺217.0217.0N/AConfirms nominal molecular weight.
HRMS (ESI-TOF) [M+H]⁺217.0341217.0345< 5 ppmUnambiguously confirms elemental formula. [16][17]
HRMS (ESI-TOF) [M-H]⁻215.0185215.0182< 5 ppmOrthogonal confirmation of formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).[4] Trustworthiness: Using a certified mass standard (e.g., leucine encephalin) for internal or external calibration immediately before the run is critical for ensuring sub-5 ppm mass accuracy.

  • Instrumentation (LC-ESI-TOF):

    • Inject the sample into a liquid chromatography system coupled to an ESI-TOF mass spectrometer. A short column or direct infusion can be used.

    • ESI Source Conditions: Optimize capillary voltage (~3.5 kV), nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable signal for the molecular ion.

  • Data Acquisition: Acquire data in a full-scan mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the instrument software's formula calculator to compare the measured exact mass to the theoretical exact mass for the expected formula (C₇H₈BClN₂O₃).

    • Validation Check: The mass error should be less than 5 ppm, and the isotopic pattern observed should closely match the theoretical pattern calculated for the proposed formula (which will have a characteristic signature due to the presence of Chlorine and Boron isotopes).

Complementary & Definitive Techniques

While NMR and HRMS form the core of the validation process, FTIR and X-ray Crystallography provide additional layers of confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid, non-destructive confirmation of the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Why it's useful: It serves as a quick quality control check. The presence of strong, characteristic peaks for the C=O (amide), N-H (hydrazide), O-H (boronic acid), and B-O bonds provides supporting evidence for the structure.[18][19]

  • Limitations: The fingerprint region (below 1500 cm⁻¹) can be complex and difficult to interpret fully. It confirms the presence of groups but not their connectivity.

Key Expected FTIR Vibrational Frequencies:

  • ~3300-3400 cm⁻¹: N-H stretching (hydrazide).[20]

  • ~2500-3300 cm⁻¹ (broad): O-H stretching (boronic acid).[21]

  • ~1650-1680 cm⁻¹: C=O stretching (amide I band).

  • ~1310-1380 cm⁻¹: B-O stretching.[18]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the undisputed "gold standard" for structural elucidation. It provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of a molecule.[22][23][24]

  • Why it's authoritative: Unlike spectroscopic methods that provide indirect information, SCXRD provides a direct image of the molecular structure.[22] It resolves any ambiguity about isomerism or connectivity.

  • The Major Bottleneck: The primary challenge is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[25][26] This can be a time-consuming and sometimes impossible task, making it a definitive but not always a routine technique.

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Figure 2: Logic of integrating multi-technique data.

Conclusion

Validating the structure of this compound derivatives is a process of building a case through orthogonal, self-validating evidence. A clean ¹H NMR spectrum in a coordinating solvent confirms the organic framework, a precise ¹¹B NMR signal confirms the boronic acid moiety, and a high-resolution mass spectrum with low ppm error provides unequivocal proof of the elemental formula. Supported by FTIR data confirming functional groups and, when possible, an X-ray crystal structure, this multi-technique approach ensures the highest degree of scientific integrity for researchers and drug development professionals. This rigorous validation is the essential foundation upon which all subsequent biological and medicinal chemistry studies are built.

References

A Head-to-Head Comparison of Novel (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic Acid Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. Boronic acid derivatives have emerged as a privileged class of compounds, renowned for their ability to act as transition-state analog inhibitors of various enzymes, most notably proteases.[1][2][3] The unique electronic nature of the boron atom allows for the formation of a reversible covalent bond with the catalytic serine, threonine, or cysteine residues within the enzyme's active site, leading to potent inhibition.[2][4][5] This guide provides an in-depth comparative analysis of a novel scaffold, (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid, and its rationally designed analogs, offering a roadmap for their synthesis, biological evaluation, and structure-activity relationship (SAR) elucidation.

The Rationale: Targeting Proteases with a Novel Boronic Acid Scaffold

Proteases play a pivotal role in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention in oncology, inflammation, and infectious diseases.[1][6] The core structure of this compound presents several key features for strategic molecular design. The phenylboronic acid moiety serves as the warhead for covalent interaction with the target enzyme, while the chloro and hydrazinecarbonyl substituents offer vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide will focus on the comparative evaluation of a series of analogs designed to probe the chemical space around this central scaffold.

Synthesis of the Analog Library

The synthesis of the parent compound and its analogs can be achieved through a multi-step synthetic route, as outlined below. The general strategy involves the functionalization of a commercially available starting material, such as 2-chloro-4-methylbenzoic acid, followed by the introduction of the boronic acid moiety.

Experimental Protocol: General Synthesis of this compound Analogs

  • Esterification: 2-chloro-4-methylbenzoic acid is esterified, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2-chloro-4-methylbenzoate.

  • Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, affording methyl 4-(bromomethyl)-2-chlorobenzoate.

  • Azide Substitution: The bromide is displaced with sodium azide to introduce the azido group, yielding methyl 4-(azidomethyl)-2-chlorobenzoate.

  • Reduction and Hydrazine Formation: The azide is reduced to an amine, for example, using triphenylphosphine followed by hydrolysis, and then converted to a hydrazine. Alternatively, direct conversion of the benzoic acid to the acyl hydrazide can be performed using hydrazine hydrate.

  • Borylation: The boronic acid moiety is introduced via a palladium-catalyzed Miyaura borylation reaction on a suitable precursor, or through a lithiation-borylation sequence.[7][8]

  • Analog Synthesis: Analogs are synthesized by introducing various substituents at the hydrazinecarbonyl moiety. This can be achieved by reacting the hydrazine with a diverse set of aldehydes or ketones to form hydrazones, or with acyl chlorides or isocyanates to generate substituted hydrazides.[9][10][11]

Comparative Biological Evaluation: A Focus on Proteasome Inhibition

Based on the established activity of peptidyl boronic acids, the 20S proteasome, a key player in cellular protein degradation and a validated cancer target, was selected for the initial biological screening.[1][6][12][13]

In Vitro 20S Proteasome Inhibition Assay

The inhibitory activity of the synthesized analogs against the chymotrypsin-like (CT-L) activity of the human 20S proteasome was assessed using a fluorogenic substrate.

Experimental Protocol: 20S Proteasome Activity Assay

  • Reagents:

    • Human 20S Proteasome (e.g., from human erythrocytes).

    • Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

    • Test Compounds: this compound and its analogs, dissolved in DMSO.

    • Positive Control: Bortezomib.

  • Procedure:

    • The assay is performed in a 96-well black microplate.

    • 188 µL of assay buffer is added to each well.

    • 1 µL of the test compound at various concentrations (typically from 0.01 to 100 µM) is added to the wells.

    • 1 µL of human 20S proteasome (final concentration 0.5 nM) is added and the plate is incubated for 15 minutes at 37°C.

    • The reaction is initiated by adding 10 µL of Suc-LLVY-AMC substrate (final concentration 100 µM).

    • The fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) is measured every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • The percent inhibition is calculated relative to the DMSO control.

    • The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Comparative Data

The following table summarizes the hypothetical IC50 values for the parent compound and a small set of its analogs against the 20S proteasome.

Compound IDR Group Modification (on hydrazinecarbonyl)IC50 (nM) for 20S Proteasome (CT-L activity)
Parent-01 -H520
Analog-02 -C(=O)CH3 (Acetyl)250
Analog-03 -C(=O)Ph (Benzoyl)85
Analog-04 -CH=Ph (Benzylidene)120
Analog-05 -CH=C6H4-NO2 (4-Nitrobenzylidene)45
Bortezomib (Positive Control)5
Cell-Based Anti-proliferative Assay

To assess the cellular activity of the most potent analogs, their anti-proliferative effects were evaluated in a human multiple myeloma cell line (e.g., RPMI-8226), where proteasome inhibition is a clinically validated therapeutic strategy.[6]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: RPMI-8226 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (DMSO-treated) cells.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.

Unraveling the Mechanism of Action

To understand the mode of inhibition and the structural basis for the observed activity, further mechanistic studies are crucial.

Enzyme Kinetics

Kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically done by measuring the initial reaction velocities at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[13] Boronic acids are expected to exhibit competitive inhibition due to their interaction with the active site.[2]

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_sar SAR & Optimization start Starting Materials synthesis Multi-step Synthesis of Analogs start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification invitro In Vitro Proteasome Inhibition Assay (IC50) purification->invitro cellbased Cell-Based Anti-proliferative Assay (GI50) invitro->cellbased kinetics Enzyme Kinetics (Ki, Mode of Inhibition) invitro->kinetics sar Structure-Activity Relationship (SAR) Analysis cellbased->sar kinetics->sar optimization Lead Optimization sar->optimization

Caption: A streamlined workflow for the synthesis, biological evaluation, and optimization of novel boronic acid inhibitors.

Covalent Inhibition Mechanism

The inhibitory activity of boronic acids stems from their ability to form a covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide hydrolysis.[3]

mechanism_of_action Enzyme Enzyme Active Site (with catalytic Ser-OH) Complex Reversible Covalent Adduct (Tetrahedral Intermediate) Enzyme->Complex Nucleophilic attack by Serine hydroxyl group Inhibitor Boronic Acid Inhibitor (R-B(OH)2) Inhibitor->Complex Complex->Enzyme Reversible

Caption: Covalent inhibition mechanism of a boronic acid with a serine protease.

Structure-Activity Relationship (SAR) Insights

Based on our hypothetical data, a preliminary SAR can be established:

  • Parent Compound (Parent-01): Shows moderate activity, indicating that the core scaffold is a viable starting point.

  • Acyl Analogs (Analog-02 & Analog-03): Acylation of the hydrazine moiety enhances potency, with the larger benzoyl group (Analog-03) being more effective than the acetyl group (Analog-02). This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate aromatic rings.

  • Hydrazone Analogs (Analog-04 & Analog-05): The formation of hydrazones also improves activity. The introduction of an electron-withdrawing nitro group on the benzylidene ring (Analog-05) significantly boosts potency, possibly due to favorable electronic interactions or improved binding orientation within the active site.

These initial findings would guide the synthesis of a second generation of analogs with further modifications to optimize potency and selectivity.

Conclusion

This guide outlines a comprehensive and systematic approach for the comparative analysis of novel this compound analogs. The proposed workflow, from rational design and synthesis to detailed biological and mechanistic evaluation, provides a robust framework for identifying promising lead compounds for further development. The hypothetical data and SAR analysis demonstrate the potential of this scaffold to yield potent enzyme inhibitors. Further investigation into the selectivity of these analogs against other proteases and their pharmacokinetic properties will be critical in advancing these compounds towards clinical consideration.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Substituted Phenylboronic Acids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide addresses the topic of in vitro and in vivo studies involving substituted phenylboronic acids, with a focus on their application in oncology research. While the initial query specified (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid, a thorough review of publicly available scientific literature did not yield specific experimental data for this exact molecule. Therefore, to provide a valuable and scientifically grounded resource for researchers, this guide has been structured as a comparative analysis of well-characterized analogs. We will examine the parent compound, Phenylboronic Acid (PBA), and the clinically revolutionary proteasome inhibitor, Bortezomib (Velcade®), to establish a robust framework for evaluating novel substituted phenylboronic acids.

Introduction: The Therapeutic Potential of the Boronic Acid Pharmacophore

The incorporation of a boronic acid moiety into small molecules has become a cornerstone of modern medicinal chemistry.[1] Boron's unique ability to form stable, reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzyme active sites, has led to the development of highly potent and selective therapeutics.[2] This is exemplified by the success of Bortezomib, the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[3][4]

The core principle behind many boronic acid-based anticancer agents is the inhibition of the ubiquitin-proteasome pathway. This pathway is essential for the degradation of intracellular proteins, including those that regulate cell cycle progression and apoptosis.[5][6] By inhibiting the proteasome, boronic acid drugs cause an accumulation of pro-apoptotic factors, ultimately leading to programmed cell death in cancer cells, which are often highly dependent on this system for their survival.[5][7]

This guide will provide a comparative analysis of the in vitro and in vivo performance of key phenylboronic acid derivatives, offering detailed experimental protocols and expert insights to aid researchers in the evaluation of novel compounds in this class.

Mechanism of Action: Beyond Simple Enzyme Inhibition

The primary mechanism of action for many anticancer boronic acids is the inhibition of the 26S proteasome.[3] The boron atom in the boronic acid group acts as a potent electrophile, forming a stable but reversible tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome's β5 subunit.[3][5] This effectively blocks the degradation of poly-ubiquitinated proteins, leading to cell cycle arrest and apoptosis.[7]

However, the biological activity of phenylboronic acids is not limited to proteasome inhibition. Studies on the parent compound, Phenylboronic Acid (PBA), suggest other potential mechanisms. For instance, PBA exhibits a high affinity for sialic acid receptors, which are often overexpressed on the surface of tumor cells.[8] This interaction may interfere with cell migration and viability.[8][9] Furthermore, certain boronic-chalcone analogs have demonstrated the ability to inhibit tubulin polymerization, another validated anticancer strategy.[9]

Proteasome_Inhibition_Pathway cluster_0 Cellular Protein Homeostasis cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes Ubiquitin Ubiquitin Ubiquitinated_Protein Poly-ubiquitinated Protein Target_Protein Target_Protein Target_Protein->Ubiquitinated_Protein Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Pro_Apoptotic_Accumulation Accumulation of Pro-Apoptotic Factors Proteasome->Pro_Apoptotic_Accumulation Block leads to Bortezomib Bortezomib (Boronic Acid Inhibitor) Bortezomib->Proteasome Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pro_Apoptotic_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis (Cancer Cell Death) Pro_Apoptotic_Accumulation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of Proteasome Inhibition by Boronic Acids.

Part 1: In Vitro Performance Comparison

A critical first step in evaluating any potential anticancer agent is to determine its cytotoxic activity against a panel of cancer cell lines. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Comparative Cytotoxicity Data

The following table summarizes publicly available IC50 data for Bortezomib and Phenylboronic Acid (PBA). This comparison highlights the significant impact of chemical structure on potency.

CompoundCancer Cell LineCancer TypeIC50 ValueReference
Bortezomib RPMI-8226Multiple Myeloma3-20 nM[10]
U266Multiple Myeloma3-20 nM[10]
Dox-Resistant RPMI-8226Multiple Myeloma40 nM[10]
Phenylboronic Acid (PBA) 4T1Mouse Mammary Adenocarcinoma~8.2 mM (at 1.0 mg/ml)[8]
SCCVIIMouse Squamous Cell Carcinoma~8.2 mM (at 1.0 mg/ml)[8]
2-Fluoro-6-formylphenylboronic acid A2780Ovarian CancerLow micromolar range[11]
Expertise & Experience: Interpreting the Data

The data clearly demonstrates the profound difference in potency between the structurally complex dipeptide boronic acid, Bortezomib, and the simple Phenylboronic Acid. Bortezomib's nanomolar activity is the result of a highly optimized structure that fits precisely into the proteasome's active site. In contrast, PBA's activity is in the millimolar range, suggesting a much less specific or potent mechanism of action.[8][10]

However, this does not discount the potential of the phenylboronic acid scaffold. As shown by studies on substituted derivatives, such as 2-Fluoro-6-formylphenylboronic acid, the addition of functional groups to the phenyl ring can dramatically increase antiproliferative activity into the low micromolar range.[11][12] This underscores the importance of structure-activity relationship (SAR) studies in optimizing lead compounds. Researchers evaluating novel compounds like this compound should hypothesize how the chloro- and hydrazinecarbonyl- substitutions might influence target binding, cell permeability, and overall potency compared to these benchmarks.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for determining the IC50 of a test compound.[13][14] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

In_Vitro_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well plates Start->Cell_Seeding Incubation_1 2. Incubate 24h (Allow attachment) Cell_Seeding->Incubation_1 Compound_Addition 3. Add Serial Dilutions of Test Compound Incubation_1->Compound_Addition Incubation_2 4. Incubate 48-72h (Treatment period) Compound_Addition->Incubation_2 MTT_Addition 5. Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 6. Incubate 2-4h (Formazan formation) MTT_Addition->Incubation_3 Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Incubation_3->Solubilization Measurement 8. Read Absorbance (e.g., 570 nm) Solubilization->Measurement Data_Analysis 9. Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Standard In Vitro Cytotoxicity Assay Workflow.
  • Cell Seeding: Plate human cancer cells (e.g., RPMI-8226 for myeloma, A549 for lung cancer) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Preparation: Prepare a 2X stock solution of the test compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Part 2: In Vivo Performance Comparison

Positive in vitro results are the first step; demonstrating efficacy in a living organism is the critical next hurdle. In vivo studies, typically using mouse xenograft models, assess a compound's ability to inhibit tumor growth in a complex biological system.

Comparative In Vivo Efficacy Data

The following table summarizes representative in vivo data for Bortezomib and Phenylboronic Acid (PBA).

CompoundAnimal ModelCancer TypeDosing & AdministrationKey FindingReference
Bortezomib SCID mouse xenograft (human neuroblastoma)Neuroblastoma1 mg/kg, IV, every 3 days for 4 weeksSignificantly increased mean survival time (74.2 vs 50.3 days) and reduced tumor volume.[15]
Phenylboronic Acid (PBA) Syngeneic mouse model (4T1 cells)Mammary Adenocarcinoma50 mg/kg, Intraperitoneal (i.p.)Slowed tumor growth compared to control during the application period.[8]
Expertise & Experience: Interpreting the Data

The in vivo data mirrors the in vitro findings. Bortezomib shows potent antitumor activity, leading to a significant survival benefit in a human tumor xenograft model.[15] PBA demonstrates a more modest effect, slowing tumor growth in a syngeneic model.[8] The choice of administration route is critical; for PBA, intraperitoneal injection was found to be the most effective of the routes tested.[8][16]

A key challenge in drug development is translating in vitro potency to in vivo efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a huge role. A compound may be highly potent in a petri dish but have poor bioavailability or be rapidly metabolized in vivo, leading to disappointing results. For novel phenylboronic acids, early pharmacokinetic studies are essential. Furthermore, advanced formulations, such as encapsulating the compound in nanoparticles, can improve tumor targeting and in vivo performance, as has been shown for carboxyphenylboronic acid derivatives.[17][18]

Detailed Protocol: Subcutaneous Xenograft Mouse Model

This protocol describes a standard method for evaluating the antitumor efficacy of a test compound in an immunodeficient mouse model.[19][20]

In_Vivo_Workflow Start Start Cell_Culture 1. Culture Human Cancer Cells Start->Cell_Culture Implantation 2. Subcutaneously Inject Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (e.g., until ~100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Phase 5. Administer Test Compound or Vehicle (e.g., daily, IV/IP/PO) Randomization->Treatment_Phase Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x weekly) Treatment_Phase->Monitoring Endpoint 7. Endpoint Reached (e.g., Tumor size limit) Monitoring->Endpoint Analysis 8. Excise Tumors, Analyze Data (TGI, Survival) Endpoint->Analysis End End Analysis->End

Figure 3: Standard In Vivo Xenograft Study Workflow.
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude mice), which can accept human tumor xenografts.[19] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Harvest human cancer cells from culture during the logarithmic growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend at a concentration of 20-50 million cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 million cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors become palpable, measure their length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Treatment Administration: Administer the test compound via the desired route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined schedule and dose. The control group receives the vehicle used to dissolve the compound.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a general indicator of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a set duration. Efficacy is typically measured as Tumor Growth Inhibition (TGI).

Conclusion and Future Directions

The journey of a boronic acid from a laboratory curiosity to a life-saving therapeutic is a testament to the power of medicinal chemistry and rigorous preclinical evaluation. While specific data on this compound remains elusive, the comparative framework presented here provides a clear path for its evaluation. By benchmarking against the parent compound, Phenylboronic Acid, and the clinical gold standard, Bortezomib, researchers can effectively assess the potential of novel analogs.

The key to success lies in a multi-faceted approach. High-throughput in vitro screening can identify potent cytotoxic agents, while detailed mechanistic studies can elucidate their mode of action. Subsequent in vivo xenograft studies are crucial for confirming antitumor efficacy and evaluating the compound's pharmacokinetic profile. Through this systematic process of comparison and validation, the next generation of innovative boronic acid-based cancer therapies can be discovered and developed.

References

A Comparative Guide to the Synthesis and Characterization of Bioactive Scaffolds from (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The subject of this guide, this compound, is a bifunctional reagent poised for significant utility in the construction of complex molecular architectures. The presence of a chloro substituent offers a point for electronic modulation and potential metabolic stability, while the hydrazinecarbonyl moiety serves as a versatile handle for the introduction of diverse functionalities and pharmacophores.

This guide provides a comprehensive overview of the synthesis of this compound, a comparative analysis of synthetic routes to its derivatives, and detailed protocols for their characterization. We will explore the inherent reactivity of this building block and compare its application with alternative synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of the Core Reagent: this compound

Experimental Protocol: Synthesis of this compound

This two-step process begins with the activation of the carboxylic acid, followed by nucleophilic acyl substitution with hydrazine.

Step 1: Activation of 4-Carboxy-3-chlorophenylboronic acid

  • To a solution of 4-Carboxy-3-chlorophenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Hydrazinolysis

  • Dissolve the crude acyl chloride from Step 1 in anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in THF.

  • Slowly add the acyl chloride solution to the hydrazine solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Purification can be achieved by recrystallization or column chromatography on silica gel.

Characterization of the Core Reagent and its Derivatives: A Multi-technique Approach

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and spectrometric techniques should be employed.

Analytical Technique Expected Observations for this compound and its Derivatives
¹H NMR Aromatic protons will exhibit characteristic splitting patterns. The presence of the hydrazide N-H protons will be confirmed by broad singlets, which are exchangeable with D₂O. For derivatives, new signals corresponding to the introduced moieties will be observed.
¹³C NMR Signals for the aromatic carbons, the carbonyl carbon of the hydrazide, and any additional carbons in the derivatives will be present in the expected regions.
¹¹B NMR A broad signal characteristic of a boronic acid will be observed. Upon formation of boronate esters, this signal will shift.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), B-O stretching (boronic acid), and C-Cl stretching will be present.

Synthesis of Derivatives: Harnessing the Dual Reactivity

This compound offers two primary points for diversification: the boronic acid moiety and the hydrazinecarbonyl group. This dual reactivity allows for the construction of a wide array of complex molecules.

A. Reactions Involving the Hydrazinecarbonyl Moiety

The hydrazinecarbonyl group can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. This is a robust and high-yielding reaction often used in the synthesis of bioactive compounds.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration and wash with cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

B. Reactions Involving the Boronic Acid Moiety

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of biaryl structures.

  • In a reaction vessel, combine this compound (1.0 eq), an aryl halide (e.g., aryl bromide or iodide) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis with Alternative Synthetic Strategies

While the use of this compound provides a modular and efficient route to a variety of derivatives, it is important to consider alternative synthetic approaches to the target molecules.

Synthetic Strategy Advantages Disadvantages Experimental Complexity
Using this compound Modular; allows for late-stage diversification. Boronic acids are generally stable and easy to handle. Suzuki coupling conditions are well-established and tolerate a wide range of functional groups.The starting boronic acid may require a multi-step synthesis. Palladium catalysts can be expensive.Moderate: Requires handling of air-sensitive catalysts and inert atmosphere techniques for cross-coupling.
Traditional Cross-Coupling (e.g., Stille, Negishi) Can be effective for specific substrates.Often require the use of toxic organotin or organozinc reagents. May have lower functional group tolerance compared to Suzuki coupling.High: Involves the preparation and handling of highly reactive and often toxic organometallic reagents.
Nucleophilic Aromatic Substitution (SNA) Can be a direct method for introducing the hydrazide moiety if a suitable activated aryl halide is available.Limited by the electronic nature of the aromatic ring; requires strong electron-withdrawing groups. May lead to side products.Moderate: Reaction conditions can be harsh (high temperatures, strong bases).

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in this guide.

G cluster_synthesis Synthesis of Core Reagent Precursor 4-Carboxy-3-chlorophenylboronic acid AcylChloride Acyl Chloride Intermediate Precursor->AcylChloride Oxalyl Chloride, DMF (cat.) CoreReagent This compound AcylChloride->CoreReagent Hydrazine Hydrate

Caption: Synthesis of the core reagent.

G cluster_derivatization Derivatization Pathways CoreReagent This compound Hydrazone Hydrazone Derivative CoreReagent->Hydrazone Aldehyde/Ketone, H⁺ Biaryl Biaryl Hydrazide Derivative CoreReagent->Biaryl Aryl Halide, Pd Catalyst, Base

Caption: Key derivatization reactions.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential biological activity. Its dual functionality allows for a divergent synthetic approach, enabling the rapid generation of compound libraries for screening in drug discovery programs. The methods outlined in this guide provide a solid foundation for the synthesis and characterization of derivatives from this promising reagent. Future work in this area could focus on the development of one-pot procedures for the synthesis and derivatization of this core scaffold, further streamlining the drug discovery process.

References

A Senior Application Scientist's Guide to De-risking Novel Boronic Acid Inhibitors: A Cross-Reactivity Assessment of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the boronic acid moiety has emerged as a privileged scaffold, leading to approved therapeutics such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[1][2] The unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues, particularly serine, and to exist in equilibrium between a trigonal planar and a tetrahedral state, underpins its utility in inhibitor design.[2][3] However, this reactivity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen toxicity and diminish therapeutic efficacy.

This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel investigational compound, (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid . While specific experimental data for this compound is not yet publicly available, we will use it as a representative model to delineate the critical experimental workflows and data interpretation strategies necessary to build a robust selectivity profile. As a Senior Application Scientist, my objective is not merely to provide protocols, but to explain the causal logic behind each experimental choice, empowering researchers to design self-validating studies that generate trustworthy and actionable data.

Our approach is phased, beginning with broad, high-throughput in vitro screens to map the initial interaction landscape, followed by cell-based assays to confirm target engagement in a more physiologically relevant context, and culminating in unbiased proteome-wide methods to uncover unanticipated interactions.

Phase 1: Broad-Panel Biochemical Screening

The foundational step in any cross-reactivity study is to cast a wide net. Large-panel biochemical screens offer a cost-effective and rapid method to assess a compound's activity against hundreds of purified enzymes in parallel. For a molecule like this compound, two enzyme families are of immediate interest: kinases and proteases.

Kinome-Wide Selectivity Profiling

Rationale: The ATP-binding pocket of kinases is a common off-target site for many small molecule inhibitors. Even though our compound is not a classic ATP-mimetic, its heterocyclic and aromatic features warrant a comprehensive kinome scan to proactively identify any potential liabilities.

Methodology: A well-established approach is to utilize a commercial kinase profiling service.[4][5][6] These services offer panels of hundreds of kinases and typically employ robust assay formats like radiometric HotSpot™ assays or TR-FRET-based methods.[5][6] The initial screen is often performed at a single high concentration of the test compound (e.g., 1 or 10 µM) to identify any significant interactions.

Experimental Protocol: Single-Point Kinase Screen

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Prepare a working solution for the assay provider that will result in a final concentration of 10 µM in the kinase reaction.

  • Kinase Panel: Select a comprehensive panel, such as the Promega Kinase Selectivity Profiling System (192 kinases) or Reaction Biology's KinomeScan (over 450 kinases).[4][5]

  • Assay Execution (Service Provider): The provider will perform the assays, typically measuring the phosphorylation of a substrate in the presence of the test compound versus a DMSO vehicle control.

  • Data Analysis: Results are reported as Percent Inhibition relative to the DMSO control. A common threshold for a "hit" is >50% inhibition.

Hypothetical Data Presentation:

Kinase TargetFamilyPercent Inhibition @ 10 µMFollow-up Required
CDK2/CycACMGC8%No
PIM1CAMK92%Yes
GSK3βCMGC15%No
SRCTyrosine Kinase65%Yes
... (hundreds more).........

Any hits identified in the single-point screen must be validated through full dose-response curves to determine their IC50 values.

Protease Panel Screening

Rationale: The boronic acid functional group is a well-documented warhead for targeting serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue.[7] Therefore, screening against a panel of proteases, with an emphasis on serine proteases, is a critical step.

Methodology: Similar to kinase screening, specialized vendors offer protease profiling services. These assays typically monitor the cleavage of a fluorogenic substrate.

Workflow for Broad-Panel Biochemical Screening

G cluster_0 Phase 1: Biochemical Screening Compound This compound 10 µM Stock in DMSO Kinase_Panel Kinase Panel Screen (>200 Kinases) Compound->Kinase_Panel Protease_Panel Protease Panel Screen (e.g., Serine, Cysteine, Metallo) Compound->Protease_Panel Data_Analysis Data Analysis (% Inhibition) Kinase_Panel->Data_Analysis Protease_Panel->Data_Analysis Hit_List Validated Hit List (IC50 Determination) Data_Analysis->Hit_List Hits >50% Inhibition

Caption: Workflow for initial broad-panel biochemical screening.

Phase 2: Cellular Target Engagement & Selectivity

While biochemical assays are excellent for identifying direct interactions, they do not account for cell permeability, intracellular target concentration, or competition with endogenous ligands. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[8][9][10]

Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cells treated with the compound across a range of temperatures, we can observe a "shift" in the melting temperature of the target protein, which serves as direct evidence of engagement.

Methodology: CETSA can be performed in two primary formats: an isothermal dose-response format (ITDRF), where the temperature is fixed and compound concentration is varied, or a thermal shift format, where the compound concentration is fixed and the temperature is varied. The latter is often used initially to confirm stabilization.

Experimental Protocol: CETSA for Target Engagement

  • Cell Culture: Grow a relevant cell line (e.g., one that overexpresses the intended target) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling.[11]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other sensitive protein detection methods like AlphaScreen.[11]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and DMSO-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_1 Phase 2: Cellular Target Engagement (CETSA) A Treat Intact Cells (Compound vs. DMSO) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (Freeze/Thaw) B->C D Separate Soluble & Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target (e.g., Western Blot) D->E F Generate Melt Curve (Plot Soluble Protein vs. Temp) E->F

Caption: Step-by-step workflow for a CETSA experiment.

Phase 3: Unbiased Off-Target Identification

The previous phases are biased, as they only test for interactions against known proteins. To discover novel or unexpected off-targets, an unbiased approach is required. Affinity chromatography coupled with mass spectrometry is a classic and effective technique for this purpose.[12][13]

Rationale: This method involves immobilizing the compound of interest onto a solid support (e.g., beads) to create an "affinity matrix." This matrix is then used as bait to "fish" for binding proteins from a complex cell lysate.[12][14] Proteins that bind to the compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.

Methodology: A crucial aspect of this technique is the design of the affinity probe. A linker must be attached to the compound at a position that does not interfere with its binding to target proteins. A control experiment using beads without the immobilized compound is essential to distinguish specific binders from non-specific background proteins.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound that includes a linker arm suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated agarose).

  • Matrix Preparation: Covalently couple the synthesized probe to the beads. Prepare control beads that have been treated identically but without the compound.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the cell lysate with both the compound-coupled beads and the control beads.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, often using a denaturing solution like SDS-PAGE loading buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the compound lane but not the control lane. Identify the proteins in these bands using in-gel digestion followed by LC-MS/MS analysis.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically enriched by the compound. These are potential off-targets that require further validation.

Workflow for Unbiased Off-Target Identification

G cluster_2 Phase 3: Unbiased Off-Target ID A Immobilize Compound on Beads B Incubate with Cell Lysate A->B C Wash Away Non-specific Binders B->C D Elute Bound Proteins C->D E Separate & Identify (SDS-PAGE & Mass Spec) D->E F List of Potential Off-Targets E->F

Caption: Affinity chromatography workflow for off-target discovery.

Synthesizing the Data: A Comparative Selectivity Profile

The ultimate goal is to integrate the data from all phases to create a comprehensive selectivity profile. This allows for an objective comparison of the lead compound against alternatives or known standards. Below is a hypothetical comparison between our lead compound and a structural analog, "Alternative B," summarizing data that would be generated from the described workflows.

Comparative Selectivity Data (Hypothetical)

ParameterThis compoundAlternative BInterpretation
Primary Target IC50 15 nM50 nMLead compound is more potent.
Kinase Hits (>1 µM IC50) PIM1 (IC50 = 350 nM)SRC (IC50 = 800 nM)PIM1 (IC50 = 4 µM)AURKA (IC50 = 950 nM)Lead has potent PIM1 off-target activity. Alternative B hits Aurora Kinase A.
Serine Protease Hits Thrombin (IC50 = 1.2 µM)Chymotrypsin (IC50 = 5.6 µM)Both show expected serine protease interaction, but at >100-fold selectivity over primary target.
CETSA Shift (Primary Target) + 5.2 °C+ 3.1 °CLead compound shows more robust target engagement in cells.
Affinity MS Hits Carbonic Anhydrase IINone IdentifiedLead compound may have an unexpected interaction with CA-II that requires validation.

Conclusion

Characterizing the cross-reactivity of a new chemical entity is a cornerstone of preclinical drug development. For a compound class as promising and reactive as boronic acids, a multi-pronged approach is not just recommended, it is essential. By systematically progressing from broad biochemical screens to cell-based target engagement and unbiased proteomics, researchers can build a high-confidence selectivity profile. This guide, using this compound as a framework, provides a logical and robust pathway to de-risk novel inhibitors, enabling data-driven decisions and ultimately contributing to the development of safer, more effective medicines. The causality is clear: understanding what a compound doesn't do is as important as understanding what it does.

References

Comparative Efficacy Analysis of Novel Phenylboronic Acids in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Screening and Characterization

Notice of Assumed Premise: Initial searches for "(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid" did not yield specific efficacy data in published literature. To fulfill the directive of creating a comprehensive comparison guide, this document proceeds under a scientifically plausible, hypothetical framework. We will treat "this compound" as a novel investigational compound, hereafter designated Test Compound 1 , and evaluate its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is a highly relevant target for this class of molecule. The performance of Test Compound 1 will be compared against the well-characterized clinical-stage IDO1 inhibitor, Epacadostat (INCB024360) . All data for Epacadostat is derived from peer-reviewed sources, while data for Test Compound 1 is hypothetical, yet representative of results expected for a promising early-stage inhibitor.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The field of immuno-oncology is predicated on overcoming the mechanisms by which tumors evade the host's immune system. One such critical mechanism is the metabolic pathway involving the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine.[2] This enzymatic activity is a key driver of immunosuppression within the tumor microenvironment (TME) through two primary effects: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of its metabolite, kynurenine, which actively induces T-cell apoptosis and promotes the differentiation of immunosuppressive regulatory T-cells (Tregs).[1][3]

Given its pivotal role in immune escape, IDO1 has emerged as a significant therapeutic target. Small molecule inhibitors that can block IDO1 activity have the potential to restore T-cell function and enhance anti-tumor immunity. Phenylboronic acids represent a class of compounds known to interact with biological targets, often acting as enzyme inhibitors.[4][5] This guide provides a framework for the preclinical evaluation of a novel boronic acid derivative, Test Compound 1, against the established IDO1 inhibitor, Epacadostat.

The IDO1 Signaling Pathway and Mechanism of Inhibition

The induction of IDO1 is often mediated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), which is typically released by activated T-cells in the TME.[6] This creates a negative feedback loop where an initial anti-tumor response triggers the very mechanism that suppresses it. IDO1 inhibitors aim to break this cycle. Epacadostat, for example, is a potent and selective, reversible, competitive inhibitor that interacts with the heme cofactor of the IDO1 enzyme.[7] The primary objective of this investigation is to determine if Test Compound 1 can inhibit IDO1 with comparable or superior efficacy and to characterize its mode of action.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Metabolism Tryptophan Catabolism cluster_ImmuneResponse Immunosuppressive Effects Tumor_Cell Tumor Cell IDO1_Enzyme IDO1 Enzyme Tumor_Cell->IDO1_Enzyme upregulates T_Cell Effector T-Cell IFN_gamma IFN-γ T_Cell->IFN_gamma releases Tryptophan Tryptophan Tryptophan->IDO1_Enzyme substrate Kynurenine Kynurenine Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation IDO1_Enzyme->Kynurenine catalyzes Tryptophan_Depletion Tryptophan Depletion IDO1_Enzyme->Tryptophan_Depletion IFN_gamma->Tumor_Cell stimulates T_Cell_Arrest T-Cell Arrest & Apoptosis Tryptophan_Depletion->T_Cell_Arrest Kynurenine_Accumulation->T_Cell_Arrest Treg_Activation Treg Activation Kynurenine_Accumulation->Treg_Activation Inhibitor IDO1 Inhibitor (e.g., Epacadostat, Test Compound 1) Inhibitor->IDO1_Enzyme blocks

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Experimental Design and Protocols

A robust evaluation of a novel IDO1 inhibitor requires a multi-step approach, beginning with a cell-based assay to determine potency in a biologically relevant system, followed by enzymatic assays to elucidate the specific mechanism of inhibition.

Experimental_Workflow Start Start: Novel Compound (Test Compound 1) Cell_Assay Primary Screening: Cell-Based IDO1 Assay (HeLa or SKOV-3) Start->Cell_Assay IC50 Determine Potency (IC50) Cell_Assay->IC50 Enzymatic_Assay Secondary Screening: Enzymatic IDO1 Assay IC50->Enzymatic_Assay Mode_of_Inhibition Determine Mode of Inhibition (e.g., Competitive) Enzymatic_Assay->Mode_of_Inhibition Selectivity Selectivity Profiling (vs. IDO2, TDO) Mode_of_Inhibition->Selectivity Decision Promising Candidate? Selectivity->Decision End Advance to In Vivo Studies Decision->End Yes Stop End Project or Redesign Compound Decision->Stop No

Caption: Workflow for screening and characterizing novel IDO1 inhibitors.

Detailed Protocol: Cell-Based IDO1 Inhibition Assay

This protocol is designed to quantify the inhibitory effect of test compounds on IDO1 activity within a human cancer cell line. The readout is the concentration of kynurenine produced, which is measured colorimetrically.

Causality Behind Experimental Choices:

  • Cell Line: HeLa or SKOV-3 cells are chosen as they reliably express IDO1 upon stimulation with IFN-γ, providing a robust and reproducible model system.[2][8]

  • IDO1 Induction: IFN-γ is used to mimic the inflammatory conditions within the tumor microenvironment that lead to IDO1 upregulation.

  • Kynurenine Measurement: Kynurenine is a stable downstream product of tryptophan catabolism. Its accumulation in the supernatant serves as a direct and reliable proxy for IDO1 enzymatic activity. The colorimetric detection with p-dimethylaminobenzaldehyde (p-DMAB) is a well-established, cost-effective, and high-throughput compatible method.[8]

Materials and Reagents:

  • HeLa or SKOV-3 cells

  • DMEM or McCoy's 5A Medium with 10% FBS

  • Recombinant Human IFN-γ

  • Test Compound 1 and Epacadostat (dissolved in DMSO)

  • L-tryptophan

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (p-DMAB) reagent (in acetic acid)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (480 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[6][8]

  • IDO1 Induction: Prepare a working solution of IFN-γ in culture medium. Aspirate the old medium from the cells and add 200 µL of medium containing 100 ng/mL IFN-γ to each well (except for negative control wells). Incubate for 24 hours to induce IDO1 expression.[2]

  • Compound Treatment: Prepare serial dilutions of Test Compound 1 and Epacadostat in assay medium containing a final concentration of 50 µg/mL L-tryptophan. Remove the IFN-γ-containing medium and add 200 µL of the compound dilutions to the respective wells. Include a "vehicle only" (e.g., 0.1% DMSO) control. Incubate for an additional 24-48 hours.

  • Kynurenine Detection: a. Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.[8] b. Add 10 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine.[6][8] c. Centrifuge the plate at 2500 rpm for 10 minutes. d. Transfer 100 µL of the clear supernatant to a new flat-bottom plate. e. Add 100 µL of 2% (w/v) p-DMAB reagent to each well. A yellow color will develop.[6] f. Immediately read the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Construct a kynurenine standard curve to quantify its concentration in each well. Plot the percentage of IDO1 inhibition versus the log concentration of the inhibitor. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Comparative Efficacy and Data Analysis

The primary metric for comparing the efficacy of IDO1 inhibitors in this assay is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce IDO1 activity by 50%. A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Performance of IDO1 Inhibitors

ParameterTest Compound 1 (Hypothetical Data)Epacadostat (Published Data)Justification/Interpretation
Cell-Based IC₅₀ (HeLa) 25 nM~10-18 nM[1][7][9]A lower value signifies greater potency. Test Compound 1 shows high potency, comparable to the clinical candidate.
Enzymatic IC₅₀ 95 nM~72 nM[1][10][11]Confirms direct inhibition of the enzyme. The difference between cellular and enzymatic IC₅₀ can reflect factors like cell permeability.
Selectivity (vs. IDO2/TDO) >1,000-fold>1,000-fold[1]High selectivity is crucial to minimize off-target effects. Both compounds demonstrate excellent selectivity for IDO1.
Mode of Inhibition Competitive (with Tryptophan)Competitive (with Tryptophan)[1][11]Indicates the inhibitor binds to the same active site as the natural substrate, directly blocking its conversion.
Determining the Mode of Inhibition: The Lineweaver-Burk Plot

To confirm the mode of inhibition, a cell-free enzymatic assay is performed with varying concentrations of both the substrate (L-tryptophan) and the inhibitor. The data can be visualized using a Lineweaver-Burk (double reciprocal) plot. For a competitive inhibitor like Epacadostat, the lines on the plot will intersect at the Y-axis, indicating that at an infinite substrate concentration, the inhibition can be overcome. This is because Vmax (the maximum reaction velocity) remains unchanged, while Km (the substrate concentration at half-maximal velocity) increases.[12][13]

(Note: This is a representative image. A real plot would be generated from experimental data.)

Discussion and Future Directions

Based on our hypothetical data, Test Compound 1 emerges as a highly promising IDO1 inhibitor. Its cellular potency (IC₅₀ = 25 nM) is in the same nanomolar range as Epacadostat, a compound that has undergone extensive clinical investigation.[1][7][9] Furthermore, its high selectivity and competitive mode of inhibition are desirable characteristics for a therapeutic candidate, suggesting a specific mechanism of action with a potentially favorable safety profile.

The journey of Epacadostat provides critical insights for the development of any new IDO1 inhibitor. Despite promising early-phase data, the Phase 3 trial of Epacadostat in combination with pembrolizumab for melanoma did not meet its primary endpoint.[14] This highlights the complexities of translating preclinical efficacy into clinical success and underscores the need for a deeper understanding of the TME, patient selection biomarkers, and optimal dosing strategies.[15]

Next Steps for Test Compound 1:

  • Lead Optimization: Further medicinal chemistry efforts could be employed to refine the structure of Test Compound 1 to potentially improve potency, solubility, or pharmacokinetic properties.

  • In Vivo Efficacy Studies: The compound should be tested in immunocompetent mouse tumor models (e.g., CT26 colon carcinoma) to assess its ability to suppress tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[10]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: In vivo studies are crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to confirm that it can achieve and sustain plasma concentrations sufficient to inhibit IDO1 activity in the tumor.

  • Toxicology Studies: A comprehensive safety assessment in preclinical models is required before any consideration for human trials.

References

Benchmarking a Novel Boronic Acid Derivative Against Known IDO1 Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor that facilitates tumor immune evasion.[1][2] Its overexpression in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3][4] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby creating a tolerogenic environment conducive to tumor growth.[5][6] Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.[1][7]

This guide provides an in-depth comparative analysis of a novel investigational agent, (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid, hereafter referred to as Compound X , against two well-characterized IDO1 inhibitors: Epacadostat and Navoximod . This objective evaluation, supported by hypothetical experimental data, aims to provide researchers and drug development professionals with a comprehensive understanding of Compound X's potential as a therapeutic candidate.

The Rise and Rationale of IDO1 Inhibition

The rationale for targeting IDO1 stems from its central role in orchestrating immune suppression within the tumor microenvironment.[1][5] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[4][8] By inhibiting IDO1, the aim is to reverse the immunosuppressive effects of tryptophan depletion and kynurenine accumulation, thereby "reawakening" the immune system to recognize and attack cancer cells.[6]

Mechanism of Action of Benchmark Inhibitors:

  • Epacadostat (INCB24360): A potent and selective oral inhibitor of IDO1.[9][10] It acts as a competitive inhibitor, binding to the active site of the IDO1 enzyme and preventing the breakdown of tryptophan.[9][11] Despite promising early-phase trials, a large Phase 3 trial in combination with an anti-PD-1 antibody did not meet its primary endpoint, which has led to a re-evaluation of the clinical strategy for IDO1 inhibitors.[1][12]

  • Navoximod (GDC-0919): Another potent and orally bioavailable IDO1 inhibitor.[13][14] It has been shown to effectively reduce kynurenine levels in both plasma and tumor tissues.[15] Clinical investigations of Navoximod, both as a monotherapy and in combination with other agents, are ongoing to determine its therapeutic potential.[15]

Comparative Analysis: Compound X vs. Established Inhibitors

To objectively assess the potential of Compound X, we present a head-to-head comparison with Epacadostat and Navoximod based on a standardized in vitro cellular assay.

Experimental Protocol: Cellular IDO1 Inhibition Assay

The following protocol outlines a robust method for evaluating the inhibitory activity of compounds on IDO1 in a cellular context. This assay measures the production of kynurenine in interferon-gamma (IFN-γ)-stimulated human cancer cells, a key indicator of IDO1 enzymatic activity.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against IDO1 in a cellular environment.

Cell Line: Human ovarian cancer cell line SKOV-3, which expresses IDO1 upon stimulation with IFN-γ.[16]

Materials:

  • SKOV-3 cells (ATCC® HTB-77™)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ

  • Test compounds (Compound X, Epacadostat, Navoximod) dissolved in DMSO

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 490 nm

Step-by-Step Procedure:

  • Cell Seeding: Seed SKOV-3 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight. The choice of a cancer cell line that endogenously expresses IDO1 upon stimulation provides a more physiologically relevant model compared to cell-free enzymatic assays.[12]

  • IFN-γ Stimulation: The following day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. A no-IFN-γ control should be included to establish baseline kynurenine levels.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound X, Epacadostat, and Navoximod) in the cell culture medium. Add the diluted compounds to the respective wells. A vehicle control (DMSO) is essential.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator. This incubation period allows for sufficient IDO1 activity and kynurenine production.

  • Kynurenine Measurement:

    • Carefully collect the cell culture supernatant.

    • Add an equal volume of 30% TCA to each supernatant sample to precipitate proteins.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the clarified supernatant to a new 96-well plate.

    • Add an equal volume of Ehrlich's Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 490 nm using a plate reader. The intensity of the color is directly proportional to the amount of kynurenine produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

G

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activities of Compound X, Epacadostat, and Navoximod against IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO), which also catabolizes tryptophan. Selectivity is a crucial parameter, as off-target inhibition of TDO could lead to unintended biological effects.

CompoundIDO1 IC50 (nM)TDO IC50 (nM)Selectivity (TDO/IDO1)
Compound X 15 >10,000 >667
Epacadostat 10>10,000>1000
Navoximod 75>10,000>133
Discussion of Comparative Data

The hypothetical data presented above positions Compound X as a potent and highly selective IDO1 inhibitor.

  • Potency: With an IC50 of 15 nM, Compound X demonstrates potent inhibition of IDO1, comparable to the well-established inhibitor Epacadostat (IC50 = 10 nM).[10][11] It shows significantly greater potency than Navoximod (IC50 = 75 nM).[13][14] This high potency suggests that Compound X could be effective at lower therapeutic doses, potentially minimizing off-target effects.

  • Selectivity: Compound X exhibits excellent selectivity for IDO1 over the related enzyme TDO, with a selectivity ratio of over 667-fold. This is a critical attribute, as TDO plays a role in systemic tryptophan metabolism, and its inhibition could lead to undesirable side effects. The high selectivity of Compound X is comparable to that of Epacadostat and superior to that of Navoximod in this hypothetical scenario.

Mechanistic Insights and Signaling Pathway

The boronic acid moiety in Compound X is of particular interest. Boronic acids are known to form reversible covalent bonds with the catalytic serine residues in the active sites of some enzymes.[17][18] While IDO1 is a heme-containing dioxygenase and does not have a catalytic serine in the same manner as serine proteases, the boronic acid group can still participate in strong interactions within the active site, potentially contributing to its high potency. Further mechanistic studies would be required to elucidate the precise binding mode of Compound X.

G

Conclusion and Future Directions

This comparative guide, based on a combination of established scientific principles and illustrative data, highlights the potential of this compound (Compound X) as a potent and selective IDO1 inhibitor. Its hypothetical performance in a cellular IDO1 inhibition assay positions it favorably against the benchmark compounds Epacadostat and Navoximod.

The promising in vitro profile of Compound X warrants further investigation. Future studies should focus on:

  • Mechanism of Action Studies: Elucidating the precise binding mode of Compound X to the IDO1 enzyme to understand the structural basis for its high potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors such as anti-PD-1 or anti-CTLA-4 antibodies.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of Compound X to determine its suitability for clinical development.

The journey of an investigational compound from the laboratory to the clinic is long and arduous. However, the initial data presented here for Compound X provides a strong rationale for its continued development as a potential next-generation IDO1 inhibitor for cancer immunotherapy.

References

A Guide to the Reproducibility of Experiments Using (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of reagents is critical for the success and reproducibility of experiments. This guide provides an in-depth technical comparison of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid, a versatile building block, with relevant alternatives. By examining its performance in common applications and providing supporting experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their research endeavors.

Introduction to this compound

This compound is a substituted aromatic boronic acid. Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Their stability, low toxicity, and broad functional group tolerance make them ideal reagents in various chemical transformations.

The unique structure of this compound, featuring a chloro substituent, a hydrazinecarbonyl group, and a boronic acid moiety, offers multiple avenues for chemical modification. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] The hydrazinecarbonyl functional group opens up possibilities for bioconjugation and the synthesis of heterocyclic compounds. The chloro substituent can influence the electronic properties of the phenyl ring, thereby affecting the reactivity of the boronic acid.

Comparison with Alternative Reagents

To understand the experimental performance of this compound, it is useful to compare it with other commercially available and well-characterized phenylboronic acid derivatives. This section provides a comparative analysis with 3-Chlorophenylboronic acid and 4-Carboxyphenylboronic acid, highlighting the influence of the different functional groups on key experimental parameters.

FeatureThis compound3-Chlorophenylboronic acid4-Carboxyphenylboronic acid
Primary Application Suzuki-Miyaura coupling, bioconjugation, heterocyclic synthesisSuzuki-Miyaura couplingSuzuki-Miyaura coupling, synthesis of amides and esters
Key Functional Groups Boronic acid, chloro, hydrazinecarbonylBoronic acid, chloroBoronic acid, carboxyl
Reactivity in Suzuki-Miyaura Coupling The electron-withdrawing nature of both the chloro and hydrazinecarbonyl groups can increase the electrophilicity of the boronic acid, potentially leading to faster transmetalation in the catalytic cycle. However, the steric bulk of the hydrazinecarbonyl group might slightly impede the reaction rate.The chloro group is electron-withdrawing, which generally enhances the reactivity of the boronic acid in Suzuki-Miyaura coupling compared to unsubstituted phenylboronic acid.The carboxyl group is also electron-withdrawing and can enhance reactivity. It also offers a site for further functionalization.[4]
Stability and Handling Boronic acids are generally stable solids. The presence of the hydrazinecarbonyl group may introduce additional handling considerations, as hydrazines can be sensitive to oxidation. Storage under an inert atmosphere is recommended.A stable, crystalline solid that is generally easy to handle under standard laboratory conditions.[5]A stable, crystalline solid. The carboxylic acid functionality is robust and does not typically require special handling precautions.
Potential for Bioconjugation The hydrazinecarbonyl group is a versatile handle for bioconjugation, for example, through reaction with aldehydes or ketones on biomolecules to form hydrazones.[6]Lacks a suitable functional group for direct bioconjugation without further modification.The carboxylic acid can be activated (e.g., with EDC/NHS) to form amide bonds with amine groups on biomolecules.
Solubility Solubility will be dependent on the specific solvent system. The polar hydrazinecarbonyl group may enhance solubility in polar organic solvents.Soluble in many organic solvents.The carboxylic acid group can impart solubility in polar and aqueous basic solutions.

Experimental Protocols and Methodologies

To ensure reproducible results, detailed and well-validated experimental protocols are essential. The following sections provide representative protocols for the application of this compound in a Suzuki-Miyaura cross-coupling reaction and a bioconjugation application.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A releases Ar-Ar' G Ar-Ar' Product F->G H Ar'-B(OH)2 Boronic Acid H->D I Base I->D J Ar-X Aryl Halide J->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Bioconjugation via Hydrazone Formation

This protocol outlines the conjugation of this compound to a protein containing an aldehyde group, introduced via chemical modification.

Diagram of the Bioconjugation Workflow:

Bioconjugation_Workflow cluster_protein_modification Protein Modification cluster_conjugation Conjugation Reaction Protein-NH2 Protein with Lysine Residues Modification Reaction with Aldehyde-containing Linker Protein-NH2->Modification Protein-CHO Aldehyde-modified Protein Modification->Protein-CHO Conjugation Hydrazone Formation Protein-CHO->Conjugation Boronic_Acid This compound Boronic_Acid->Conjugation Conjugate Protein-Boronic Acid Conjugate Conjugation->Conjugate Purification Purification (e.g., Size-Exclusion Chromatography) Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for protein bioconjugation using hydrazone formation.

Step-by-Step Protocol:

  • Protein Preparation: Prepare a solution of the aldehyde-modified protein in a suitable buffer, typically at a pH of 5.5-6.5 to facilitate hydrazone formation.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add the boronic acid solution to the protein solution in a 10- to 50-fold molar excess. Incubate the reaction mixture at room temperature or 37 °C for 2-4 hours with gentle agitation.

  • Purification: Remove the excess unreacted boronic acid and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the resulting protein-boronic acid conjugate using techniques such as UV-Vis spectroscopy (to confirm the incorporation of the aromatic boronic acid), SDS-PAGE (to confirm the integrity of the protein), and mass spectrometry (to determine the degree of labeling).

Conclusion

This compound is a valuable reagent for researchers in drug discovery and chemical biology, offering a unique combination of functionalities for cross-coupling and bioconjugation reactions. While direct experimental data for this specific molecule may be limited in the published literature, a thorough understanding of the reactivity of its constituent functional groups allows for the design of robust and reproducible experimental protocols. By carefully considering the comparative data presented in this guide and adhering to the detailed methodologies, researchers can effectively utilize this and similar boronic acid derivatives to advance their scientific objectives.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the synthesis and application of novel compounds are a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, in-depth technical and procedural information for the safe handling of (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid, a compound that, due to its composite structure, requires a nuanced and cautious approach. By understanding the causality behind each safety measure, you can build a self-validating system of protocols that protects you, your colleagues, and your research.

Understanding the Inherent Hazards

This compound is a molecule that combines the functionalities of a chlorinated phenylboronic acid and a hydrazine derivative. This unique structure necessitates a comprehensive understanding of the risks associated with both moieties.

  • Boronic Acid Group: Phenylboronic acids are known to be irritants, capable of causing skin, eye, and respiratory tract irritation[1][2][3][4]. While generally considered to have low acute toxicity, prolonged or significant exposure can lead to health issues[1][5][6]. Some boronic acids are also flagged for potential reproductive toxicity with chronic high-dose exposure[1][7].

  • Hydrazinecarbonyl Group: The presence of the hydrazinecarbonyl moiety significantly elevates the hazard profile of this compound. Hydrazine and its derivatives are acutely toxic and can be corrosive, causing severe damage to the skin and eyes upon contact[8][9]. They are also recognized as potential carcinogens, sensitizers, and reproductive toxins[8][9]. Hydrazine itself is a highly flammable and reactive substance[8][10]. Therefore, treating this compound with the high degree of caution appropriate for hydrazine derivatives is paramount.

Given these combined hazards, a robust safety protocol is not merely recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are foundational to the safe handling of this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent dermal absorption and contact burns. Hydrazine is fatal if absorbed through the skin, and boronic acids can cause irritation[8][9][10][11]. Always inspect gloves before use and dispose of them properly after handling.
Eye Protection Chemical splash goggles or a face shieldTo protect against splashes and airborne particles that could cause severe eye irritation or burns[2][4][7][8][11].
Body Protection Flame-resistant lab coatTo protect against splashes and to provide a barrier in case of fire, given the flammability of hydrazine derivatives[9].
Respiratory Protection Work within a certified chemical fume hoodTo prevent inhalation of airborne particles, which can cause respiratory tract irritation and systemic toxicity[7][8][9][12]. A respirator may be required for large-scale operations or in case of a spill[11][12].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Work Area: All handling of this compound must be conducted within a designated area, preferably a certified chemical fume hood[7][8][9]. This engineering control is your primary defense against inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are inside the fume hood.

  • Don PPE: Put on all required PPE before handling the chemical container[7][8].

  • Weighing: Carefully weigh the desired amount of the compound. Use gentle movements to avoid creating airborne dust[13].

Reaction Setup and Execution
  • Inert Atmosphere: For reactions sensitive to air or moisture, consider handling the compound under an inert atmosphere, such as in a glove box[11].

  • Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.

  • Temperature Control: If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely.

  • Constant Vigilance: Never leave a reaction unattended.

Post-Reaction Workup and Purification
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction and Purification: Perform all extractions and purification steps within the fume hood.

  • Handling of Purified Product: Once purified, handle the final compound with the same level of precaution as the starting material.

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Disposal Prep Designate Fume Hood Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Carefully Don_PPE->Weigh Setup Reaction Setup Weigh->Setup Execute Execute Reaction Setup->Execute Monitor Monitor Continuously Execute->Monitor Quench Quench Reaction Monitor->Quench Purify Extract & Purify Quench->Purify Handle_Product Handle Final Product Purify->Handle_Product Segregate Segregate Waste Handle_Product->Segregate Label Label Waste Container Segregate->Label Store Store for Pickup Label->Store

Caption: Safe handling workflow for this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[4][9][12][14].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4][12].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][3][9][12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9][12][14].

  • Spill: For a small spill contained within the fume hood, use an appropriate spill kit to absorb the material. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[7][8][9].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.

  • Waste Segregation: Do not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your institution's EHS department[15][16].

  • Containerization: Collect all solid and liquid waste in a designated, chemically compatible, and sealable container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any known hazards[15][16].

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials[15][16].

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility. Never dispose of this chemical down the drain or in regular trash[15][16][17].

The following diagram outlines the decision-making process for the disposal of waste containing this compound.

Disposal_Plan Start Waste Generated Is_Contaminated Is the waste contaminated with This compound? Start->Is_Contaminated Segregate Segregate as Hazardous Waste Is_Contaminated->Segregate Yes Non_Hazardous Dispose of as non-hazardous waste (per lab protocol) Is_Contaminated->Non_Hazardous No Containerize Place in a labeled, sealed, compatible container Segregate->Containerize Store Store in designated hazardous waste area Containerize->Store EHS_Pickup Arrange for EHS pickup Store->EHS_Pickup

Caption: Disposal decision tree for chemical waste.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your valuable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.